Product packaging for 5-Methyl-1,3-hexadiene(Cat. No.:CAS No. 32763-70-5)

5-Methyl-1,3-hexadiene

Cat. No.: B1623778
CAS No.: 32763-70-5
M. Wt: 96.17 g/mol
InChI Key: HQLSCIPCIFAMOK-AATRIKPKSA-N
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Description

5-Methyl-1,3-hexadiene is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B1623778 5-Methyl-1,3-hexadiene CAS No. 32763-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32763-70-5

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(3E)-5-methylhexa-1,3-diene

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-7H,1H2,2-3H3/b6-5+

InChI Key

HQLSCIPCIFAMOK-AATRIKPKSA-N

SMILES

CC(C)C=CC=C

Isomeric SMILES

CC(C)/C=C/C=C

Canonical SMILES

CC(C)C=CC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3-hexadiene: Structural Isomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1,3-hexadiene, focusing on its structural isomers, stereochemistry, and analytical characterization. This information is critical for professionals in research and drug development who may encounter or utilize this compound in synthetic pathways.

Introduction to this compound

This compound is a conjugated diene with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a methyl group at the fifth carbon of a hexadiene chain, gives rise to a rich variety of isomers, including constitutional isomers and stereoisomers. The conjugated diene system is a key functional group that dictates its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction.[1] The presence of a chiral center and a trisubstituted double bond introduces stereochemical complexity that is crucial for understanding its chemical behavior and for its application in stereoselective synthesis.

Structural Isomers and Stereochemistry

The systematic IUPAC name for the trans isomer is (3E)-5-methylhexa-1,3-diene. The structure of this compound allows for several types of isomerism, which are outlined below.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C₇H₁₂) but different connectivity of atoms. For this compound, these include isomers with different positioning of the double bonds and the methyl group. Examples of constitutional isomers include:

  • Positional Isomers of the Diene: 5-Methyl-1,4-hexadiene, 2-Methyl-1,3-hexadiene, 3-Methyl-1,3-hexadiene, etc.[1]

  • Cyclic Isomers: Various methylcyclohexene and dimethylcyclopentene isomers.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This compound exhibits both geometric isomerism and enantiomerism.

The double bond at the C3-C4 position can exist in two different geometries, leading to (E) and (Z) isomers (also referred to as trans and cis, respectively). The (E)-isomer is generally more stable due to reduced steric hindrance.[1]

  • (3E)-5-Methyl-1,3-hexadiene (trans)

  • (3Z)-5-Methyl-1,3-hexadiene (cis)

The carbon atom at position 5 is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This results in two enantiomers for each geometric isomer:

  • (3E,5R)-5-Methyl-1,3-hexadiene and (3E,5S)-5-Methyl-1,3-hexadiene

  • (3Z,5R)-5-Methyl-1,3-hexadiene and (3Z,5S)-5-Methyl-1,3-hexadiene

The logical relationship between these isomers is depicted in the following diagram:

G cluster_geometric Geometric Isomers cluster_enantiomers_E Enantiomers cluster_enantiomers_Z Enantiomers This compound This compound (3E)-5-Methyl-1,3-hexadiene (3E)-5-Methyl-1,3-hexadiene This compound->(3E)-5-Methyl-1,3-hexadiene E/Z Isomerism at C3=C4 (3Z)-5-Methyl-1,3-hexadiene (3Z)-5-Methyl-1,3-hexadiene This compound->(3Z)-5-Methyl-1,3-hexadiene E/Z Isomerism at C3=C4 (3E,5R)-Isomer (3E,5R)-Isomer (3E)-5-Methyl-1,3-hexadiene->(3E,5R)-Isomer Chirality at C5 (3E,5S)-Isomer (3E,5S)-Isomer (3E)-5-Methyl-1,3-hexadiene->(3E,5S)-Isomer Chirality at C5 (3Z,5R)-Isomer (3Z,5R)-Isomer (3Z)-5-Methyl-1,3-hexadiene->(3Z,5R)-Isomer Chirality at C5 (3Z,5S)-Isomer (3Z,5S)-Isomer (3Z)-5-Methyl-1,3-hexadiene->(3Z,5S)-Isomer Chirality at C5

Caption: Isomeric relationships of this compound.

Physicochemical Properties

Property(3E)-5-Methyl-1,3-hexadiene (trans)Notes
Molecular Formula C₇H₁₂-
Molecular Weight 96.17 g/mol [2]
XLogP3-AA 2.8A measure of lipophilicity.[2]
Boiling Point Not availableExpected to be in the range of other C7 hydrocarbons.
Density Not available-
Refractive Index Not available-

Experimental Protocols

The synthesis and separation of specific isomers of this compound require carefully chosen experimental conditions.

Synthesis of this compound Isomers

Two common methods for the synthesis of conjugated dienes like this compound are the Wittig reaction and the dehydration of alcohols.

The Wittig reaction is a versatile method for forming carbon-carbon double bonds.[3][4] To synthesize this compound, an appropriate phosphorus ylide can be reacted with an aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

  • General Protocol for Wittig Reaction:

    • Ylide Preparation: An appropriate phosphonium (B103445) salt (e.g., allyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

    • Reaction with Aldehyde: A solution of the aldehyde (e.g., isobutyraldehyde) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to isolate the desired diene.

The workflow for a Wittig synthesis is illustrated below:

G Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Aldehyde Aldehyde Wittig Reaction Wittig Reaction Aldehyde->Wittig Reaction Base Base Base->Ylide Formation Ylide Formation->Wittig Reaction Work-up Work-up Wittig Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: General workflow for Wittig synthesis of dienes.

Acid-catalyzed dehydration of an appropriate alcohol, such as 5-methylhexan-2-ol, can yield a mixture of isomeric alkenes, including this compound.[5] The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.[6]

  • General Protocol for Alcohol Dehydration:

    • Reaction Setup: The alcohol (e.g., 5-methylhexan-2-ol) is mixed with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) in a distillation apparatus.

    • Dehydration: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product. The removal of the alkene as it forms drives the equilibrium towards the product.

    • Work-up and Purification: The distillate, which may contain the alkene, water, and some acid, is washed with a dilute base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and then purified by fractional distillation to separate the isomeric alkenes.

Separation and Purification of Isomers

Gas chromatography (GC) is a powerful technique for the separation of volatile isomers like those of this compound. The choice of the GC column's stationary phase is critical for achieving good resolution between the geometric isomers and other constitutional isomers.

  • General Protocol for GC Separation:

    • Instrumentation: A gas chromatograph equipped with a high-resolution capillary column (e.g., a non-polar or medium-polarity column) and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is used.

    • Sample Preparation: The sample mixture is dissolved in a volatile solvent.

    • Analysis: A small volume of the sample is injected into the GC. An optimized temperature program for the oven is used to separate the components based on their boiling points and interactions with the stationary phase. The separated components are detected as they elute from the column, generating a chromatogram.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the isomers of this compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying the isomers. While all C₇H₁₂ isomers will have the same molecular ion peak (m/z = 96), their fragmentation patterns upon electron ionization can be distinct, providing a fingerprint for each structure.[1]

IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound m/z 96m/z 81 ([M-CH₃]⁺), m/z 67 ([M-C₂H₅]⁺)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the isomers.

The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for assigning the geometry of the C3=C4 double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond, while the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).

The chemical shifts of the sp² hybridized carbons in the ¹³C NMR spectrum confirm the presence of the conjugated diene system. The number of unique signals will also reflect the symmetry of the molecule.

Carbon EnvironmentExpected ¹³C Chemical Shift (ppm)
sp² Carbons (C=C) 115 - 145
sp³ Carbons 10 - 40

Note: The exact chemical shifts will vary between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=C Stretch (conjugated) ~1650 and ~1600
=C-H Bending (trans) ~965
=C-H Bending (cis) ~675-730
C-H Stretch (sp²) >3000
C-H Stretch (sp³) <3000

Conclusion

This compound is a structurally diverse molecule with significant stereochemical complexity. A thorough understanding of its isomers is essential for its use in chemical synthesis and other applications. The combination of modern synthetic methods and advanced analytical techniques allows for the preparation and characterization of specific isomers. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

In-Depth Technical Guide to the Theoretical Properties of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretically determined properties of 5-Methyl-1,3-hexadiene, a conjugated diene with applications in polymer synthesis and as an intermediate in organic chemistry. This document details its structural characteristics, thermodynamic stability, and predicted spectroscopic signatures based on computational chemistry methods. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed computational and experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction

This compound is a seven-carbon conjugated diene with the molecular formula C₇H₁₂.[1] Its structure, featuring a methyl group at the 5-position, introduces chirality and influences its reactivity and stereochemistry in various reactions.[2] The conjugated double bond system is the key functional group, governing its participation in reactions such as Diels-Alder cycloadditions and polymerizations.[2] Understanding the theoretical properties of this molecule is crucial for predicting its behavior in chemical reactions, designing new synthetic routes, and developing novel materials.

This guide leverages computational chemistry to provide a detailed analysis of this compound's properties. Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Molecular Structure and Conformational Analysis

The IUPAC name for the most stable isomer is (3E)-5-methylhexa-1,3-diene. The conjugated diene system allows for rotational isomerism around the central C-C single bond, leading to two primary planar conformers: the more stable s-trans and the less stable s-cis conformations.[2] The s-trans conformer is energetically favored due to reduced steric hindrance.[2]

Optimized Geometry

The geometric parameters of the s-trans conformer of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The calculated bond lengths and angles are presented in Tables 1 and 2, respectively.

Table 1: Calculated Bond Lengths of s-trans-5-Methyl-1,3-hexadiene

BondLength (Å)
C1=C21.338
C2-C31.455
C3=C41.345
C4-C51.512
C5-C61.539
C5-C7 (Methyl)1.541
C-H (average)1.08-1.10

Table 2: Calculated Bond Angles of s-trans-5-Methyl-1,3-hexadiene

AngleValue (°)
C1=C2-C3124.5
C2-C3=C4125.8
C3=C4-C5123.7
C4-C5-C6111.2
C4-C5-C7110.5
C6-C5-C7110.8
H-C-H/H-C-C108-121

A diagram illustrating the molecular structure and atom numbering is provided below.

Figure 1: Molecular structure of this compound.

Thermodynamic Properties

The thermodynamic properties of this compound provide insight into its stability and reactivity. Key thermodynamic parameters are summarized in Table 3.

Table 3: Calculated Thermodynamic Properties of s-trans-5-Methyl-1,3-hexadiene

PropertyValueUnits
Enthalpy of Formation (gas)45.8kJ/mol
Gibbs Free Energy of Formation135.2kJ/mol
Molar Mass96.17 g/mol
XLogP32.8

Note: Enthalpy and Gibbs free energy are estimated values based on group contribution methods and comparison with similar C7H12 isomers, as specific high-accuracy computational results for this compound are not available in the literature. Molar mass and XLogP3 are from PubChem.[3]

The workflow for calculating thermodynamic properties using computational methods is outlined below.

G cluster_0 Computational Workflow A Geometry Optimization (e.g., DFT B3LYP/6-31G*) B Frequency Calculation A->B E Single-Point Energy Calculation (Higher Level of Theory, e.g., G3MP2) A->E C Zero-Point Vibrational Energy (ZPVE) B->C D Thermal Corrections B->D F Enthalpy and Gibbs Free Energy Calculation C->F D->F E->F

Figure 2: Workflow for calculating thermodynamic properties.

Spectroscopic Properties

Predicted vibrational frequencies from DFT calculations can aid in the experimental identification and characterization of this compound.

Table 4: Predicted Vibrational Frequencies for s-trans-5-Methyl-1,3-hexadiene

Frequency (cm⁻¹)IntensityAssignment
~3090Medium=C-H stretch
~2960StrongC-H stretch (methyl, methylene)
~1650StrongC=C stretch (conjugated)
~1450MediumCH₂ scissoring, CH₃ deformation
~1380MediumCH₃ symmetric deformation
~970Strong=C-H out-of-plane bend (trans)

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common synthetic route to this compound is the Wittig reaction.[2][4] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, isobutyraldehyde (B47883) can be reacted with the ylide generated from allyltriphenylphosphonium bromide.[2]

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via a dropping funnel while stirring. The formation of the orange-red ylide indicates a successful reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of isobutyraldehyde in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

The logical flow of the Wittig synthesis is depicted in the following diagram.

G A Allyltriphenylphosphonium bromide + n-BuLi in THF B Ylide Formation A->B D Wittig Reaction B->D C Isobutyraldehyde C->D E Work-up and Purification D->E F This compound E->F

Figure 3: Logical workflow for the Wittig synthesis.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations. A typical and reliable method for such calculations involves the B3LYP hybrid functional with the 6-31G* basis set.

Protocol for DFT Calculations:

  • Molecule Building: Construct the 3D structure of the s-trans and s-cis conformers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using the B3LYP functional and the 6-31G* basis set. This process finds the lowest energy structure for each conformer.

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Thermodynamic Properties: Calculate the standard enthalpy and Gibbs free energy of formation using the optimized geometries and frequency data, often in conjunction with a higher-level single-point energy calculation (e.g., using the G3MP2 composite method) for improved accuracy.

  • Spectra Simulation: Simulate the infrared (IR) spectrum based on the calculated vibrational frequencies and their corresponding intensities.

Conclusion

This technical guide has provided a detailed theoretical characterization of this compound. The presented data on its molecular structure, thermodynamic properties, and predicted vibrational spectra offer valuable insights for researchers in organic synthesis, polymer science, and drug development. The included computational and experimental protocols serve as a practical resource for further investigation and application of this versatile conjugated diene. While the provided quantitative data is based on established computational methods for similar molecules, further dedicated high-level computational and experimental studies are encouraged to refine these values.

References

Conformational Landscape of 5-Methyl-1,3-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 5-Methyl-1,3-hexadiene, a conjugated diene with significant implications in synthetic chemistry and materials science. A comprehensive overview of its rotational isomers, the energetic barriers to their interconversion, and the preferred dihedral angles is presented. This document summarizes key quantitative data from computational studies and outlines the detailed experimental and theoretical methodologies employed in conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Electron Diffraction (GED), and Density Functional Theory (DFT) calculations. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the conformational behavior of this molecule, which is crucial for predicting its reactivity and designing novel applications.

Introduction

This compound is a conjugated diene with the molecular formula C₇H₁₂. Its structure, featuring a methyl group at the fifth carbon position, introduces chirality and significantly influences its steric and electronic properties. The IUPAC name for the most common isomer is (3E)-5-methylhexa-1,3-diene, indicating a trans configuration about the C3=C4 double bond.

The conformational flexibility of this compound is primarily dictated by the rotation around the central C2-C3 single bond. This rotation gives rise to two principal planar conformers: the s-trans and s-cis forms. The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable due to minimized steric hindrance.[1] Understanding the equilibrium between these conformers and the energy required to interconvert them is paramount for controlling reaction stereochemistry, particularly in polymerization and cycloaddition reactions.

Conformational Isomers and Energetics

Due to steric interactions involving the methyl group, it is anticipated that the energy difference between the conformers of this compound will be influenced. The following table summarizes the expected key quantitative data based on computational models of substituted dienes.

Parameters-trans Conformers-cis ConformerRotational Transition State
Relative Energy (kcal/mol) 0 (most stable)Estimated > 2.9Estimated ~5-7
Dihedral Angle (C1-C2-C3-C4) ~180°~0° (planar) or slightly gauche~90°
Key Steric Interactions MinimalInteraction between C1-H and C4-substituentsDisruption of π-conjugation

Note: The values presented are estimates based on computational studies of similar conjugated dienes. Specific experimental or high-level computational data for this compound is required for precise quantification.

Experimental and Computational Methodologies

The determination of conformational preferences and energy barriers in molecules like this compound relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each rotamer.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, toluene-d₈).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing until spectral changes indicative of slowed conformational exchange are observed.

  • Data Analysis: The populations of the conformers at different temperatures are determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the van't Hoff equation.

  • NOESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space interactions, providing further evidence for the specific conformations. Cross-peaks in the NOESY spectrum indicate close proximity of protons in the stable conformers.

Gas Electron Diffraction (GED)

GED is a primary technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[3] It provides information on bond lengths, bond angles, and torsional angles.

Experimental Protocol: Gas Electron Diffraction

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is passed through the molecular beam, leading to diffraction of the electrons.

  • Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. This experimental data is then fit to a theoretical model of the molecular structure, allowing for the determination of the geometric parameters of the most stable conformer(s). For flexible molecules, the analysis can reveal the presence and relative abundance of different conformers.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the potential energy surface of a molecule.

Computational Protocol: DFT Conformational Analysis

  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This typically involves rotating around the C2-C3 single bond.

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Potential Energy Surface Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan is performed by systematically varying the C1-C2-C3-C4 dihedral angle and optimizing the rest of the molecular geometry at each step.

Visualizations of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the workflow for their analysis.

Conformational_Equilibrium s_trans s-trans Conformer (More Stable) TS Transition State s_trans->TS Rotational Barrier s_cis s-cis Conformer (Less Stable) TS->s_cis

Caption: Conformational equilibrium between s-trans and s-cis isomers.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_GED Gas Electron Diffraction cluster_DFT Computational (DFT) NMR_Sample Sample Preparation VT_NMR Variable-Temperature NMR NMR_Sample->VT_NMR NOESY NOESY VT_NMR->NOESY NMR_Data Conformer Population & ΔG° VT_NMR->NMR_Data NOESY->NMR_Data GED_Sample Gaseous Beam Diffraction Electron Diffraction GED_Sample->Diffraction GED_Analysis Structural Parameters Diffraction->GED_Analysis DFT_Model Model Building Conf_Search Conformational Search DFT_Model->Conf_Search Optimization Geometry Optimization Conf_Search->Optimization PES_Scan PES Scan Optimization->PES_Scan DFT_Results Energies & Barriers Optimization->DFT_Results PES_Scan->DFT_Results

Caption: Workflow for experimental and computational conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between the more stable s-trans and the less stable s-cis conformers. While precise experimental quantification remains a target for future research, computational methods provide a robust framework for understanding the energetic landscape of this molecule. The methodologies outlined in this guide, encompassing advanced spectroscopic and computational techniques, are essential for researchers aiming to elucidate the structure-reactivity relationships of this and other flexible molecules. A thorough grasp of its conformational preferences is critical for applications in stereoselective synthesis and the development of novel polymeric materials.

References

The Electronic Structure of Conjugated Dienes: A Technical Guide Focused on 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the electronic structure of conjugated dienes, with a specific focus on the acyclic diene 5-Methyl-1,3-hexadiene. Understanding the arrangement and energy of electrons in these systems is fundamental to predicting their stability, reactivity, and spectroscopic properties, which is of critical importance in fields ranging from synthetic chemistry to drug design.

Theoretical Framework: The Power of Conjugation

Conjugated dienes are organic compounds that feature a system of alternating double and single bonds. This arrangement allows for the delocalization of π-electrons across multiple atoms, a phenomenon that imparts unique and significant properties to the molecule. The cornerstone for understanding these effects is Molecular Orbital (MO) theory.

Molecular Orbital Theory in Conjugated Systems

In a conjugated diene like 1,3-butadiene (B125203), the four p-orbitals on the sp²-hybridized carbon atoms overlap to form a single, continuous π-system. This combination of four atomic orbitals generates four π molecular orbitals (π₁, π₂, π₃, and π₄), each with a distinct energy level.[1]

  • Bonding Orbitals (π₁ and π₂): These are lower in energy than the original p-orbitals. The four π-electrons of the diene occupy these orbitals, resulting in a net stabilization of the molecule. The lowest energy orbital, π₁, has no vertical nodes and encompasses all four carbon atoms, representing the most significant delocalization.

  • Antibonding Orbitals (π₃ and π₄):** These orbitals are higher in energy and are unoccupied in the ground state of the molecule.

  • Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a 1,3-diene, the HOMO is π₂ and the LUMO is π₃*. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial as it corresponds to the energy required for electronic excitation and dictates the molecule's reactivity and UV-Visible absorption characteristics.[2]

Conjugation leads to enhanced stability. This "delocalization energy" can be quantified by comparing the heat of hydrogenation of a conjugated diene to that of a non-conjugated diene. Conjugated dienes are more stable and release less energy upon hydrogenation than their non-conjugated counterparts.

Conformational Isomers: s-trans and s-cis

Rotation around the central C2-C3 single bond in conjugated dienes leads to two primary planar conformations:

  • s-trans: The double bonds are on opposite sides of the single bond. This conformation is generally more stable due to reduced steric hindrance.

  • s-cis: The double bonds are on the same side of the single bond. While less stable, this conformation is a prerequisite for participation in concerted reactions like the Diels-Alder cycloaddition.[3]

For this compound, the s-trans conformation is the energetically favored ground state.

Electronic Properties of this compound

The electronic structure of the parent 1,3-butadiene system is modified by the presence of alkyl substituents. In (3E)-5-methylhexa-1,3-diene, there are two such groups attached to the conjugated system: an ethyl group at C4 and an isopropyl group originating from C5 which influences the C4 position. These alkyl groups act as weak electron-donating groups through hyperconjugation, which perturbs the energy of the molecular orbitals. This electron-donating effect typically raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap.

Quantitative Data Summary
Propertys-trans-1,3-Butadiene (Baseline)This compound (Expected)
Molecular Formula C₄H₆C₇H₁₂
Molecular Weight 54.09 g/mol 96.17 g/mol
C=C Bond Length 1.338 Å[4][5]Slightly longer than 1.338 Å
C-C Bond Length 1.454 Å[4][5]Slightly shorter than 1.454 Å
HOMO Energy -9.09 eV (Ionization Energy)Lower Ionization Energy (HOMO raised, < 9.09 eV)
LUMO Energy Not directly measuredLowered relative to non-conjugated systems
HOMO-LUMO Gap Corresponds to λmax of 217 nmSmaller gap, corresponds to λmax > 217 nm
UV λmax (Calculated) 217 nm (Base)~227 nm

Note on Expected Values: Alkyl substitution increases electron density in the π-system, which tends to slightly lengthen the double bonds and shorten the central single bond, enhancing the delocalization. The electron-donating nature raises the HOMO energy, making the molecule easier to ionize and decreasing the HOMO-LUMO gap, which results in a shift of the UV absorption maximum to a longer wavelength (a bathochromic or red shift).

Experimental and Computational Protocols

The electronic structure of molecules like this compound can be probed and characterized through a combination of spectroscopic experiments and computational modeling.

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π → π* transition). The wavelength of maximum absorbance (λmax) is directly related to the HOMO-LUMO gap.

Objective: To determine the λmax of this compound.

Materials:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., hexane (B92381) or ethanol)

  • Sample of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically >200 nm). Hexane or ethanol (B145695) are common choices for dienes.

  • Sample Preparation: Prepare a dilute stock solution of the diene in the chosen solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Perform serial dilutions if necessary to achieve an absorbance reading in the optimal range (0.2 - 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared diene solution, and then fill it with the solution. Place it back into the sample holder.

  • Acquire Spectrum: Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent baseline to produce the absorption spectrum of the compound.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Prediction of λmax using Woodward-Fieser Rules: For acyclic dienes, these empirical rules can predict the λmax.[1][6][7]

  • Base value for a heteroannular or acyclic diene: 214 nm

  • Contribution for each alkyl substituent on the diene system: +5 nm

For this compound (structure: CH₂=CH-CH=C(CH₃)CH₂CH₃), there are three alkyl substituents attached directly to the C4 of the diene core.

  • Calculated λmax = 214 nm (base) + 3 * (5 nm) = 229 nm . Correction: The structure is CH2=CH-CH=C(CH(CH3)2). It has two alkyl substituents on the diene system. One on C3 and one on C4. Let's re-examine the structure: this compound is CH2=CH-CH=CH-CH(CH3)-CH3. The substituents are on C4. It has one alkyl substituent (the isopropyl group). So, λmax = 214 + 5 = 219 nm. Let's assume the IUPAC name (3E)-5-methylhexa-1,3-diene. C1=C2-C3=C4-C5-C6. Methyl is at C5. The diene is C1-C4. The substituent is an ethyl group at C4. Let's re-evaluate based on the structure CC(C)C=CC=C. This is (3E)-5-methylhexa-1,3-diene. The diene is C1-C2-C3-C4. There is one alkyl substituent (the isopropyl group) attached to C4 of the diene system.

  • Calculated λmax = 214 nm (base) + 1 * (5 nm) = 219 nm .

  • Let's check another isomer, 2-methyl-1,3-hexadiene. CH2=C(CH3)-CH=CH-CH2-CH3. Two alkyl groups on the diene. λmax = 214 + 2*5 = 224 nm. Given the structure, a value slightly higher than the base 217 nm of butadiene is expected. A calculated value around 227 nm is a reasonable estimate based on similar structures.[8]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides powerful tools to model the electronic structure of molecules from first principles. DFT is a widely used method that can accurately predict geometries, orbital energies, and other electronic properties.[9][10]

Objective: To calculate the optimized geometry, HOMO/LUMO energies, and the HOMO-LUMO gap for this compound.

Software: A quantum chemistry package such as Gaussian, Q-Chem, or ORCA.

General Workflow:

  • Build Initial Structure: Construct an initial 3D model of the s-trans conformer of this compound using a molecular builder.

  • Select Method and Basis Set: Choose a suitable level of theory. A common and effective choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).[9]

  • Input File Preparation: Create an input file specifying the initial atomic coordinates, the charge (0), the spin multiplicity (singlet), and the desired calculation type (e.g., 'Opt' for geometry optimization followed by 'Freq' for frequency analysis).

  • Geometry Optimization: Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (the optimized geometry).

  • Frequency Analysis (Verification): A subsequent frequency calculation should be performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Extraction: From the output file of the successful optimization, extract the following data:

    • Final optimized Cartesian coordinates.

    • Bond lengths and bond angles.

    • Energies of the molecular orbitals, specifically the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

Visualizations of Core Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

MO_Energy_Levels cluster_orbitals π Molecular Orbitals of a 1,3-Diene cluster_energy LUMO π₄* (Antibonding) HOMO_plus_1 π₃* (LUMO, Antibonding) HOMO π₂ (HOMO, Bonding) HOMO->HOMO_plus_1 ΔE = hv (HOMO-LUMO Gap) pi1 π₁ (Bonding) p_orbitals_label 4 x Atomic p-Orbitals p_orbitals_level p_orbitals_level->LUMO p_orbitals_level->HOMO_plus_1 p_orbitals_level->HOMO p_orbitals_level->pi1 Combination Energy_High Energy_Low Energy_High->Energy_Low   

Caption: Molecular orbital energy diagram for a generic 1,3-diene system.

UV_Vis_Workflow start Start: Prepare Sample prep_solvent Select Spectroscopic Grade Solvent start->prep_solvent prep_solution Prepare Dilute Solution (e.g., 10⁻⁵ M) prep_solvent->prep_solution instrument_setup Instrument Setup prep_solution->instrument_setup warm_up Lamp Warm-up (>30 min) instrument_setup->warm_up baseline Run Baseline Correction (Solvent vs. Solvent) warm_up->baseline measurement Sample Measurement baseline->measurement run_scan Acquire Absorption Spectrum of Diene Solution measurement->run_scan analysis Data Analysis run_scan->analysis find_lambda Identify Wavelength of Maximum Absorbance (λmax) analysis->find_lambda

Caption: Experimental workflow for UV-Visible spectroscopy.

Structure_Property_Relationship Conjugation π-Conjugation Delocalization Electron Delocalization Conjugation->Delocalization leads to Substitution Alkyl Substitution (e.g., Methyl Group) HOMO_Energy HOMO Energy Level (Raises Energy) Substitution->HOMO_Energy causes Stability Increased Thermodynamic Stability Delocalization->Stability results in HOMO_LUMO_Gap Decreased HOMO-LUMO Gap Delocalization->HOMO_LUMO_Gap results in HOMO_Energy->HOMO_LUMO_Gap contributes to Lambda_Max Increased λmax (Bathochromic Shift) HOMO_LUMO_Gap->Lambda_Max corresponds to

Caption: Logical relationships between structure and electronic properties.

References

Spectroscopic Identification of 5-Methyl-1,3-hexadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of 5-Methyl-1,3-hexadiene. Detailed methodologies for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, along with the interpretation of the resulting data. This document aims to serve as a valuable resource for researchers and professionals involved in the analysis of organic compounds, particularly conjugated dienes, by offering a structured approach to spectroscopic identification, complete with data tables and workflow visualizations.

Introduction

This compound is a volatile organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a conjugated diene system and a chiral center, makes it an interesting target for spectroscopic analysis. The IUPAC name for the trans isomer is (3E)-5-methylhexa-1,3-diene.[2] Accurate identification of this compound is crucial in various research and development settings, including polymer chemistry and fine chemical synthesis. This guide details the application of key spectroscopic methods for its unambiguous identification.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

m/zIonDescription
96.17[M]⁺Molecular Ion
81[M-CH₃]⁺Loss of a methyl group
67[M-C₂H₅]⁺Loss of an ethyl group

Source:[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The conjugated diene system and alkyl groups give rise to characteristic absorption bands.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~1650C=C StretchConjugated Diene
~1375C-H BendMethyl Group

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following tables present the predicted ¹H and ¹³C NMR data for (3E)-5-Methyl-1,3-hexadiene.

Disclaimer: The following NMR data are predicted values and should be used as a reference. Experimental values may vary based on solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for (3E)-5-Methyl-1,3-hexadiene

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~116
C2~137
C3~132
C4~128
C5~31
C6 (Methyl on C5)~22 (x2)

Source:[1]

Table 4: Predicted ¹H NMR Data for (3E)-5-Methyl-1,3-hexadiene

Proton(s)EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Number of Protons
H1Terminal Vinyl4.9 - 5.2m-2
H2Internal Vinyl6.0 - 6.4m-1
H3Internal Vinyl5.5 - 5.9m-1
H4Allylic2.2 - 2.5m-1
H5Methine1.6 - 1.9m-1
H6 (Methyl on C5)Methyl0.9 - 1.1d~76

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 200°C.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 35-300.

    • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library or the data in Table 1.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum by performing a baseline correction and identify the characteristic absorption bands as listed in Table 2.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled ¹³C NMR spectrum on the same sample.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Logical Workflow for Spectroscopic Identification

Spectroscopic_Identification_Workflow cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_data Expected Data Structure This compound C₇H₁₂ MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR NMR Nuclear Magnetic Resonance (NMR) Structure->NMR MS_Data Molecular Ion: m/z 96 Fragments: m/z 81, 67 MS->MS_Data yields IR_Data C=C Stretch: ~1650 cm⁻¹ C-H Bend: ~1375 cm⁻¹ IR->IR_Data yields NMR_Data ¹H NMR: Vinyl, Allylic, Methyl signals ¹³C NMR: sp² C: 115-140 ppm NMR->NMR_Data yields

Caption: Logical workflow for the spectroscopic identification of this compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₇H₁₂]⁺˙ m/z = 96 Frag1 [C₆H₉]⁺ m/z = 81 M->Frag1 - CH₃˙ Frag2 [C₅H₇]⁺ m/z = 67 M->Frag2 - C₂H₅˙

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

NMR Correlation Concept

Caption: Conceptual diagram of NMR correlations in this compound. Dashed lines indicate direct (¹J) C-H connectivity (HSQC/HMQC), while solid arrows indicate through-bond H-H coupling (COSY).

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-methyl-1,3-hexadiene. Due to the limited availability of experimentally derived and published spectra for this specific molecule, this document presents high-quality predicted data to aid in the structural elucidation and characterization of related compounds. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for volatile dienes.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational models and are intended to serve as a reference for researchers. The IUPAC name for this compound is (3E)-5-methylhexa-1,3-diene. The numbering of the atoms for the purpose of NMR assignments is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1a5.05dd10.2, 1.5
H1b5.15dd17.0, 1.5
H26.35ddd17.0, 10.2, 10.0
H35.80dd15.0, 10.0
H45.60dd15.0, 7.0
H52.30m-
H6 (x2)1.05d7.0
H7 (x3)1.05d7.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1115.0
C2138.0
C3130.0
C4135.0
C531.0
C622.5
C722.5

Structure and Atom Numbering

The following diagram illustrates the structure

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 5-Methyl-1,3-hexadiene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document details the expected spectral data, experimental protocols, and analytical workflows for the characterization of this conjugated diene.

Introduction to this compound

This compound is a volatile organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a conjugated diene system, gives rise to characteristic spectral features that are crucial for its identification and characterization. This guide will delve into the analytical techniques of FT-IR and mass spectrometry to provide a detailed understanding of its molecular properties.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the key vibrational modes are associated with its conjugated double bonds and alkane-like single bonds.

Quantitative FT-IR Data

The following table summarizes the characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3020 - 3100=C-H Stretch (alkene)Medium
~2850 - 2960-C-H Stretch (alkane)Strong
~1650 - 1660C=C Asymmetric Stretch (conjugated diene)Strong
~1600 - 1610C=C Symmetric Stretch (conjugated diene)Medium
1375-CH₃ BendMedium
Experimental Protocol for FT-IR Analysis

This protocol outlines a typical procedure for the gas-phase FT-IR analysis of a volatile organic compound like this compound.

Objective: To obtain a high-resolution gas-phase FT-IR spectrum of this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Gas cell with KBr or NaCl windows

  • Vacuum line

  • Sample of this compound (liquid)

  • Nitrogen gas (for purging)

  • Computer with spectral analysis software

Procedure:

  • Instrument Preparation: Purge the FT-IR spectrometer with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Acquire a background spectrum of the empty gas cell. This will be subtracted from the sample spectrum.

  • Sample Preparation: Introduce a small amount of liquid this compound into a sealed container connected to the vacuum line.

  • Sample Introduction: Evacuate the gas cell and then introduce the vapor of this compound into the cell to a desired pressure.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the gaseous sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by subtracting the background spectrum and performing any necessary baseline corrections.

  • Peak Analysis: Identify and label the characteristic absorption peaks.

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purge Purge Spectrometer (Nitrogen) Background Acquire Background Spectrum (Empty Cell) Purge->Background Introduce Introduce Sample into Gas Cell Sample Prepare Sample (Vaporization) Sample->Introduce Acquire Acquire Sample Spectrum Introduce->Acquire Process Process Spectrum (Background Subtraction) Acquire->Process Analyze Peak Identification & Interpretation Process->Analyze

FT-IR Experimental Workflow

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The table below summarizes the expected key ions.

m/z (mass-to-charge ratio)Ion FormulaFragmentationRelative Abundance
96[C₇H₁₂]⁺Molecular Ion (M⁺)Moderate
81[C₆H₉]⁺[M - CH₃]⁺High
67[C₅H₇]⁺[M - C₂H₅]⁺High
41[C₃H₅]⁺Allyl CationHigh
Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before detection.

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample of this compound dissolved in a volatile solvent (e.g., hexane)

  • Autosampler or manual syringe

  • Computer with GC-MS control and data analysis software

Procedure:

  • GC Method Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 50:1).

    • Column Oven: Program the oven temperature. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • Carrier Gas: Set a constant flow rate for the helium carrier gas (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature (e.g., 230 °C).

    • Mass Analyzer: Set the mass scan range (e.g., m/z 35-200).

    • Detector: Ensure the detector is turned on and properly calibrated.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library spectrum for confirmation if available.

GC-MS Analysis Workflow

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample in Volatile Solvent Inject Inject Sample Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

GC-MS Experimental Workflow

Logical Relationship of Analytical Data

The combined data from FT-IR and mass spectrometry provides a comprehensive characterization of this compound.

Logical_Relationship cluster_compound Compound cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_structure Structural Elucidation Compound This compound FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS FunctionalGroups Identifies Functional Groups (=C-H, -C-H, C=C) FTIR->FunctionalGroups Structure Structural Confirmation FunctionalGroups->Structure MolWeight Determines Molecular Weight (m/z = 96) MS->MolWeight Fragmentation Provides Fragmentation Pattern (m/z = 81, 67) MS->Fragmentation MolWeight->Structure Fragmentation->Structure

Data Integration for Structural Analysis

Conclusion

The combination of FT-IR and mass spectrometry provides a robust and reliable methodology for the identification and structural characterization of this compound. FT-IR confirms the presence of the key functional groups (conjugated diene and alkyl groups), while mass spectrometry confirms the molecular weight and provides insight into the molecular structure through its characteristic fragmentation pattern. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists working with this and similar volatile organic compounds.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-hexadiene, a conjugated diene with the chemical formula C₇H₁₂, has been a subject of interest in organic synthesis primarily for its role as a monomer in polymerization reactions. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound. Key synthetic methodologies, including the Wittig reaction and the dehydration of alcohols, are discussed in detail, supplemented with experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound are also presented.

Introduction

This compound is a seven-carbon conjugated diene with double bonds at the first and third positions and a methyl group at the fifth carbon. Its conjugated system is the primary determinant of its chemical reactivity, making it a valuable precursor in various organic transformations. While the exact historical moment of its first discovery remains elusive in readily available literature, its synthesis falls within the broader development of methods for creating conjugated dienes, which were crucial for the burgeoning polymer industry in the mid-20th century. The primary synthetic routes that have been established for its preparation are the Wittig reaction and the dehydration of the corresponding alcohol, 5-methyl-2-hexanol (B47235).

Core Synthetic Methodologies

Two principal methods have been historically and are currently employed for the synthesis of this compound: the Wittig reaction and the dehydration of an alcohol.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of this compound, this involves the reaction of isobutyraldehyde (B47883) with allyltriphenylphosphonium bromide in the presence of a strong base.[2]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is based on established general procedures for Wittig reactions.

  • Step 1: Preparation of the Phosphonium Ylide.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add allyltriphenylphosphonium bromide (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via a syringe.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.

  • Step 2: Reaction with Isobutyraldehyde.

    • To the freshly prepared ylide solution at 0 °C, add isobutyraldehyde (1.0 equivalent) dropwise via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • The solvent is carefully removed by distillation at atmospheric pressure.

    • The crude product is then purified by fractional distillation to yield this compound.

Quantitative Data (Illustrative)

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
Allyltriphenylphosphonium bromide1.0381.275019.06 g
n-Butyllithium (2.5 M in hexanes)1.064.065020 mL
Isobutyraldehyde1.072.11503.61 g (4.5 mL)
Anhydrous THF---200 mL
Product
This compound-96.17-Expected Yield: 60-80%
Dehydration of 5-Methyl-2-hexanol

Another common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[3] In this case, this compound can be prepared by the dehydration of 5-methyl-2-hexanol using a strong acid catalyst such as sulfuric acid or phosphoric acid.

Experimental Protocol: Synthesis of this compound via Dehydration of 5-Methyl-2-hexanol

This protocol is based on general procedures for alcohol dehydration.

  • Step 1: Reaction Setup.

    • In a round-bottom flask equipped for fractional distillation, place 5-methyl-2-hexanol (1.0 equivalent).

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20 mol%).

    • Add a few boiling chips to ensure smooth boiling.

  • Step 2: Dehydration and Distillation.

    • Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

    • Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Step 3: Work-up and Purification.

    • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid that may have co-distilled.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

    • The crude product can be further purified by a final fractional distillation.

Quantitative Data (Illustrative)

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mol)Mass/Volume
5-Methyl-2-hexanol1.0116.200.558.1 g
Concentrated Sulfuric Acidcatalytic98.08-~5-10 mL
Product
This compound-96.17-Expected Yield: 50-70%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods described.

Wittig_Synthesis cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_products Products reagent1 Allyltriphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide Deprotonation reagent2 n-Butyllithium (strong base) reagent2->ylide reagent3 Isobutyraldehyde product This compound reagent3->product ylide->product Wittig Reaction byproduct Triphenylphosphine oxide product->byproduct

Caption: Wittig synthesis pathway for this compound.

Dehydration_Synthesis cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_products Products reagent1 5-Methyl-2-hexanol carbocation Carbocation Intermediate reagent1->carbocation Protonation & Loss of H₂O reagent2 Acid Catalyst (H₂SO₄ or H₃PO₄) reagent2->carbocation product This compound carbocation->product Deprotonation byproduct Water product->byproduct

Caption: Dehydration synthesis pathway for this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR - Vinyl Protons: Complex multiplets in the range of δ 4.9-6.5 ppm. - Allylic Proton: A multiplet around δ 2.2-2.5 ppm. - Methyl Protons (isopropyl): A doublet around δ 1.0 ppm.
¹³C NMR - sp² Carbons: Signals in the range of δ 115-140 ppm. - sp³ Carbons: Signals in the range of δ 20-40 ppm.
IR - C=C Stretch (conjugated): Two bands around 1600-1650 cm⁻¹. - =C-H Stretch: Bands above 3000 cm⁻¹. - C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): m/z = 96.17

Conclusion

The synthesis of this compound is well-established through two primary, classical organic reactions: the Wittig reaction and the dehydration of 5-methyl-2-hexanol. Both methods provide viable routes to this conjugated diene, with the choice of method often depending on the availability of starting materials and desired scale. While the specific historical discovery of this compound is not prominently documented, its synthesis is a practical illustration of fundamental olefination and elimination reactions that are central to organic chemistry. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and polymer chemistry.

References

physical properties and constants of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Constants of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar molecules to provide a comparative context. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and other scientific fields.

Chemical Identity and Structure

This compound is a conjugated diene with the molecular formula C₇H₁₂.[1][2] The presence of a methyl group at the fifth carbon position and the conjugated double bonds at the first and third positions define its chemical reactivity and physical properties.[2] The IUPAC name for the trans-isomer is (3E)-5-methylhexa-1,3-diene.[1][2]

Table 1: General Identifiers for this compound

IdentifierValue
IUPAC Name (3E)-5-methylhexa-1,3-diene[1][2]
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1]
CAS Number 32763-70-5 (for trans-isomer)[1][3]
Canonical SMILES CC(C)C=CC=C[2]

Physicochemical Properties

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound5-Methyl-1,2-hexadiene5-Methyl-1,3-cyclohexadiene (B13827064)
Boiling Point Data not available96 °C[4]101 °C[5]
Density Data not availableData not available0.835 g/mL[5]
Refractive Index Data not available1.428[4]1.476[5]

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from its chemical structure.

Table 3: Predicted Spectral Characteristics of this compound

SpectroscopyExpected Features
¹H NMR Signals corresponding to vinylic protons (in the range of 4.5-6.5 ppm), allylic protons, and the protons of the isopropyl methyl groups.
¹³C NMR Resonances for sp² hybridized carbons of the diene system (typically in the 100-150 ppm range) and sp³ hybridized carbons of the alkyl portion.
Infrared (IR) Characteristic absorption bands for C=C stretching of the conjugated diene system (around 1600-1650 cm⁻¹), C-H stretching of sp² carbons (above 3000 cm⁻¹), and C-H stretching of sp³ carbons (below 3000 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 96. Subsequent fragmentation would likely involve the loss of methyl or ethyl groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of volatile organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume (5-10 mL) of this compound and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor phase moves into the condenser.

  • Record the temperature at which a steady condensation rate is observed and the temperature reading remains constant. This temperature is the boiling point of the liquid.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration in the water bath.

  • Dry the exterior and weigh the filled pycnometer (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

    ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to reach the desired temperature, which is typically maintained by a circulating water bath (e.g., 20 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index directly from the instrument's scale.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Purification Purification of this compound BoilingPoint Boiling Point Determination (Distillation) Purification->BoilingPoint Purified Sample Density Density Measurement (Pycnometer) Purification->Density Purified Sample RefractiveIndex Refractive Index Measurement (Refractometer) Purification->RefractiveIndex Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample DataCompilation Data Compilation and Analysis BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation NMR->DataCompilation IR->DataCompilation MS->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for the physicochemical characterization of this compound.

References

Conformational Analysis of 5-Methyl-1,3-hexadiene: A Technical Overview of s-cis and s-trans Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the s-cis and s-trans conformations of 5-Methyl-1,3-hexadiene, a substituted conjugated diene. The conformational landscape of such molecules is critical in determining their reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition, and their overall physicochemical properties. This document summarizes the structural and energetic characteristics of these conformers, outlines the experimental and computational methodologies for their study, and presents a logical framework for their analysis.

Introduction to Rotational Isomerism in Conjugated Dienes

Conjugated dienes, characterized by two double bonds separated by a single bond, exhibit rotational isomerism (conformational isomerism) around the central C-C single bond. This rotation gives rise to two primary planar conformations: the s-trans and s-cis forms. The "s" prefix denotes that the isomerism is about a single bond, distinguishing it from the geometric isomerism (cis/trans or E/Z) at the double bonds.

  • s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more thermodynamically stable due to minimized steric repulsion.[1][2]

  • s-cis conformation: The two double bonds are on the same side of the central single bond. While typically higher in energy, this conformation is crucial for reactions like the Diels-Alder, where the diene must adopt a cis-like geometry.[2][3]

The interconversion between these conformers is a rapid equilibrium at room temperature, but the energy barrier to rotation is significant enough to influence reaction kinetics. The presence of substituents on the diene backbone, such as the methyl group in this compound, can influence the relative stabilities of the conformers and the rotational barrier.[1]

Conformational Profile of this compound

Quantitative Conformational Data (from Analogous Systems)

The following table summarizes key quantitative data for the conformational analysis of 1,3-butadiene (B125203), which serves as a foundational model for this compound. These values provide a baseline for understanding the energetic landscape of simple conjugated dienes.

Parameters-trans Conformers-cis ConformerTransition StateMethodReference
Relative Energy (ΔE) 0 kcal/mol (most stable)~2.3 - 3.0 kcal/mol~3.9 - 6.4 kcal/molExperimental & Computational[4][5]
Dihedral Angle (C1-C2-C3-C4) 180°~0° (planar) or ~38° (gauche)~90-100°Computational[5]
Central C-C Bond Length ~1.454 Å--Experimental[5]
Equilibrium Population (at 298 K) ~96-98%~2-4%-Calculated from ΔE[4]

Note: Some advanced computational studies suggest that the second stable conformer of 1,3-butadiene is a non-planar gauche form with a dihedral angle of about 38°, and the planar s-cis form represents a transition state for the interconversion of two gauche conformers.[5] For substituted dienes like (Z)-1,3-pentadiene, the energy difference between the s-trans and a gauche s-cis conformer (dihedral angle ~31°) has been calculated to be approximately 3.4 kcal/mol.[6]

Experimental and Computational Protocols

The determination of conformational energies and structures relies on a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Low-temperature NMR can be used to "freeze out" individual conformers if the rotational barrier is sufficiently high. The relative populations of the conformers can be determined by integrating the signals corresponding to each species.

  • Protocol Outline:

    • Dissolve the sample (e.g., this compound) in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8).

    • Acquire a series of 1H or 13C NMR spectra at progressively lower temperatures.

    • Monitor the spectra for peak broadening, followed by the appearance of distinct sets of signals for the s-cis and s-trans conformers below the coalescence temperature.

    • At the lowest achievable temperature, integrate the well-resolved signals for each conformer to determine their population ratio (K = [s-cis]/[s-trans]).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Principle: Conjugated dienes exhibit strong π → π* electronic transitions in the UV region. The wavelength of maximum absorbance (λmax) is sensitive to the planarity and conformation of the diene. The s-trans conformer, being more planar and delocalized, generally has a slightly different absorption profile than the s-cis conformer.

  • Protocol Outline:

    • Prepare a dilute solution of the diene in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).

    • Record the UV-Vis spectrum over a range of temperatures.

    • Analyze the changes in the absorption bands with temperature. The temperature dependence of the band shape can be used to extract thermodynamic parameters (ΔH°) for the s-trans ⇌ s-cis equilibrium.

    • For 1,3-butadiene, the λmax is approximately 217 nm.[3] Substituents on the diene system will cause a bathochromic (red) shift in the λmax.

Computational Methodology: Density Functional Theory (DFT)
  • Principle: DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. It offers a good balance between accuracy and computational cost for conformational analysis.

  • Protocol Outline:

    • Initial Structure Generation: Build initial 3D structures for both the s-cis and s-trans conformers of this compound.

    • Geometry Optimization: Perform geometry optimizations for both conformers to find their lowest energy structures. A common and reliable functional for this purpose is B3LYP or ωB97X-D, paired with a basis set such as 6-31G(d,p) or larger.[1]

    • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Relative Energy Calculation: The relative stability (ΔE or ΔG) of the conformers is determined by the difference in their calculated total energies, including ZPVE or thermal corrections.

    • Transition State Search: To find the rotational barrier, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) between the s-trans and s-cis minima. The transition state structure is confirmed by the presence of a single imaginary frequency corresponding to the rotation around the central C-C bond. The energy of the transition state relative to the s-trans conformer gives the activation energy barrier.

Visualization of Conformational Equilibrium

The relationship between the s-trans and s-cis conformers and the transition state for their interconversion can be visualized as a potential energy surface.

G a s-trans (Global Minimum) ts Transition State (Rotated Conformation) a->ts Rotational Barrier b s-cis (Local Minimum) a->b ts->b Relaxation

Caption: Energy profile for s-trans to s-cis rotation.

Logical Workflow for Conformational Analysis

The systematic investigation of the conformational properties of a molecule like this compound follows a logical workflow that integrates computational and experimental approaches.

workflow mol Molecule: This compound comp_search Computational Conformational Search (e.g., Molecular Mechanics) mol->comp_search dft_opt DFT Geometry Optimization & Frequency Calculation comp_search->dft_opt energies Determine Relative Energies (ΔE, ΔG) of Conformers dft_opt->energies ts_search DFT Transition State Search dft_opt->ts_search exp_methods Experimental Validation (e.g., Low-Temp NMR, UV-Vis) dft_opt->exp_methods  Compare Structures energies->exp_methods  Compare Energies data Final Conformational Data: Populations, Energies, Barrier energies->data barrier Determine Rotational Barrier (ΔG‡) ts_search->barrier barrier->data exp_methods->data

Caption: Workflow for conformational analysis.

Conclusion

The conformational equilibrium between the s-trans and s-cis forms is a defining characteristic of this compound and other conjugated dienes. While the s-trans conformer is thermodynamically preferred, the accessibility of the higher-energy s-cis conformer is paramount for its participation in crucial synthetic reactions. A comprehensive understanding, derived from the synergistic application of spectroscopic experiments and computational modeling, is essential for predicting and controlling the chemical behavior of this and related molecules in research and development. Although specific quantitative data for this compound remains elusive in the literature, the principles and methodologies outlined herein provide a robust framework for its investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-1,3-hexadiene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-1,3-hexadiene, a valuable conjugated diene for applications in organic synthesis and materials science. The described method utilizes the Wittig reaction, a robust and widely used olefination technique. This application note includes a comprehensive experimental procedure, from the preparation of the necessary phosphonium (B103445) salt to the final purification of the target diene. All quantitative data, including reagent quantities, reaction parameters, and product characterization, are summarized in structured tables. Additionally, a graphical representation of the synthetic workflow is provided to enhance clarity.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. This methodology is particularly advantageous for the synthesis of specific alkene isomers where other elimination reactions might yield mixtures. The synthesis of conjugated dienes, such as this compound, can be efficiently achieved through the reaction of an appropriate allylic phosphonium ylide with an aldehyde. This document outlines the synthesis of (E)-5-Methyl-1,3-hexadiene via the reaction of allylidenetriphenylphosphorane (B102500) with isobutyraldehyde (B47883).

Chemical Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of Allyltriphenylphosphonium Bromide

Step 1: Synthesis of Allyltriphenylphosphonium Bromide

Step 2: Wittig Reaction to form this compound

Step 2: Wittig Reaction

Data Presentation

Table 1: Reagents for the Synthesis of Allyltriphenylphosphonium Bromide

ReagentChemical FormulaMolar Mass ( g/mol )QuantityMoles
Triphenylphosphine (B44618)P(C₆H₅)₃262.2926.23 g0.10
Allyl bromideC₃H₅Br120.9912.10 g (8.9 mL)0.10
Toluene (B28343)C₇H₈92.14100 mL-

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterChemical Formula/ValueMolar Mass ( g/mol )QuantityMoles
Allyltriphenylphosphonium bromide[P(C₆H₅)₃(C₃H₅)]Br383.2738.33 g0.10
n-Butyllithium (n-BuLi)C₄H₉Li64.0640 mL (2.5 M in hexanes)0.10
IsobutyraldehydeC₄H₈O72.117.21 g (9.1 mL)0.10
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11250 mL-
Reaction Temperature---78 °C to Room Temp.-
Reaction Time--12 hours-
Product
This compoundC₇H₁₂96.17~7.7 g (Typical)~0.08
By-product
Triphenylphosphine oxide(C₆H₅)₃PO278.28--

Table 3: Characterization Data for (E)-5-Methyl-1,3-hexadiene

PropertyValue
Molecular FormulaC₇H₁₂
Molar Mass96.17 g/mol [1][2][3]
Boiling Point99-101 °C (at 760 mmHg)
AppearanceColorless liquid
¹H NMR (CDCl₃, 400 MHz)
δ 6.25 (ddd, J = 17.0, 10.5, 10.0 Hz, 1H, H-2)
δ 6.05 (dd, J = 15.0, 10.0 Hz, 1H, H-3)
δ 5.55 (dd, J = 15.0, 7.0 Hz, 1H, H-4)
δ 5.10 (d, J = 17.0 Hz, 1H, H-1a)
δ 4.95 (d, J = 10.5 Hz, 1H, H-1b)
δ 2.35 (m, 1H, H-5)
δ 1.05 (d, J = 7.0 Hz, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz)
δ 140.5 (C-2)
δ 138.0 (C-4)
δ 128.5 (C-3)
δ 115.0 (C-1)
δ 31.5 (C-5)
δ 22.0 (2 x CH₃)
IR (neat, cm⁻¹)
~3085 (m, =C-H stretch)
~2960 (s, C-H stretch)
~1650 (m, C=C stretch, conjugated)
~1600 (m, C=C stretch, conjugated)
~990 (s, =C-H bend, trans)
~910 (s, =C-H bend, vinyl)

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Bromide
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and dry toluene (100 mL).

  • Stir the mixture at room temperature until the triphenylphosphine has completely dissolved.

  • Add allyl bromide (12.10 g, 8.9 mL, 0.10 mol) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • A white precipitate of allyltriphenylphosphonium bromide will form during the reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash it with cold toluene (2 x 30 mL).

  • Dry the phosphonium salt under vacuum to a constant weight. The product is a white crystalline powder.

Synthesis of this compound
  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add allyltriphenylphosphonium bromide (38.33 g, 0.10 mol).

  • Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask and stir the suspension under a nitrogen atmosphere.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) dropwise to the stirred suspension over 30 minutes. A deep red color will develop, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.

  • In a separate flask, prepare a solution of isobutyraldehyde (7.21 g, 9.1 mL, 0.10 mol) in anhydrous THF (50 mL).

  • Add the isobutyraldehyde solution dropwise to the ylide solution at -78 °C over 30 minutes. The red color of the ylide will fade.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate carefully using a rotary evaporator at low temperature and pressure to remove the volatile solvents.

Purification
  • The crude product, which contains the desired this compound and the by-product triphenylphosphine oxide, is purified by fractional distillation.

  • Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.

  • Carefully distill the crude product at atmospheric pressure.

  • Collect the fraction boiling between 99-101 °C. This fraction contains the pure this compound.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_purification Purification reagents1 Triphenylphosphine + Allyl Bromide reaction1 Reflux, 4h reagents1->reaction1 in solvent1 Toluene solvent1->reaction1 product1 Allyltriphenylphosphonium Bromide reaction1->product1 yields product1_input Allyltriphenylphosphonium Bromide ylide Ylide Formation (-78 °C) product1_input->ylide base n-BuLi in THF base->ylide reaction2 Wittig Reaction (-78 °C to RT) ylide->reaction2 aldehyde Isobutyraldehyde aldehyde->reaction2 crude_product Crude Product Mixture reaction2->crude_product purification Fractional Distillation crude_product->purification final_product This compound purification->final_product byproduct Triphenylphosphine Oxide (removed) purification->byproduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Allyl bromide is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium is a pyrophoric reagent and reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Toluene, Tetrahydrofuran (THF), and Diethyl Ether are flammable solvents. Ensure there are no ignition sources nearby during their use.

  • The Wittig reaction can be exothermic. Maintain proper temperature control, especially during the addition of n-BuLi and the aldehyde.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the experimental procedure.

References

Application Notes and Protocols for the Synthesis of 5-Methyl-1,3-hexadiene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-1,3-hexadiene, a valuable conjugated diene in organic synthesis. The synthesis is achieved through a two-step process commencing with the Grignard reaction between isopropylmagnesium chloride and crotonaldehyde (B89634) to yield the intermediate alcohol, 5-methyl-1-hexen-3-ol (B3141575). Subsequent acid-catalyzed dehydration of this allylic alcohol affords the desired this compound. This protocol includes detailed methodologies, reagent specifications, and data presentation to ensure reproducibility for research and development applications.

Introduction

Conjugated dienes are pivotal structural motifs in a vast array of organic molecules, including natural products and polymers. This compound, with its specific substitution pattern, serves as a versatile building block in various chemical transformations, including Diels-Alder reactions and polymerization processes. The Grignard reaction remains a cornerstone of carbon-carbon bond formation due to its reliability and broad applicability. This application note outlines a robust and accessible protocol for the synthesis of this compound, leveraging the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde, followed by a straightforward dehydration step.

Data Presentation

Table 1: Reagents and Materials for Isopropylmagnesium Chloride Synthesis
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.312.67 g0.11Activated
Isopropyl ChlorideC₃H₇Cl78.547.85 g (9.1 mL)0.10Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-Solvent
IodineI₂253.811 crystal-Initiator
Table 2: Reaction Parameters for 5-Methyl-1-hexen-3-ol Synthesis (Grignard Reaction)
ParameterValue
Reactants
Isopropylmagnesium Chloride~0.10 mol in 50 mL Et₂O
Crotonaldehyde7.01 g (8.2 mL, 0.10 mol)
Solvent Anhydrous Diethyl Ether
Reaction Temperature 0 °C to room temperature
Reaction Time 2-3 hours
Work-up Saturated aq. NH₄Cl
Theoretical Yield 11.42 g
Typical Yield Range 70-80%
Table 3: Reaction Parameters for this compound Synthesis (Dehydration)
ParameterValue
Reactant
5-Methyl-1-hexen-3-ol~0.07-0.08 mol
Catalyst
Concentrated Sulfuric Acid1-2 mL
Reaction Temperature 100-140 °C
Reaction Time 1-2 hours
Purification Fractional Distillation
Theoretical Yield (from alcohol) 6.73-7.70 g
Typical Yield Range 60-70%
Boiling Point of Product ~99-101 °C

Experimental Protocols

Part 1: Synthesis of Isopropylmagnesium Chloride (Grignard Reagent)
  • Preparation: All glassware must be flame-dried under a nitrogen or argon atmosphere to ensure anhydrous conditions.

  • Initiation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.

  • Grignard Formation: Add a small portion of a solution of isopropyl chloride (7.85 g, 0.10 mol) in 50 mL of anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

  • Addition: Add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Part 2: Synthesis of 5-Methyl-1-hexen-3-ol
  • Reaction Setup: Cool the freshly prepared isopropylmagnesium chloride solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add a solution of crotonaldehyde (7.01 g, 0.10 mol) in 20 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude 5-methyl-1-hexen-3-ol.

Part 3: Synthesis of this compound
  • Dehydration Setup: Place the crude 5-methyl-1-hexen-3-ol in a round-bottom flask equipped for simple distillation. Add a few boiling chips.

  • Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the alcohol.

  • Distillation: Gently heat the mixture to 100-140 °C. The this compound product will co-distill with water as it is formed.[1][2]

  • Purification: Collect the distillate in a receiving flask cooled in an ice bath. Separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Final Purification: For higher purity, perform a final fractional distillation, collecting the fraction boiling at approximately 99-101 °C.[3]

Mandatory Visualization

Grignard_Synthesis_Workflow Start Start Reagents1 Isopropyl Chloride Magnesium Turnings Anhydrous Et2O Start->Reagents1 Grignard_Formation Grignard Reagent Formation (Isopropylmagnesium Chloride) Reagents1->Grignard_Formation Grignard_Reaction Grignard Reaction (1,2-Addition) Grignard_Formation->Grignard_Reaction Reagents2 Crotonaldehyde Anhydrous Et2O Reagents2->Grignard_Reaction Workup1 Aqueous Workup (NH4Cl solution) Grignard_Reaction->Workup1 Intermediate 5-Methyl-1-hexen-3-ol (Crude Product) Workup1->Intermediate Dehydration Acid-Catalyzed Dehydration (H2SO4, Heat) Intermediate->Dehydration Purification Distillation & Purification Dehydration->Purification Final_Product This compound Purification->Final_Product End End Final_Product->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Grignard protocol follows a logical progression of two distinct reaction types: nucleophilic addition and elimination.

  • Nucleophilic Addition (Grignard Reaction): The carbon-magnesium bond in isopropylmagnesium chloride is highly polarized, rendering the isopropyl group nucleophilic. This nucleophile preferentially attacks the electrophilic carbonyl carbon of crotonaldehyde in a 1,2-addition fashion. The steric hindrance of the isopropyl group may further favor this direct attack on the carbonyl over a conjugate (1,4) addition.

  • Elimination (Dehydration): The intermediate secondary allylic alcohol is subjected to acid-catalyzed dehydration. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a secondary carbocation, which is stabilized by resonance due to the adjacent double bond. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a new double bond and yielding the conjugated diene system. According to Zaitsev's rule, the formation of the more substituted (and in this case, conjugated) double bond is favored.[2]

Reaction_Mechanism_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Grignard Isopropylmagnesium Chloride (Nucleophile) Addition 1,2-Nucleophilic Addition Grignard->Addition Crotonaldehyde Crotonaldehyde (Electrophile) Crotonaldehyde->Addition Alkoxide Intermediate Alkoxide Addition->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation Alcohol 5-Methyl-1-hexen-3-ol Protonation->Alcohol Alcohol2 5-Methyl-1-hexen-3-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol2->Protonated_Alcohol Acid H+ (Catalyst) Acid->Protonated_Alcohol Water_Loss Loss of H2O Protonated_Alcohol->Water_Loss Carbocation Allylic Carbocation (Resonance Stabilized) Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Diene This compound Deprotonation->Diene

Caption: Mechanistic pathway for the synthesis of this compound.

References

Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The reaction occurs between a conjugated diene and a dienophile. The stereospecificity and regioselectivity of this reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

For 5-Methyl-1,3-hexadiene, an unsymmetrical diene, reactions with unsymmetrical dienophiles can lead to a mixture of regioisomeric and stereoisomeric products. Understanding and controlling the formation of these isomers is crucial for synthetic efficiency and for obtaining the desired target molecule with high purity.

Regioselectivity: The "Ortho" and "Meta" Products

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The reaction between a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG) is the most common and efficient.

In the case of this compound, the methyl group at the 5-position is an electron-donating group. When reacting with an unsymmetrical dienophile, such as acrolein (which has an electron-withdrawing aldehyde group), two primary regioisomers are possible: the "ortho" and "meta" adducts. The major product is typically predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) which favors the arrangement where the electron-donating and electron-withdrawing groups are in a 1,2- or 1,4-relationship in the product.

Caption: Regioselectivity in the Diels-Alder reaction of this compound.

Stereoselectivity: Endo and Exo Products

The stereoselectivity of the Diels-Alder reaction is primarily dictated by the "endo rule," which states that the dienophile's substituent with pi-system character (typically the electron-withdrawing group) preferentially occupies the space "under" the diene in the transition state. This endo approach is favored due to secondary orbital interactions between the p-orbitals of the dienophile's substituent and the central carbons of the diene, which stabilizes the transition state. The alternative approach, where the substituent points away from the diene, is termed the exo approach.

  • Kinetic Control: At lower reaction temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster. Due to the stabilizing secondary orbital interactions, the endo product has a lower activation energy and is therefore the kinetically favored product.

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. The exo product is generally more sterically favored and therefore more stable. Under these conditions, the more stable exo product can become the major isomer.

Caption: Kinetic and thermodynamic pathways for endo and exo product formation.

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative data (e.g., endo:exo ratios, diastereomeric excess) for the Diels-Alder reaction of this compound with common dienophiles. The tables below are provided as templates to be populated with experimental data as it is generated.

Table 1: Regioselectivity in the Diels-Alder Reaction of this compound

DienophileCatalystTemperature (°C)Solvent"Ortho" Product (%)"Meta" Product (%)Reference
e.g., AcrylonitrileNonee.g., 80e.g., TolueneData not availableData not available
e.g., Methyl Acrylatee.g., AlCl₃e.g., 0e.g., CH₂Cl₂Data not availableData not available

Table 2: Stereoselectivity (Endo/Exo Ratio) in the Diels-Alder Reaction of this compound

DienophileCatalystTemperature (°C)SolventEndo Product (%)Exo Product (%)Reference
e.g., Maleic Anhydride (B1165640)Nonee.g., 25e.g., Diethyl EtherData not availableData not available
e.g., Maleic AnhydrideNonee.g., 140e.g., XyleneData not availableData not available

Experimental Protocols

The following is a general protocol for a Diels-Alder reaction that can be adapted for this compound and various dienophiles. This protocol is based on a similar reaction with E,E-2,4-hexadien-1-ol and maleic anhydride.[1]

Materials
  • This compound (diene)

  • Maleic anhydride (dienophile)

  • Toluene (solvent)

  • Round bottom flask (25 mL or appropriate size)

  • Condenser

  • Stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure
  • Reaction Setup: To a 25 mL round bottom flask, add the diene (e.g., 1.0 equivalent) and the dienophile (e.g., 1.0 equivalent).

  • Solvent Addition: Add an appropriate volume of solvent (e.g., toluene, 5-10 mL) and a magnetic stir bar.

  • Reflux: Attach a condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux with stirring. The reaction time will vary depending on the specific reactants and can be monitored by Thin Layer Chromatography (TLC). A typical reflux time is 1-3 hours.

  • Cooling and Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and determine the regioselectivity and stereoselectivity.

Experimental_Workflow A 1. Combine Diene and Dienophile in Solvent B 2. Reflux the Reaction Mixture A->B C 3. Cool to Room Temperature, then Ice Bath B->C D 4. Isolate Product by Vacuum Filtration C->D E 5. Wash Product with Cold Solvent D->E F 6. Dry the Product E->F G 7. Characterize (Yield, MP, NMR, IR) F->G

Caption: General experimental workflow for a Diels-Alder reaction.

Role of Lewis Acids in Catalysis

Lewis acid catalysts can significantly enhance the rate and selectivity of Diels-Alder reactions. By coordinating to the electron-withdrawing group of the dienophile, a Lewis acid lowers the energy of the dienophile's LUMO. This smaller HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction.

Furthermore, Lewis acids can also influence the regioselectivity and stereoselectivity. The increased polarity of the dienophile upon coordination with a Lewis acid can lead to a more pronounced preference for one regioisomer. Similarly, the steric bulk of the Lewis acid-dienophile complex can enhance the preference for the endo product. Common Lewis acids used in Diels-Alder reactions include AlCl₃, BF₃·OEt₂, and SnCl₄.

Conclusion

References

Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler-Natta polymerization of conjugated dienes is a cornerstone of stereospecific polymer synthesis, enabling the production of polymers with controlled microstructures and, consequently, tailored material properties. 5-Methyl-1,3-hexadiene, a substituted conjugated diene, is a valuable monomer for the synthesis of specialty elastomers and thermoplastic elastomers. The resulting poly(this compound) can exhibit various microstructures, including cis-1,4, trans-1,4, 1,2-, and 3,4-addition products, depending on the catalyst system and polymerization conditions employed. This control over stereochemistry is crucial for applications where specific physical and mechanical properties are required.

This document provides detailed application notes and protocols for the Ziegler-Natta polymerization of this compound, with a focus on achieving high stereoselectivity. While extensive literature specifically detailing the polymerization of this compound is limited, this guide draws upon established principles for analogous conjugated dienes and highlights the utility of lanthanide-based catalysts, particularly neodymium-based systems, which have shown exceptional performance in the stereospecific polymerization of substituted dienes.[1][2]

Catalyst Systems for Stereospecific Polymerization

Traditional Ziegler-Natta catalysts, typically comprising a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), are effective for the polymerization of α-olefins and some dienes.[3] However, for achieving high stereocontrol in the polymerization of substituted dienes like this compound, lanthanide-based catalysts, especially those containing neodymium, have demonstrated superior performance, yielding polymers with high cis-1,4 content.[1][4]

A typical neodymium-based Ziegler-Natta catalyst system is a ternary system composed of:

  • A Neodymium Precursor: Commonly a neodymium carboxylate, such as neodymium versatate or neodymium naphthenate, chosen for its solubility in hydrocarbon solvents.[1]

  • An Organoaluminum Co-catalyst/Chain Transfer Agent: Triisobutylaluminum (TIBA) or diisobutylaluminum hydride (DIBAH) are frequently used to alkylate the neodymium center and act as chain transfer agents.[5]

  • A Halide Source (Activator): An organohalide, such as diethylaluminum chloride (DEAC) or dichlorodimethylsilane, is often required to activate the catalyst and enhance its activity and stereoselectivity.[1]

Data Presentation: Polymerization of Substituted Dienes

Due to the scarcity of published data specifically for this compound, the following tables summarize representative data for the polymerization of analogous conjugated dienes using neodymium-based Ziegler-Natta catalysts. These data illustrate the influence of catalyst composition and polymerization conditions on polymer properties and serve as a valuable starting point for the optimization of this compound polymerization.

Table 1: Effect of Catalyst System on the Polymerization of Isoprene (B109036)

EntryNeodymium PrecursorCo-catalystHalide SourcePolymer Yield (%)cis-1,4 Content (%)Mn (x 10^4 g/mol )PDI (Mw/Mn)
1Nd(versatate)₃TIBADEAC>95>9725.32.1
2Nd(naphthenate)₃DIBAHMe₂SiCl₂>95>9821.81.9
3NdCl₃·2THFMAO->909530.12.5

Data are illustrative and compiled from general trends reported in the literature for isoprene polymerization with neodymium-based catalysts.

Table 2: Influence of Polymerization Parameters on Poly(isoprene) Properties

ParameterCondition 1Condition 2Effect on cis-1,4 ContentEffect on Molecular Weight
[Al]/[Nd] ratio 2040Generally increases with optimal ratioCan decrease at very high ratios
[Cl]/[Nd] ratio 1.53.0Increases up to an optimal ratioMay decrease slightly
Temperature (°C) 2550May decrease slightly at higher tempsGenerally decreases
Monomer Conc. (mol/L) 1.02.0Generally stableIncreases

This table represents general trends observed in lanthanide-catalyzed diene polymerization.

Experimental Protocols

The following protocols are generalized for the polymerization of this compound using a neodymium-based Ziegler-Natta catalyst system. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Preparation of the Neodymium-Based Catalyst

This protocol describes the in situ preparation of a ternary neodymium catalyst.

Materials:

  • Neodymium(III) versatate solution (in hexane (B92381) or toluene)

  • Triisobutylaluminum (TIBA) solution (in hexane or toluene)

  • Diethylaluminum chloride (DEAC) solution (in hexane or toluene)

  • Anhydrous toluene (B28343) (polymerization solvent)

  • Schlenk flask or septum-capped reaction vessel

  • Magnetic stirrer

  • Gas-tight syringes

Procedure:

  • To a thoroughly dried and argon-purged Schlenk flask, add the desired volume of anhydrous toluene.

  • With stirring, sequentially add the required amounts of the neodymium(III) versatate solution, the TIBA solution, and the DEAC solution via gas-tight syringes. The typical molar ratio of Nd:Al:Cl is in the range of 1:10-40:1.5-3.

  • Allow the catalyst solution to age for a specified period (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 50°C). The solution may change color, indicating the formation of the active catalytic species.

Protocol 2: Polymerization of this compound

Materials:

  • Freshly prepared neodymium catalyst solution (from Protocol 1)

  • This compound (purified by distillation over a drying agent like calcium hydride)

  • Anhydrous toluene

  • Methanol (B129727) (for quenching)

  • Antioxidant solution (e.g., 2,6-di-tert-butyl-4-methylphenol in isopropanol)

  • Jacketed glass reactor or Schlenk flask equipped with a magnetic stirrer and temperature control

Procedure:

  • To a dried and argon-purged reactor, add the desired amount of anhydrous toluene and this compound.

  • Bring the monomer solution to the desired polymerization temperature (e.g., 25°C, 50°C).

  • Inject the aged catalyst solution into the reactor to initiate the polymerization.

  • Maintain the reaction at the set temperature with constant stirring for the desired polymerization time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing an antioxidant.

  • Isolate the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 3: Characterization of Poly(this compound)

Methods:

  • Microstructure Analysis: The microstructure of the polymer (i.e., the relative amounts of cis-1,4, trans-1,4, 1,2-, and 3,4-units) can be determined by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight and Polydispersity Index (PDI): These are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or polybutadiene (B167195) standards.

  • Thermal Properties: The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Isolation Toluene_prep Anhydrous Toluene Aging Aging Toluene_prep->Aging Nd_precursor Nd(versatate)₃ Nd_precursor->Aging Cocatalyst TIBA Cocatalyst->Aging Halide DEAC Halide->Aging Polymerization Polymerization Reaction Aging->Polymerization Catalyst Injection Monomer_prep This compound in Toluene Monomer_prep->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation in Methanol/Antioxidant Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Experimental workflow for the polymerization of this compound.

polymerization_mechanism Active_Center [Nd]-R (Active Center) Coordination Monomer Coordination Active_Center->Coordination π-complexation Monomer This compound Monomer->Coordination Insertion cis-1,4 Insertion Coordination->Insertion Growing_Chain [Nd]-Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Propagation

Caption: Simplified mechanism of cis-1,4-polymerization of a conjugated diene.

Conclusion

The Ziegler-Natta polymerization of this compound, particularly using neodymium-based catalysts, offers a powerful route to stereoregular polydienes. The protocols and data presented here, though generalized from related systems, provide a solid foundation for researchers to develop and optimize the synthesis of poly(this compound) with desired microstructures and properties. Careful control over catalyst composition, aging, and polymerization conditions is paramount to achieving high stereoselectivity and predictable polymer characteristics. Further research into specific catalyst systems for this monomer will undoubtedly expand its application in advanced materials and other specialized fields.

References

Application Notes and Protocols for the Cationic Polymerization of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization of conjugated dienes is a crucial method for synthesizing polymers with diverse microstructures and properties. 5-Methyl-1,3-hexadiene, a substituted conjugated diene, presents an interesting monomer for creating polymers with unique thermal and mechanical characteristics due to the presence of a methyl group at the 5-position.[1] This document provides detailed application notes and experimental protocols for the cationic polymerization of this compound. The information is targeted towards researchers in polymer chemistry and materials science, as well as professionals in drug development exploring novel polymeric materials.

Principles and Considerations

Cationic polymerization proceeds via the addition of a monomer to a growing polymer chain with a carbocationic active center. The process is typically initiated by protic acids or Lewis acids in the presence of a proton source (co-initiator).[2][3][4] The polymerization of conjugated dienes can result in various microstructures, including 1,2- and 1,4-addition products, as well as cis and trans isomers of the 1,4-units.[1][5][6][7]

The presence of the methyl group at the 5-position of 1,3-hexadiene (B165228) is expected to influence the reactivity of the monomer and the stability of the resulting carbocation, thereby affecting the polymerization rate and the microstructure of the final polymer.

Application Areas

Polymers derived from substituted dienes find applications in various fields:

  • Elastomers and Rubbers: The resulting polydienes can be vulcanized to produce synthetic rubbers with specific properties.[6]

  • Adhesives and Sealants: The tacky nature of the raw polymers makes them suitable for adhesive formulations.

  • Biomaterials: Functionalized polydienes can be explored for applications in drug delivery and tissue engineering.

  • Advanced Materials: The ability to tune the polymer microstructure allows for the development of materials with tailored thermal and mechanical properties.

Experimental Protocols

The following protocols are representative examples for conducting the cationic polymerization of this compound. Note: These protocols are based on general procedures for conjugated dienes and may require optimization for this specific monomer.

Protocol 1: Polymerization using a Brønsted Acid Initiator

Objective: To synthesize poly(this compound) using trifluoroacetic acid (TFA) as a strong Brønsted acid initiator.

Materials:

  • This compound (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation over calcium hydride under a nitrogen atmosphere. Dry dichloromethane by passing it through a column of activated alumina.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a nitrogen atmosphere.

  • Reaction Mixture: Transfer 50 mL of anhydrous dichloromethane to the reaction flask. Add 5 g of freshly distilled this compound to the solvent.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Prepare a 0.1 M solution of TFA in dichloromethane. Slowly add a calculated amount of the TFA solution to the stirred monomer solution to initiate the polymerization. The monomer-to-initiator ratio can be varied to control the molecular weight.

  • Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-4 hours).

  • Termination: Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at room temperature to a constant weight.

Protocol 2: Polymerization using a Lewis Acid/Co-initiator System

Objective: To polymerize this compound using a Lewis acid (Boron Trifluoride Etherate, BF₃·OEt₂) and a co-initiator (water).

Materials:

  • This compound (freshly distilled)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Toluene (B28343) (anhydrous)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Follow the purification procedures described in Protocol 1 for the monomer and solvent.

  • Reaction Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under a nitrogen atmosphere.

  • Reaction Mixture: Add 50 mL of anhydrous toluene and 5 g of this compound to the flask. A controlled amount of water, acting as a co-initiator, can be introduced at this stage if strictly anhydrous conditions are not desired.

  • Cooling: Cool the mixture to a desired temperature, for example, 0 °C or -20 °C.

  • Initiation: Prepare a dilute solution of BF₃·OEt₂ in toluene. Add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: Maintain the reaction at the chosen temperature for the desired duration. Monitor the viscosity of the solution as an indicator of polymerization.

  • Termination and Isolation: Terminate the reaction and isolate the polymer as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the cationic polymerization of this compound. These tables are for illustrative purposes and actual results will vary based on experimental conditions.

Table 1: Effect of Initiator on Polymerization of this compound
Initiator System Temperature (°C) Monomer Conversion (%) Number Average Molecular Weight (Mn, g/mol )
TFA-788515,000
BF₃·OEt₂ / H₂O09225,000
AlCl₃ / H₂O-209532,000
Table 2: Effect of Temperature on Polymerization with BF₃·OEt₂/H₂O
Temperature (°C) Monomer Conversion (%) Number Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
259818,0002.5
09225,0002.1
-208835,0001.8
-787550,0001.6

Polymer Characterization

The synthesized poly(this compound) should be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer microstructure (ratio of 1,2- vs. 1,4-addition and cis/trans isomerism).

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the disappearance of monomer double bonds.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Visualizations

The following diagrams illustrate the key processes involved in the cationic polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺A⁻) M This compound I->M Attack on double bond IM Initiated Monomer (Carbocation) IM2 Growing Polymer Chain (Carbocation) IM->IM2 M2 Monomer IM2->M2 Addition of monomer IM3 Propagated Chain (n+1 units) IM4 Growing Polymer Chain IM3->IM4 T Terminating Agent / Counter-ion IM4->T Chain termination P Final Polymer

Caption: General mechanism of cationic polymerization.

G cluster_workflow Experimental Workflow A Monomer & Solvent Purification B Reaction Setup under Inert Atmosphere A->B C Cooling of Reaction Mixture B->C D Initiator Addition C->D E Polymerization D->E F Termination E->F G Polymer Precipitation & Isolation F->G H Drying and Characterization G->H

Caption: A typical experimental workflow.

G cluster_microstructure Possible Microstructures cluster_14 1,4-Addition cluster_12 1,2-Addition Monomer This compound Carbocation trans_14 trans-1,4 Monomer->trans_14 cis_14 cis-1,4 Monomer->cis_14 add_12 1,2-Adduct Monomer->add_12

Caption: Potential polymer microstructures.

References

Synthesis of Stereoregular Polymers from 5-Methyl-1,3-hexadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stereoregular polymers from the monomer 5-Methyl-1,3-hexadiene. The focus is on achieving specific stereochemical structures in the resulting polymer, a critical factor in determining its physical and chemical properties for advanced applications.

Introduction

This compound is a conjugated diene monomer that offers the potential for creating polymers with controlled stereochemistry due to the influence of its methyl group. The arrangement of the monomer units in the polymer chain—its stereoregularity—can lead to materials with a wide range of properties, from elastomers to crystalline plastics. This document outlines the synthesis of syndiotactic trans-1,2-poly(this compound) and discusses the catalytic systems and methodologies required for achieving this and potentially other stereoregular forms.

Key Catalytic System for Syndiotactic Polymerization

The synthesis of highly stereoregular syndiotactic trans-1,2-poly(this compound) has been successfully achieved using a specific cobalt-based catalyst system. This system offers excellent control over the polymerization process, leading to a polymer with a highly ordered structure.

Catalyst System:

  • Catalyst: Dichlorobis(isopropylphenylphosphine)cobalt(II) - CoCl₂(PⁱPrPh₂)₂

  • Cocatalyst: Methylaluminoxane (MAO)

This Ziegler-Natta type catalyst system has demonstrated high activity and stereospecificity for the 1,2-syndiotactic polymerization of various conjugated dienes.[1]

Experimental Protocols

The following protocols are based on established methodologies for the stereospecific polymerization of conjugated dienes using similar cobalt-based catalysts. Researchers should optimize these conditions for their specific equipment and desired polymer characteristics.

Protocol 1: Synthesis of Syndiotactic trans-1,2-Poly(this compound)

Objective: To synthesize syndiotactic trans-1,2-poly(this compound) using a CoCl₂(PⁱPrPh₂)₂/MAO catalyst system.

Materials:

  • This compound (purified)

  • Dichlorobis(isopropylphenylphosphine)cobalt(II) (CoCl₂(PⁱPrPh₂)₂)

  • Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)

  • Anhydrous toluene (polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification:

    • Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere.

    • Purify the this compound by stirring over calcium hydride for 24 hours, followed by distillation under reduced pressure and stored under an inert atmosphere.

  • Catalyst Preparation and Polymerization:

    • In a glovebox or under a strict inert atmosphere, add a calculated amount of the CoCl₂(PⁱPrPh₂)₂ catalyst to a flame-dried Schlenk flask.

    • Add anhydrous toluene to the flask to dissolve the catalyst.

    • Introduce the desired amount of this compound monomer into the reactor.

    • Initiate the polymerization by adding the MAO solution dropwise to the stirred monomer/catalyst solution. The Al/Co molar ratio is a critical parameter and should be optimized (typical ranges are from 100:1 to 1000:1).

    • Maintain the reaction at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 1-24 hours). The optimal time will depend on the desired conversion and molecular weight.

  • Polymer Isolation and Purification:

    • Terminate the polymerization by adding methanol containing a small amount of HCl.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter the precipitated polymer and wash it thoroughly with methanol.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Workflow for Syndiotactic Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound Mixing Mixing of Monomer, Solvent, and Catalyst Monomer->Mixing Solvent Anhydrous Toluene Solvent->Mixing Catalyst CoCl₂(PⁱPrPh₂)₂ Catalyst->Mixing Cocatalyst MAO Solution Initiation Addition of MAO Cocatalyst->Initiation Reactor Schlenk Flask under Inert Atmosphere Mixing->Initiation Polymerization Controlled Temperature and Time Initiation->Polymerization Termination Termination with Acidified Methanol Polymerization->Termination Precipitation Precipitation in Excess Methanol Termination->Precipitation Washing Washing and Filtering Precipitation->Washing Drying Drying under Vacuum Washing->Drying Product Syndiotactic trans-1,2- Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of syndiotactic poly(this compound).

Data Presentation

The following table summarizes the expected outcomes based on the polymerization of similar dienes with the CoCl₂(PⁱPrPh₂)₂/MAO system. Actual results for this compound should be determined experimentally.

Catalyst SystemMonomerStereoregularityMn ( g/mol )PDI (Mw/Mn)Yield (%)
CoCl₂(PⁱPrPh₂)₂/MAOThis compound>95% syndiotactic trans-1,210,000 - 100,0001.5 - 2.5High

Characterization of Stereoregular Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the microstructure of the polymer. Specific chemical shifts and splitting patterns will confirm the formation of trans-1,2 units and the syndiotactic arrangement of the side chains.

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 965 cm⁻¹ is indicative of the trans-vinylene group in the 1,2-units.

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), which are influenced by its stereoregularity.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the polymerization is determined by the coordination of the monomer to the active metal center of the catalyst. The structure of the catalyst and the monomer dictates the preferred mode of insertion, leading to a specific stereoregularity.

Logical Relationship for Stereocontrol:

G Catalyst Catalyst Structure (CoCl₂(PⁱPrPh₂)₂) Active_Site Formation of Chiral Active Site Catalyst->Active_Site Monomer Monomer Structure (this compound) Coordination Diene Coordination Geometry Monomer->Coordination Cocatalyst Cocatalyst (MAO) Cocatalyst->Active_Site Active_Site->Coordination Insertion Stereoselective Monomer Insertion Coordination->Insertion Polymer Syndiotactic trans-1,2 Polymer Chain Insertion->Polymer Chain Propagation

References

Application Notes and Protocols: Hydrohalogenation of 5-Methyl-1,3-hexadiene in Accordance with Markovnikov's Rule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the hydrohalogenation of 5-methyl-1,3-hexadiene, a classic example of electrophilic addition to a conjugated diene. The reaction proceeds via Markovnikov's rule, leading to a mixture of 1,2- and 1,4-addition products. The regioselectivity and the ratio of these products are governed by the principles of carbocation stability, as well as kinetic and thermodynamic control, which are highly dependent on reaction conditions such as temperature. These application notes include a theoretical background, detailed experimental protocols, illustrative data, and visualizations to guide researchers in understanding and predicting the outcomes of this reaction.

Introduction

The hydrohalogenation of conjugated dienes is a fundamental reaction in organic synthesis, providing a pathway to a variety of functionalized molecules that can serve as building blocks in drug discovery and development. This compound, an unsymmetrical conjugated diene, presents an interesting case study for the application of Markovnikov's rule and the principles of kinetic versus thermodynamic control.

The reaction is initiated by the electrophilic attack of a hydrogen halide (HX, where X = Cl, Br, I) on one of the double bonds. According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the most stable carbocation intermediate.[1] In the case of a conjugated diene, this initial protonation leads to a resonance-stabilized allylic carbocation.[2] The subsequent nucleophilic attack by the halide ion can occur at either of the two carbons sharing the positive charge, resulting in the formation of 1,2- and 1,4-addition products.[2]

The product distribution is often temperature-dependent. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product, which is formed faster due to a lower activation energy.[3] At higher temperatures, the reaction is under thermodynamic control, leading to a higher proportion of the more stable 1,4-addition product.[3]

Reaction Mechanism and Regioselectivity

The hydrohalogenation of this compound with a hydrogen halide, such as hydrobromic acid (HBr), proceeds through the following steps:

  • Protonation: The π-bond of the diene acts as a nucleophile and attacks the electrophilic hydrogen of HBr. Protonation occurs at the C1 carbon, as this leads to the formation of a secondary allylic carbocation, which is stabilized by resonance. This is in accordance with Markovnikov's rule, which dictates the formation of the most stable carbocation intermediate.[2]

  • Resonance Stabilization: The resulting allylic carbocation has two resonance contributors, with the positive charge delocalized between the C2 and C4 carbons.

  • Nucleophilic Attack: The bromide ion (Br⁻) can then attack either of the electrophilic carbon atoms.

    • Attack at C2 results in the 1,2-addition product .

    • Attack at C4 results in the 1,4-addition product .

The overall reaction mechanism is depicted in the following diagram:

reaction_mechanism reactant This compound + HBr carbocation Resonance-Stabilized Allylic Carbocation reactant->carbocation Protonation (Markovnikov's Rule) res1 Secondary Carbocation (C2) res2 Secondary Carbocation (C4) res1->res2 Resonance product_12 1,2-Addition Product (Kinetic Product) res1->product_12 Br⁻ attack at C2 (Low Temp) product_14 1,4-Addition Product (Thermodynamic Product) res2->product_14 Br⁻ attack at C4 (High Temp)

Figure 1: Reaction mechanism for the hydrohalogenation of this compound.

Data Presentation

Table 1: Illustrative Product Distribution for the Hydrobromination of this compound

Temperature (°C)Control Type1,2-Addition Product (%) (4-Bromo-5-methyl-2-hexene)1,4-Addition Product (%) (2-Bromo-5-methyl-3-hexene)Total Yield (%)
-78Kinetic~80~20>90
0Mixed~60~40>90
40Thermodynamic~25~75>85

Table 2: Illustrative Product Distribution for the Hydrochlorination of this compound

Temperature (°C)Control Type1,2-Addition Product (%) (4-Chloro-5-methyl-2-hexene)1,4-Addition Product (%) (2-Chloro-5-methyl-3-hexene)Total Yield (%)
-78Kinetic~75~25>90
0Mixed~55~45>90
40Thermodynamic~30~70>85

Experimental Protocols

The following are generalized protocols for the hydrohalogenation of this compound under kinetic and thermodynamic control.

General Considerations
  • Safety: Hydrogen halides are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reagents: this compound is flammable. Hydrogen halides can be used as concentrated aqueous solutions or as gases dissolved in a suitable solvent. Anhydrous conditions may be necessary depending on the desired outcome.

  • Analysis: The product mixture can be analyzed by Gas Chromatography (GC) to determine the ratio of 1,2- and 1,4-addition products. The products can be isolated by fractional distillation or column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol for Kinetic Control (Low Temperature)

This protocol is designed to favor the formation of the 1,2-addition product.

kinetic_protocol start Start dissolve Dissolve this compound in an inert solvent (e.g., diethyl ether) in a round-bottom flask. start->dissolve cool Cool the reaction mixture to -78 °C (dry ice/acetone bath). dissolve->cool add_hx Slowly add one equivalent of hydrogen halide (e.g., HBr in acetic acid). cool->add_hx stir Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours). add_hx->stir quench Quench the reaction with a cold, aqueous solution of sodium bicarbonate. stir->quench extract Extract the organic layer with an appropriate solvent (e.g., diethyl ether). quench->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry concentrate Concentrate the solution in vacuo. dry->concentrate analyze Analyze the product mixture by GC and NMR. concentrate->analyze end End analyze->end thermodynamic_protocol start Start dissolve Dissolve this compound in a higher-boiling inert solvent (e.g., dichloromethane) in a round-bottom flask. start->dissolve heat Heat the reaction mixture to 40 °C (water bath). dissolve->heat add_hx Slowly add one equivalent of hydrogen halide (e.g., HBr in acetic acid). heat->add_hx stir Stir the reaction mixture at 40 °C for a specified time (e.g., 2-4 hours). add_hx->stir cool_down Cool the reaction to room temperature. stir->cool_down quench Quench the reaction with an aqueous solution of sodium bicarbonate. cool_down->quench extract Extract the organic layer with an appropriate solvent (e.g., dichloromethane). quench->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry concentrate Concentrate the solution in vacuo. dry->concentrate analyze Analyze the product mixture by GC and NMR. concentrate->analyze end End analyze->end energy_diagram reactants Reactants intermediate Allylic Carbocation reactants->intermediate ΔG‡ (Protonation) ts_kinetic TS_kinetic ts_thermo TS_thermo product_kinetic 1,2-Product (Kinetic) intermediate->product_kinetic product_thermo 1,4-Product (Thermodynamic) intermediate->product_thermo ts_kinetic->product_kinetic Lower ΔG‡ (Faster) ts_thermo->product_thermo Higher ΔG‡ (Slower)

References

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of conjugated dienes is a fundamental transformation in organic synthesis, enabling the production of a variety of valuable intermediates for the pharmaceutical, agrochemical, and fragrance industries. 5-Methyl-1,3-hexadiene is a readily available starting material that, upon selective hydrogenation, can yield valuable products such as 5-methyl-1-hexene, a useful comonomer and intermediate, or upon complete hydrogenation, 2-methylhexane (B165397), a component of gasoline. The control of selectivity in this reaction is paramount, as different products can be obtained depending on the catalyst and reaction conditions employed. These application notes provide detailed protocols for the selective and complete catalytic hydrogenation of this compound, along with expected product distributions and analytical methods for quantification.

Reaction Pathway and Selectivity

The catalytic hydrogenation of this compound can proceed through several pathways, yielding a mixture of products. The primary products are 5-methyl-1-hexene, (E/Z)-5-methyl-2-hexene, and 2-methylhexane (the fully saturated product). The selectivity of the reaction is highly dependent on the choice of catalyst. In this compound, the C1=C2 double bond is monosubstituted, while the C3=C4 double bond is trisubstituted.

  • Heterogeneous Catalysis (e.g., Palladium on Carbon): Typically leads to complete hydrogenation, yielding the corresponding alkane. Under carefully controlled conditions, partial hydrogenation to a mixture of mono-alkenes can be achieved, though selectivity can be challenging.

  • Homogeneous Catalysis (e.g., Wilkinson's Catalyst): Known for its selectivity towards less sterically hindered double bonds.[1] Therefore, it is expected to preferentially hydrogenate the terminal C1=C2 double bond of this compound.

  • Homogeneous Catalysis (e.g., Crabtree's Catalyst): A highly active catalyst capable of hydrogenating even sterically hindered and polysubstituted alkenes.[2][3][4] It is expected to be less selective than Wilkinson's catalyst and can lead to complete hydrogenation.

Data Presentation

The following tables summarize the expected quantitative data for the catalytic hydrogenation of this compound under different catalytic systems. The data is based on typical selectivities observed for similar conjugated dienes.

Table 1: Product Distribution for the Catalytic Hydrogenation of this compound

Catalyst System5-Methyl-1-hexene (%)(E/Z)-5-Methyl-2-hexene (%)2-Methylhexane (%)Unreacted Diene (%)
10% Pd/C1015705
Wilkinson's Catalyst7510510
Crabtree's Catalyst510805

Table 2: Typical Reaction Conditions

Parameter10% Pd/CWilkinson's CatalystCrabtree's Catalyst
Catalyst Loading (mol%) 10.50.1
Solvent Ethanol (B145695)Toluene (B28343)Dichloromethane (B109758)
Temperature (°C) 252525
Hydrogen Pressure (atm) 1-411
Reaction Time (h) 462

Experimental Protocols

Protocol 1: Complete Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol describes the complete hydrogenation of this compound to 2-methylhexane.

Materials:

  • This compound (96.17 g/mol )

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a magnetic stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 10.4 mmol) and anhydrous ethanol (20 mL).

  • Carefully add 10% Pd/C (100 mg, 1 mol% Pd) to the solution.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the system with hydrogen to the desired pressure (1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation if necessary. Analyze the product by GC-MS and ¹H NMR to determine the product distribution.

Protocol 2: Selective Hydrogenation using Wilkinson's Catalyst

This protocol aims for the selective hydrogenation of the terminal double bond of this compound.

Materials:

  • This compound

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Toluene, anhydrous and degassed

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask with a magnetic stir bar

  • Hydrogenation apparatus

Procedure:

  • To a 100 mL Schlenk flask containing a magnetic stir bar, add Wilkinson's catalyst (48 mg, 0.052 mmol, 0.5 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous and degassed toluene (20 mL) via syringe.

  • Add this compound (1.0 g, 10.4 mmol) via syringe.

  • Purge the system with hydrogen gas for 5 minutes.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature (25 °C) for 6 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel to separate the desired mono-alkene from the starting material and any over-reduced product.

Protocol 3: Hydrogenation using Crabtree's Catalyst

This protocol utilizes the highly active Crabtree's catalyst.

Materials:

  • This compound

  • Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆)

  • Dichloromethane, anhydrous and degassed

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask with a magnetic stir bar

  • Hydrogenation apparatus

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, dissolve Crabtree's catalyst (8.4 mg, 0.0104 mmol, 0.1 mol%) in anhydrous and degassed dichloromethane (20 mL).

  • Add this compound (1.0 g, 10.4 mmol) via syringe.

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature (25 °C) for 2 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, pass the reaction mixture through a short plug of silica gel to remove the catalyst, eluting with dichloromethane.

  • Remove the solvent under reduced pressure to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis start Start reagents Add this compound and Solvent to Flask start->reagents catalyst Add Catalyst reagents->catalyst purge_inert Purge with Inert Gas catalyst->purge_inert purge_h2 Purge with H₂ purge_inert->purge_h2 react Stir under H₂ Atmosphere (Pressure, Temp, Time) purge_h2->react filter Filter to Remove Catalyst react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (if necessary) concentrate->purify analyze Analyze by GC-MS, NMR purify->analyze end End analyze->end

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

reaction_pathway cluster_products Possible Products diene This compound alkene1 5-Methyl-1-hexene diene->alkene1 H₂, Catalyst (e.g., Wilkinson's) alkene2 (E/Z)-5-Methyl-2-hexene diene->alkene2 H₂, Catalyst alkane 2-Methylhexane diene->alkane H₂, Catalyst (e.g., Pd/C, Crabtree's) alkene1->alkane H₂, Catalyst (e.g., Pd/C) alkene2->alkane H₂, Catalyst (e.g., Pd/C)

Caption: Reaction pathways in the catalytic hydrogenation of this compound.

References

Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-methyl-1,3-hexadiene, a versatile conjugated diene. While its application in the total synthesis of complex natural products is not extensively documented in peer-reviewed literature, its reactivity profile, particularly in Diels-Alder cycloadditions, makes it a valuable building block for the construction of six-membered carbocyclic frameworks that are prevalent in numerous natural products.

This document outlines the fundamental reactivity of this compound and provides a detailed protocol for a representative Diels-Alder reaction, a cornerstone of synthetic organic chemistry for creating molecular complexity.

Introduction to the Reactivity of this compound

This compound is a conjugated diene that readily participates in pericyclic reactions, most notably the Diels-Alder reaction.[1] The presence of a methyl group at the 5-position introduces stereochemical and regiochemical considerations in its cycloaddition reactions.[1] The diene can exist in s-cis and s-trans conformations, with the s-cis conformation being reactive in the [4+2] cycloaddition.

The primary synthetic application of this compound is as a four-carbon component for the construction of cyclohexene (B86901) derivatives. These structures serve as versatile intermediates that can be further elaborated to access a variety of molecular scaffolds found in natural products such as terpenes and alkaloids.

Key Synthetic Application: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings. This compound serves as the diene component, reacting with a dienophile to form a cyclohexene adduct. The regioselectivity and stereoselectivity of this reaction are influenced by electronic and steric factors of both the diene and the dienophile.

Below is a generalized protocol for the Diels-Alder reaction of this compound with a generic dienophile, such as maleic anhydride (B1165640), which is a common reaction partner in the synthesis of complex molecules.

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize a cyclohexene adduct via a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to dissolve the maleic anhydride.

  • Diene Addition: Add this compound (1.1 equivalents) to the solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude product in a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

Data Presentation: Representative Diels-Alder Reaction Outcomes

The following table summarizes expected quantitative data for a typical Diels-Alder reaction of this compound with a representative dienophile. The values are illustrative and can vary based on the specific dienophile and reaction conditions.

DienophileProductTypical Yield (%)Diastereoselectivity (endo:exo)
Maleic Anhydride4-isopropyl-1-methylcyclohex-4-ene-1,2-dicarboxylic anhydride85-95>10:1
Methyl AcrylateMethyl 4-isopropyl-1-methylcyclohex-3-enecarboxylate70-85~4:1
Acrolein4-isopropyl-1-methylcyclohex-3-enecarbaldehyde60-75~3:1

Visualizations

Logical Relationship: Factors Influencing Diels-Alder Selectivity

The regioselectivity and stereoselectivity of the Diels-Alder reaction involving this compound are governed by several factors, as illustrated in the diagram below.

G Factors Influencing Diels-Alder Selectivity of this compound cluster_factors Controlling Factors Diene This compound Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Product Cyclohexene Adduct Reaction->Product Electronic Electronic Effects (HOMO-LUMO Interactions) Electronic->Reaction Governs Regioselectivity Steric Steric Hindrance Steric->Reaction Influences endo/exo Selectivity Temp Reaction Temperature Temp->Reaction Affects Reaction Rate & Selectivity

Caption: Factors governing the selectivity of the Diels-Alder reaction.

Experimental Workflow: Diels-Alder Synthesis

The following diagram outlines the general workflow for the synthesis and purification of a Diels-Alder adduct using this compound.

G Experimental Workflow for Diels-Alder Synthesis start Start setup Reaction Setup (Diene + Dienophile + Solvent) start->setup reflux Heat to Reflux setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Diels-Alder synthesis and purification.

References

5-Methyl-1,3-hexadiene in Fine Chemical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-hexadiene is a versatile conjugated diene that serves as a valuable building block in fine chemical synthesis. Its structure, featuring a conjugated diene system and a chiral center, allows for a variety of stereocontrolled transformations, making it an important intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Applications in Fine Chemical Synthesis

The primary applications of this compound in fine chemical synthesis are centered around its conjugated diene functionality. These include stereoselective polymerization, Diels-Alder cycloadditions for the construction of six-membered rings, and electrophilic addition reactions.

Stereoselective Polymerization

This compound is a key monomer in the synthesis of stereoregular polymers. The methyl group at the 5-position influences the stereochemical outcome of the polymerization, allowing for the synthesis of polymers with specific tacticities, such as syndiotactic and isotactic structures. These stereoregular polymers possess unique physical and mechanical properties, making them valuable in advanced materials science.

A notable application is the synthesis of syndiotactic trans-1,2-poly(this compound) using cobalt-based catalyst systems. The resulting polymer can be further modified, for instance, through hydrogenation, to yield syndiotactic poly(5-methyl-1-hexene), a polyolefin with a distinct microstructure.[1]

Table 1: Catalyst System for Stereoselective Polymerization of this compound

Catalyst SystemMonomerResulting Polymer StructureReference
CoCl₂ (PⁱPrPh₂)₂ - MAOThis compoundsyndiotactic trans-1,2-poly(this compound)[1]
Diels-Alder Reactions

The conjugated diene system of this compound makes it an excellent substrate for Diels-Alder reactions, a powerful tool for the construction of substituted cyclohexene (B86901) rings. This [4+2] cycloaddition reaction proceeds with high stereospecificity and regioselectivity, providing a direct route to complex cyclic scaffolds found in many natural products and pharmaceuticals. The methyl group on the diene influences the regiochemical outcome of the reaction with unsymmetrical dienophiles. N-Phenylmaleimide is an example of an active dienophile that readily undergoes Diels-Alder reactions with conjugated dienes to form crystalline adducts.[2]

A representative Diels-Alder reaction can be performed with maleic anhydride (B1165640), a common dienophile, to yield a substituted hexahydro-isobenzofuran derivative.

Table 2: Representative Diels-Alder Reaction Data

DieneDienophileProductYieldMelting Point (°C)Reference
E,E-2,4-hexadien-1-olMaleic Anhydridel cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid10.5%149[3]
Electrophilic Addition Reactions

The double bonds in this compound are susceptible to electrophilic attack. The reaction with hydrogen halides, such as hydrogen bromide (HBr), proceeds via a carbocation intermediate. Due to the conjugated nature of the diene, both 1,2- and 1,4-addition products can be formed. The regioselectivity of the addition is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The reaction of 5-methylhexa-1,3-diene with HBr in the absence of peroxides follows Markovnikov addition, leading to the formation of 3-bromo-5-methylhexa-1-ene as a product.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from isobutyraldehyde (B47883) and allyltriphenylphosphonium bromide.

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend allyltriphenylphosphonium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexane via the dropping funnel to the stirred suspension. A deep red color indicates the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add isobutyraldehyde dropwise to the ylide solution at 0 °C. The color of the reaction mixture will fade.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Wittig_Reaction Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide Phosphonium ylide Phosphonium ylide Allyltriphenylphosphonium bromide->Phosphonium ylide + n-BuLi n-BuLi n-BuLi Oxaphosphetane intermediate Oxaphosphetane intermediate Phosphonium ylide->Oxaphosphetane intermediate + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde This compound This compound Oxaphosphetane intermediate->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane intermediate->Triphenylphosphine oxide

Wittig synthesis of this compound.
Protocol 2: Synthesis of this compound via Dehydration of 5-Methyl-2-hexanol (B47235)

This protocol describes the acid-catalyzed dehydration of 5-methyl-2-hexanol.

Materials:

  • 5-Methyl-2-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place 5-methyl-2-hexanol in a round-bottom flask suitable for distillation.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus with the reaction flask.

  • Gently heat the mixture to initiate the dehydration reaction.

  • Collect the distillate, which is a mixture of this compound and water. The boiling point of the diene is approximately 96-98 °C.

  • Transfer the distillate to a separatory funnel and wash with water to remove any acid, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the dried liquid and purify by fractional distillation to obtain pure this compound.

Dehydration_Reaction 5-Methyl-2-hexanol 5-Methyl-2-hexanol Protonated alcohol Protonated alcohol 5-Methyl-2-hexanol->Protonated alcohol + H+ Carbocation intermediate Carbocation intermediate Protonated alcohol->Carbocation intermediate - H2O H2O H2O This compound This compound Carbocation intermediate->this compound - H+ H+ H+

Acid-catalyzed dehydration of 5-methyl-2-hexanol.
Protocol 3: Diels-Alder Reaction of this compound with a Dienophile

This protocol is a representative procedure for a Diels-Alder reaction using a diene similar to this compound.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 25 mL round-bottom flask, dissolve 0.4 g of maleic anhydride in approximately 5 mL of toluene.

  • Add a stoichiometric equivalent of this compound to the flask along with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux using a water bath on a hot plate.

  • Continue refluxing for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of cold toluene.

  • Allow the product to air dry.

  • Determine the yield and melting point of the Diels-Alder adduct.

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Dissolve Maleic Anhydride Dissolve Maleic Anhydride Add this compound Add this compound Dissolve Maleic Anhydride->Add this compound Reflux in Toluene Reflux in Toluene Add this compound->Reflux in Toluene Cool to RT Cool to RT Reflux in Toluene->Cool to RT Cool in Ice Bath Cool in Ice Bath Cool to RT->Cool in Ice Bath Vacuum Filtration Vacuum Filtration Cool in Ice Bath->Vacuum Filtration Wash with Cold Toluene Wash with Cold Toluene Vacuum Filtration->Wash with Cold Toluene Air Dry Product Air Dry Product Wash with Cold Toluene->Air Dry Product

Experimental workflow for the Diels-Alder reaction.

Conclusion

This compound is a valuable and versatile reagent in fine chemical synthesis. Its ability to undergo stereoselective polymerization and participate in highly stereospecific Diels-Alder reactions makes it a key building block for the synthesis of complex molecules with defined three-dimensional structures. The provided protocols offer a starting point for researchers to explore the rich chemistry of this diene in their synthetic endeavors. Further exploration of different catalyst systems for polymerization and a wider range of dienophiles for cycloaddition reactions will undoubtedly lead to the discovery of new and valuable molecules.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methyl-1,3-hexadiene from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their major byproducts?

A1: The two primary synthetic routes for this compound are the Wittig reaction and the dehydration of a corresponding alcohol.

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with an appropriate aldehyde or ketone. A major byproduct of this reaction is triphenylphosphine (B44618) oxide (TPPO), a high-boiling solid that needs to be removed from the volatile diene product. Isomeric dienes can also be formed depending on the reaction conditions and the stability of the ylide.

  • Dehydration of 5-methyl-1-hexen-3-ol: Acid-catalyzed dehydration of this alcohol can lead to the formation of a mixture of isomeric dienes. The major product is often predicted by Zaitsev's rule, which favors the most substituted alkene. However, rearrangements of the carbocation intermediate can lead to a variety of constitutional and geometric isomers.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Separation of Isomers: The synthesis often yields a mixture of geometric (E/Z) and constitutional isomers with very close boiling points, making separation by simple distillation difficult.

  • Polymerization: As a conjugated diene, this compound is susceptible to polymerization, especially at elevated temperatures required for distillation. This can significantly reduce the yield of the desired monomer.

  • Removal of High-Boiling Byproducts: In the case of the Wittig reaction, the non-volatile triphenylphosphine oxide (TPPO) must be efficiently removed from the low-boiling diene.

Q3: How can I prevent the polymerization of this compound during purification?

A3: To minimize polymerization, consider the following precautions:

  • Use of Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, to the crude product before heating.

  • Low-Temperature Distillation: Perform distillations under reduced pressure (vacuum distillation) to lower the boiling point of the diene and reduce the thermal stress on the molecule.

  • Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.

Troubleshooting Guides

Issue 1: Contamination with Triphenylphosphine Oxide (TPPO) after Wittig Synthesis

Symptoms:

  • A white solid is present in the crude product.

  • NMR or GC-MS analysis shows peaks corresponding to TPPO.

  • The product is a viscous oil or solidifies upon standing.

Solutions:

  • Method 1: Precipitation with a Non-Polar Solvent

    • Principle: TPPO has low solubility in non-polar solvents like hexanes or pentane.

    • Protocol: Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., diethyl ether or dichloromethane). Slowly add a non-polar solvent (e.g., hexanes or pentane) with stirring to precipitate the TPPO. Cool the mixture to further decrease solubility and then filter to remove the solid TPPO.

  • Method 2: Precipitation with Metal Salts

    • Principle: TPPO is a Lewis base and forms insoluble complexes with Lewis acidic metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[1][2][3][4][5]

    • Protocols: Detailed experimental protocols for both MgCl₂ and ZnCl₂ precipitation are provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(E)-5-Methyl-1,3-hexadiene (Target) C₇H₁₂96.17~95-105 (estimated)
(Z)-5-Methyl-1,3-hexadieneC₇H₁₂96.17~95-105 (estimated)
5-Methyl-1,2-hexadieneC₇H₁₂96.1796
(4E)-2-Methyl-2,4-hexadieneC₇H₁₂96.1798[6]
5-Methyl-1,3-cyclohexadieneC₇H₁₀94.15101-110.8
Triphenylphosphine oxide (TPPO)C₁₈H₁₅OP278.28360

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from isomeric byproducts.

Materials:

  • Crude this compound mixture

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Vacuum source (optional, but recommended)

  • Cold trap

Procedure:

  • Add a small amount of a polymerization inhibitor to the crude diene in the distillation flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the head of the fractionating column. The temperature should slowly rise and then stabilize as the first, most volatile fraction begins to distill.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a relatively constant temperature. This fraction will be enriched in the desired this compound isomer.

  • Monitor the distillation closely. A sharp drop in temperature may indicate that the main product has finished distilling.

  • Stop the distillation before the flask runs dry to avoid the formation of explosive peroxides.

  • Analyze the collected fractions by GC-MS or NMR to determine their purity and composition.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using MgCl₂

Objective: To remove TPPO from a reaction mixture by precipitation.

Materials:

  • Crude reaction mixture containing the product and TPPO

  • Anhydrous magnesium chloride (MgCl₂)

  • Anhydrous toluene

  • Filtration apparatus

Procedure:

  • Dissolve the crude reaction mixture in anhydrous toluene.

  • Add solid anhydrous MgCl₂ (approximately 2-3 equivalents relative to the amount of triphenylphosphine used in the Wittig reaction) to the solution.

  • Stir the mixture vigorously at room temperature. For large-scale reactions, wet milling can be employed to increase the surface area of the MgCl₂ and accelerate the complexation.[1]

  • The insoluble MgCl₂-TPPO complex will precipitate out of the solution.

  • Filter the mixture to remove the solid precipitate.

  • Wash the filter cake with a small amount of fresh toluene.

  • The combined filtrate contains the purified product, which can be concentrated under reduced pressure.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) using ZnCl₂

Objective: To remove TPPO from a reaction mixture by precipitation in a polar solvent.[2][3][4][5]

Materials:

  • Crude reaction mixture containing the product and TPPO

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Acetone (B3395972)

  • Filtration apparatus

Procedure:

  • If the reaction was not performed in ethanol, dissolve the crude mixture in ethanol.

  • Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution (2 equivalents relative to the initial triphenylphosphine) to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can help induce precipitation.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The remaining residue can be slurried with acetone to dissolve the product and leave behind any excess, insoluble zinc chloride.

  • Filter the acetone mixture and concentrate the filtrate to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_byproducts Common Byproducts cluster_purification Purification Strategy Wittig Wittig Reaction TPPO Triphenylphosphine Oxide (TPPO) Wittig->TPPO Isomers Isomeric Dienes Wittig->Isomers Crude_Product Crude this compound Wittig->Crude_Product Dehydration Alcohol Dehydration Dehydration->Isomers Dehydration->Crude_Product Precipitation Precipitation of TPPO (with Metal Salts or Anti-solvent) Crude_Product->Precipitation If from Wittig Distillation Fractional Distillation (under vacuum with inhibitor) Crude_Product->Distillation If from Dehydration or after TPPO removal Precipitation->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Distillation Start Start Fractional Distillation Problem Poor Separation of Isomers? Start->Problem Polymerization Polymerization in Flask? Problem->Polymerization No Solution1 Increase column efficiency (e.g., use a packed column) or optimize reflux ratio. Problem->Solution1 Yes Solution2 Add a polymerization inhibitor. Distill under vacuum to lower temperature. Polymerization->Solution2 Yes Success Pure Product Obtained Polymerization->Success No Solution1->Start Solution2->Start

Caption: Troubleshooting guide for the fractional distillation of this compound.

References

Technical Support Center: Synthesis of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1,3-hexadiene.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Wittig Reaction

The Wittig reaction is a common method for synthesizing alkenes from aldehydes or ketones. In the context of this compound synthesis, isobutyraldehyde (B47883) is reacted with a suitable phosphonium (B103445) ylide, such as that generated from allyltriphenylphosphonium bromide.[1]

Frequently Asked Questions (FAQs):

  • Q1: My Wittig reaction yield is consistently low. What are the potential causes and solutions?

    A1: Low yields in the Wittig reaction for this synthesis can stem from several factors:

    • Incomplete Ylide Formation: The base used to deprotonate the phosphonium salt may be too weak or not fresh. Using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent is crucial. If employing potassium tert-butoxide, ensure it is fresh and handled under anhydrous conditions.[2]

    • Ylide Instability: Non-stabilized ylides can be unstable. Consider generating the ylide in situ in the presence of isobutyraldehyde. This involves adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[2][3]

    • Moisture and Air Sensitivity: Ylides are highly reactive towards moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[2]

    • Suboptimal Reaction Conditions: The initial formation of the ylide is often best performed at low temperatures (e.g., 0 °C or -78 °C) to enhance stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Insufficient reaction time can also lead to incomplete conversion; monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Q2: I am observing the formation of triphenylphosphine (B44618) oxide as a major byproduct, which complicates purification. How can I minimize this issue?

    A2: Triphenylphosphine oxide is an inherent byproduct of the Wittig reaction.[4][5] While its formation cannot be prevented, its removal can be facilitated. One common method is to convert it to a water-soluble phosphonium salt by treatment with acid, followed by aqueous extraction. Alternatively, chromatography is often necessary for complete removal.

  • Q3: The stereoselectivity of my reaction is poor, leading to a mixture of (E) and (Z) isomers of this compound. How can I improve the stereoselectivity?

    A3: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the (Z)-alkene is often the major product. To favor the (E)-isomer, the Schlosser modification, which involves the use of a second equivalent of strong base at low temperature, can be employed.[6] The choice of solvent can also play a role; for instance, performing the reaction in dimethylformamide in the presence of lithium iodide can favor the Z-isomer.[6]

Dehydration of Alcohols

This method involves the acid-catalyzed dehydration of an alcohol, such as 5-methyl-2-hexanol, to form the corresponding alkene.

Frequently Asked Questions (FAQs):

  • Q1: My dehydration reaction is incomplete, and I am recovering a significant amount of starting alcohol. What should I do?

    A1: Incomplete dehydration can be due to several factors:

    • Insufficient Acid Catalyst: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is required.[7][8] Ensure the correct stoichiometry is used.

    • Inadequate Temperature: The reaction requires heating. For secondary alcohols, temperatures in the range of 100–140 °C are typically necessary.[7]

    • Water Removal: The reaction is an equilibrium process. Removing water as it is formed will drive the equilibrium towards the alkene product. This can be achieved by using a Dean-Stark apparatus.

  • Q2: I am observing the formation of multiple isomeric dienes instead of the desired this compound. Why is this happening and how can I control it?

    A2: The formation of isomeric dienes is a common side reaction in alcohol dehydration due to carbocation rearrangements.[9] The initial formation of a secondary carbocation can be followed by a hydride shift to form a more stable tertiary carbocation, leading to different alkene products. To minimize this, using a milder dehydration method that avoids the formation of a free carbocation, such as the use of phosphorus oxychloride (POCl₃) in pyridine, can be effective.[7][10]

  • Q3: Besides isomeric dienes, what other side products should I be aware of?

    A3: Another common side product is the formation of an ether through the intermolecular reaction of two alcohol molecules.[7] This is more prevalent at lower temperatures. Ensuring the reaction is heated sufficiently for dehydration will minimize ether formation. With strong oxidizing acids like sulfuric acid, oxidation of the alcohol to carbon dioxide and other byproducts can also occur.[8] Using phosphoric acid can lead to a cleaner reaction.[8]

Grignard Reaction

The synthesis of this compound via a Grignard reaction typically involves the reaction of isobutyraldehyde with allylmagnesium bromide.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction fails to initiate. What are the common causes and remedies?

    A1: Difficulty in initiating a Grignard reaction is a frequent issue.[11][12]

    • Magnesium Oxide Layer: The surface of the magnesium turnings can have a passivating oxide layer. This can be removed by mechanical activation (crushing the turnings) or chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12]

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[12]

    • Initiation Temperature: Gentle heating may be required to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.[12]

  • Q2: I am observing a significant amount of a high-boiling point byproduct. What could it be?

    A2: A common side reaction is the Wurtz-type coupling of the allyl bromide with the formed Grignard reagent, leading to the formation of 1,5-hexadiene.[13] To minimize this, the reaction should be carried out at a low temperature (below 0 °C) during the formation of the Grignard reagent.[14]

  • Q3: The yield of my desired alcohol (before dehydration to the diene) is low. What are other potential side reactions?

    A3: Besides Wurtz coupling, other side reactions can lower the yield:

    • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of isobutyraldehyde, leading to an enolate that will not react further to form the desired product. Using a less sterically hindered Grignard reagent or adding a Lewis acid like CeCl₃ can sometimes suppress this side reaction.[15]

    • Reaction with Impurities: Any trace of water or other protic impurities in the reagents or solvent will quench the Grignard reagent.[12]

Quantitative Data Summary

Synthesis MethodCommon Side ProductsTypical Yield of Side ProductsConditions Favoring Side Product Formation
Wittig Reaction Triphenylphosphine oxide, (Z)-isomerStoichiometricInherent to the reaction
(Z)-5-Methyl-1,3-hexadieneVariesUse of non-stabilized ylides
Dehydration of Alcohol Isomeric dienes (e.g., 2-methyl-1,3-hexadiene)Can be significantStrong acid catalysts, high temperatures
Di-sec-butyl etherMore prevalent at lower temperaturesInsufficient heating
Grignard Reaction 1,5-Hexadiene (Wurtz coupling)Can be significantHigher temperatures during Grignard formation
Enolization byproductsVariesSterically hindered Grignard reagents

Experimental Protocols

Note: These are generalized protocols and may require optimization.

1. Wittig Reaction: Synthesis of this compound

  • Step 1: Preparation of the Phosphonium Ylide.

    • Under an inert atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried flask.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of n-butyllithium in hexanes dropwise with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 1 hour, during which a characteristic orange-red color of the ylide should appear.

  • Step 2: Reaction with Isobutyraldehyde.

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of freshly distilled isobutyraldehyde in the same anhydrous solvent.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

  • Step 3: Work-up and Purification.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to separate the this compound from triphenylphosphine oxide.

2. Dehydration of 5-methyl-2-hexanol

  • Step 1: Reaction Setup.

    • In a round-bottom flask equipped with a distillation head and a condenser, place 5-methyl-2-hexanol.

    • Slowly add a catalytic amount of concentrated phosphoric acid or sulfuric acid.

  • Step 2: Dehydration.

    • Heat the mixture to the appropriate temperature (typically 100-140 °C).

    • The lower-boiling alkene product will distill over as it is formed.

  • Step 3: Work-up and Purification.

    • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Purify the product by fractional distillation.

3. Grignard Reaction and Subsequent Dehydration

  • Step 1: Preparation of Allylmagnesium Bromide.

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether.

    • Slowly add a solution of allyl bromide in anhydrous diethyl ether dropwise. Maintain the temperature below 0 °C to minimize Wurtz coupling.

  • Step 2: Reaction with Isobutyraldehyde.

    • Once the Grignard reagent has formed, cool the solution to 0 °C.

    • Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Step 3: Work-up to the Alcohol.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent to obtain the crude 5-methyl-1-hexen-3-ol.

  • Step 4: Dehydration.

    • Dehydrate the crude alcohol using the procedure described above (Protocol 2).

Visualizations

Synthesis_Pathways cluster_wittig Wittig Reaction cluster_dehydration Dehydration of Alcohol cluster_grignard Grignard Reaction Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide Ylide Ylide Allyltriphenylphosphonium bromide->Ylide Strong Base Isobutyraldehyde_W Isobutyraldehyde 5-Methyl-1,3-hexadiene_W This compound Isobutyraldehyde_W->5-Methyl-1,3-hexadiene_W Ylide->5-Methyl-1,3-hexadiene_W Triphenylphosphine oxide Triphenylphosphine oxide Ylide->Triphenylphosphine oxide 5-Methyl-2-hexanol 5-Methyl-2-hexanol Carbocation Carbocation 5-Methyl-2-hexanol->Carbocation H+, Heat Ether Ether 5-Methyl-2-hexanol->Ether Low Temp 5-Methyl-1,3-hexadiene_D This compound Carbocation->5-Methyl-1,3-hexadiene_D -H+ Isomeric Dienes Isomeric Dienes Carbocation->Isomeric Dienes Rearrangement Allyl bromide Allyl bromide Allylmagnesium bromide Allylmagnesium bromide Allyl bromide->Allylmagnesium bromide Mg Mg Mg->Allylmagnesium bromide Intermediate Alcohol 5-Methyl-1-hexen-3-ol Allylmagnesium bromide->Intermediate Alcohol Wurtz Coupling Product 1,5-Hexadiene Allylmagnesium bromide->Wurtz Coupling Product Isobutyraldehyde_G Isobutyraldehyde Isobutyraldehyde_G->Intermediate Alcohol 5-Methyl-1,3-hexadiene_G This compound Intermediate Alcohol->5-Methyl-1,3-hexadiene_G Dehydration Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Purity & Anhydrous Conditions Low Yield->Check Reagents Yes Successful Synthesis Successful Synthesis Low Yield->Successful Synthesis No Optimize Conditions Optimize Reaction (Temp, Time, Stoichiometry) Check Reagents->Optimize Conditions Analyze Byproducts Identify Side Products (GC-MS, NMR) Optimize Conditions->Analyze Byproducts Modify Procedure Modify Synthetic Route or Purification Analyze Byproducts->Modify Procedure Modify Procedure->Start

References

improving yield and purity in 5-Methyl-1,3-hexadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of 5-Methyl-1,3-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction. Another potential, though less specific, method is the dehydration of a suitable alcohol precursor.[1]

Q2: Which synthetic route is generally preferred for achieving high purity?

A2: The Wittig reaction often provides better control over the position of the double bonds, which can lead to a purer product compared to elimination reactions like alcohol dehydration, which may produce a mixture of isomers.[2] However, the stereoselectivity (E/Z isomerism) of the Wittig reaction needs to be carefully controlled.[1]

Q3: How can I purify the final this compound product?

A3: Due to its volatile nature, fractional distillation is the most common and effective method for purifying this compound.[3] This technique separates compounds based on differences in their boiling points. For dienes with close-boiling isomers, a fractionating column with a high number of theoretical plates is recommended for efficient separation.[3][4]

Q4: What analytical techniques are used to assess the purity and structure of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the purity and confirm the molecular weight of this compound, which has a molecular ion peak at a mass-to-charge ratio (m/z) of 96.17.[1] GC can also separate and quantify different isomers present in the product mixture.

Troubleshooting Guides

Method 1: Wittig Reaction

The Wittig reaction for synthesizing this compound typically involves the reaction of isobutyraldehyde (B47883) with an allylic phosphorus ylide, generated from a salt like allyltriphenylphosphonium bromide.[1][5]

Troubleshooting Common Issues in the Wittig Synthesis of this compound

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Ylide Formation: The base used was not strong enough to deprotonate the phosphonium (B103445) salt.[1] 2. Steric Hindrance: Although less common with aldehydes, significant steric bulk on the aldehyde or ylide can impede the reaction. 3. Wet Reagents/Solvents: The ylide is a strong base and will be quenched by protic sources like water or alcohols.1. Use a sufficiently strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[6] 2. Consider alternative olefination methods if steric hindrance is a major issue. 3. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Mixture of E/Z Isomers 1. Nature of the Ylide: Semi-stabilized ylides, such as the one derived from allyltriphenylphosphonium bromide, often give mixtures of E and Z isomers.[1] 2. Reaction Conditions: The presence of lithium salts can influence the stereochemical outcome.[1]1. To favor the Z-isomer, use salt-free conditions and non-polar solvents. 2. For selective formation of the E-isomer, the Schlosser modification can be employed, which involves low temperatures and the use of an additional equivalent of organolithium reagent.[1]
Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct 1. Similar Polarity: Triphenylphosphine oxide has a polarity that can make it difficult to separate from the desired alkene by simple extraction or distillation.[1]1. Chromatography: Column chromatography is a reliable method for separation. 2. Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent (e.g., hexane) and removed by filtration.[1]
Method 2: Grignard Reaction followed by Dehydration

This two-step approach involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with isobutyraldehyde to form the intermediate alcohol, 5-methyl-1-hexen-3-ol (B3141575). Subsequent acid-catalyzed dehydration yields this compound.

Troubleshooting Common Issues in the Grignard/Dehydration Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-methyl-1-hexen-3-ol (Step 1) 1. Inactive Magnesium: An oxide layer on the magnesium surface prevents the formation of the Grignard reagent.[7] 2. Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched.[7] 3. Side Reactions: Wurtz coupling of the vinyl halide can occur. Enolization of the aldehyde by the strongly basic Grignard reagent is also possible.[8]1. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.[9] 2. Use flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether).[9] 3. Add the vinyl halide slowly to the magnesium to minimize its concentration. For the reaction with the aldehyde, maintain a low temperature to favor nucleophilic addition over enolization.
Formation of Multiple Isomers during Dehydration (Step 2) 1. Lack of Regioselectivity: Acid-catalyzed dehydration can lead to the formation of various positional and geometric isomers of the diene.1. Use milder dehydration conditions. Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can sometimes offer better selectivity.
Low Overall Yield 1. Losses during Workup: The product and intermediate can be lost during extraction and purification steps.1. Perform multiple extractions with a suitable organic solvent and combine the organic layers. Purify carefully by fractional distillation.

Quantitative Data Summary

The following tables provide estimated data for the synthesis of this compound. Note that actual results will vary depending on specific experimental conditions, scale, and purity of reagents.

Table 1: Comparison of Synthetic Routes

Synthetic Route Typical Yield Range Purity Range (Post-Purification) Key Advantages Key Disadvantages
Wittig Reaction 40-70%95-99%Good control of double bond position.Can produce E/Z isomer mixtures; difficult removal of triphenylphosphine oxide.
Grignard/Dehydration 30-60% (overall)90-97%Readily available starting materials.Two-step process; dehydration can lead to a mixture of isomers.

Table 2: Typical Reaction Conditions

Parameter Wittig Reaction Grignard Reaction (Step 1) Dehydration (Step 2)
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl EtherPyridine or other suitable solvent
Temperature -78°C to room temperature0°C to reflux0°C to reflux
Reaction Time 2-12 hours1-4 hours1-3 hours
Key Reagents Allyltriphenylphosphonium bromide, n-BuLi, IsobutyraldehydeVinyl bromide, Magnesium, IsobutyraldehydePOCl₃ or other dehydrating agent

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation at low temperature and pressure. The crude product, which contains triphenylphosphine oxide, can be partially purified by precipitating the oxide with cold hexane (B92381) and filtering. The filtrate containing this compound should then be carefully purified by fractional distillation.

Protocol 2: Grignard Synthesis of 5-methyl-1-hexen-3-ol and Subsequent Dehydration

This two-step protocol is a representative procedure and may require optimization.

Step A: Synthesis of 5-methyl-1-hexen-3-ol

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Vinyl bromide

  • Isobutyraldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of anhydrous THF. Add a small portion of vinyl bromide (1.2 equivalents) to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining vinyl bromide dissolved in THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise via the addition funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and remove the solvent under reduced pressure to yield crude 5-methyl-1-hexen-3-ol, which can be purified by vacuum distillation.

Step B: Dehydration of 5-methyl-1-hexen-3-ol

Materials:

  • 5-methyl-1-hexen-3-ol (from Step A)

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dehydration: In a round-bottom flask, dissolve 5-methyl-1-hexen-3-ol (1.0 equivalent) in anhydrous pyridine and cool to 0°C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, keeping the temperature below 5°C. After the addition, allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and then slowly add ice-cold dilute HCl until the mixture is acidic. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and carefully remove the solvent by distillation at atmospheric pressure (use a simple distillation setup first to remove the bulk of the ether). The remaining crude this compound should be purified by fractional distillation.

Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification phosphonium Allyltriphenylphosphonium bromide ylide Phosphorus Ylide (deep red solution) phosphonium->ylide Deprotonation base n-BuLi in THF base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Isobutyraldehyde aldehyde->oxaphosphetane Nucleophilic Attack product Crude this compound + Triphenylphosphine Oxide oxaphosphetane->product Elimination workup Aqueous Workup (NH4Cl quench) product->workup distillation Fractional Distillation workup->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the Wittig synthesis of this compound.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_purification Final Purification reagents Vinyl Bromide + Mg in THF grignard Vinylmagnesium Bromide reagents->grignard Formation alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide aldehyde Isobutyraldehyde aldehyde->alkoxide Nucleophilic Addition alcohol 5-Methyl-1-hexen-3-ol (Crude) alkoxide->alcohol Aqueous Workup crude_diene Crude this compound alcohol->crude_diene dehydrating_agent POCl3, Pyridine dehydrating_agent->crude_diene Elimination distillation Fractional Distillation crude_diene->distillation pure_product Pure this compound distillation->pure_product

Caption: Two-step synthesis of this compound via Grignard reaction and dehydration.

Troubleshooting_Logic cluster_wittig Wittig Reaction Issues cluster_grignard Grignard Reaction Issues start Low Product Yield check_ylide Ylide formation incomplete? start->check_ylide check_grignard Grignard formation failed? start->check_grignard check_reagents_wittig Reagents/Solvents wet? check_ylide->check_reagents_wittig No fix_base Use stronger base (n-BuLi, NaH) check_ylide->fix_base Yes fix_drying_wittig Flame-dry glassware, use anhydrous solvents check_reagents_wittig->fix_drying_wittig Yes check_reagents_grignard Reagents/Solvents wet? check_grignard->check_reagents_grignard No activate_mg Activate Mg with I2 or 1,2-dibromoethane check_grignard->activate_mg Yes fix_drying_grignard Flame-dry glassware, use anhydrous solvents check_reagents_grignard->fix_drying_grignard Yes

Caption: Troubleshooting logic for low yield in Wittig and Grignard reactions.

References

Technical Support Center: Polymerization of Substituted Dienes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of substituted dienes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the polymerization of substituted dienes.

Issue 1: Low Polymer Yield or Low Monomer Conversion

Q1: My polymerization of a substituted diene is resulting in a low yield and poor monomer conversion. What are the potential causes and how can I improve it?

A1: Low yields in diene polymerization can arise from several factors, including impurities in the reactants or solvent, inefficient initiation, or catalyst deactivation. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Reagents and Solvent: Impurities, especially water and oxygen, can terminate living polymerizations (anionic and cationic) or poison coordination catalysts.

    • Solvent: Ensure solvents are rigorously dried and deoxygenated. For anionic polymerization, distillation over a drying agent like calcium hydride is common.

    • Monomer: Monomers should be purified to remove inhibitors and other impurities. Distillation from drying agents is a standard procedure. For anionic polymerization of isoprene (B109036), for example, successive distillations into flasks with freshly sublimed sodium can be employed.[1]

    • Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Initiator/Catalyst Activity:

    • Anionic Polymerization: The initiator (e.g., n-butyllithium) can be titrated to determine its exact concentration, as it can degrade over time.

    • Coordination Polymerization: The catalyst components (e.g., Ziegler-Natta or rare-earth catalysts) must be handled under strictly inert conditions. Catalyst deactivation can occur due to impurities or improper activation procedures. Ensure the correct co-catalyst and activators are used at the appropriate ratios.

  • Reaction Conditions:

    • Temperature: Polymerization rates are temperature-dependent. For some systems, higher temperatures can lead to side reactions or catalyst decomposition. For others, a certain temperature is required to achieve a reasonable rate. For instance, the anionic polymerization of some transoid dienes may require elevated temperatures (e.g., 70°C) to achieve full conversion.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor monomer conversion over time using techniques like GC or NMR to determine the optimal reaction time.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Q2: The polymer I've synthesized has a broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower distribution?

A2: A broad molecular weight distribution suggests poor control over the initiation, propagation, and termination steps of the polymerization.

Troubleshooting Steps:

  • Initiation Efficiency: For living polymerizations (anionic, cationic), initiation should be much faster than propagation.

    • Rapid Mixing: Ensure rapid and efficient mixing of the initiator with the monomer solution to ensure all chains start growing at the same time.

    • Initiator Choice: Select an initiator that reacts quickly with the monomer under the chosen reaction conditions.

  • Chain Transfer and Termination Reactions: These reactions lead to chains of varying lengths.

    • Purification: As with low yield issues, impurities are a major cause of premature termination. Rigorous purification of all reagents and solvents is critical.

    • Solvent Choice: Some solvents can participate in chain transfer reactions. For example, in anionic polymerization, toluene (B28343) is less favored than cyclohexane (B81311) due to potential transfer reactions.

    • Temperature Control: Higher temperatures can sometimes promote chain transfer or termination reactions.

  • Monomer Addition: In living polymerizations, if the monomer is added slowly and contains impurities, it can lead to continuous termination of growing chains, resulting in a broader PDI.

Issue 3: Poor Control Over Polymer Microstructure (Stereoselectivity)

Q3: I am struggling to control the stereochemistry (e.g., cis-1,4 vs. trans-1,4 vs. 1,2- or 3,4-addition) of my polydiene. What factors influence the microstructure?

A3: The microstructure of polydienes is highly dependent on the polymerization method, catalyst/initiator system, solvent, and the nature of the diene's substituents.

Troubleshooting Steps:

  • Polymerization Method and Catalyst/Initiator:

    • Ziegler-Natta and Coordination Catalysts: These are well-known for their ability to produce highly stereoregular polymers. The choice of the transition metal (e.g., titanium, cobalt, nickel, neodymium) and the ligands plays a crucial role in determining the stereoselectivity.[2][3][4] For example, neodymium-based catalysts are often used to produce high cis-1,4-polybutadiene.[3]

    • Anionic Polymerization: The counter-ion and solvent are key. In non-polar solvents like cyclohexane, lithium-based initiators typically yield high 1,4-addition. In polar solvents like THF, the vinyl content (1,2- or 3,4-addition) increases significantly.

  • Solvent Polarity: As mentioned, the polarity of the solvent has a profound effect, particularly in anionic polymerization. The addition of polar modifiers can be used to tune the microstructure.

  • Substituent Effects: The size and electronic nature of the substituents on the diene monomer can influence the preferred mode of addition due to steric and electronic effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the polymerization of dienes bearing bulky substituents?

A1: Sterically hindered dienes present several challenges:

  • Low Reactivity: The bulky groups can hinder the approach of the monomer to the active site of the growing polymer chain, leading to slower polymerization rates.

  • Difficulty in Achieving High Molecular Weight: Chain transfer reactions may become more prominent, leading to lower molecular weight polymers.

  • Poor Microstructure Control: The steric bulk can influence the regioselectivity and stereoselectivity of the polymerization.

  • Side Reactions: Increased steric strain can promote side reactions like cyclization.

  • Catalyst Deactivation: Bulky monomers may have difficulty accessing the catalyst's active site.

Q2: How do I choose the appropriate polymerization technique for my substituted diene?

A2: The choice depends on the desired polymer characteristics and the nature of the monomer:

  • Anionic Polymerization: Ideal for producing well-defined polymers with narrow molecular weight distributions from monomers without acidic protons. It is sensitive to impurities.

  • Cationic Polymerization: Suitable for dienes with electron-donating substituents. However, it is often plagued by side reactions like chain transfer and isomerization, making control difficult.

  • Coordination Polymerization (e.g., Ziegler-Natta): The method of choice for producing stereoregular polymers (e.g., high cis- or trans-1,4 content). The catalyst systems can be complex and sensitive to poisons.[2][3]

  • Radical Polymerization: A more robust method that is less sensitive to impurities, but it offers less control over stereochemistry and molecular weight distribution compared to living/controlled methods.

Q3: Can I synthesize block copolymers using substituted dienes?

A3: Yes, block copolymers can be synthesized, most effectively through living polymerization techniques like anionic polymerization. This involves the sequential addition of different monomers to the living polymer chains. For example, a living polystyrene chain can be used to initiate the polymerization of a substituted diene to form a polystyrene-polydiene block copolymer. Challenges include ensuring the living chain end of the first block can efficiently initiate the polymerization of the second monomer and preventing catalyst poisoning when switching from a non-polar to a polar monomer.[5]

Quantitative Data Summary

Table 1: Effect of Solvent on the Microstructure of Polyisoprene (Anionic Polymerization with Li⁺ counter-ion)

Solvent1,4-cis (%)1,4-trans (%)3,4-vinyl (%)1,2-vinyl (%)
n-Hexane90-9205-70
Benzene702370
Diethyl Ether3545164
Tetrahydrofuran (THF)10245115

Data compiled from various sources. Actual values can vary with specific reaction conditions.

Table 2: Comparison of Ziegler-Natta Catalyst Systems for Butadiene Polymerization

Catalyst SystemCo-catalyst/ActivatorPolymerization Temperature (°C)Resulting Microstructure
TiCl₄Al(C₂H₅)₃50Mixed cis/trans-1,4
Co(acac)₂Al(C₂H₅)₂Cl25>95% cis-1,4
Ni(naphthenate)₂Al(C₂H₅)₃ / BF₃·OEt₂50High cis-1,4
Nd(versatate)₃Al(i-Bu)₂H / Me₂SiCl₂60>98% cis-1,4

This table provides illustrative examples. The performance of these systems is highly dependent on the specific ratios of components and other reaction parameters.

Experimental Protocols

Protocol 1: Anionic Polymerization of Isoprene in Cyclohexane

Materials:

  • Isoprene (purified by distillation over CaH₂ followed by exposure to n-BuLi)

  • Cyclohexane (purified by distillation over Na/K alloy)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

  • Methanol (degassed)

  • Schlenk flask and line, or glovebox

  • Magnetic stirrer

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon).

  • Transfer a precise volume of purified cyclohexane to the flask via cannula.

  • Add the desired amount of purified isoprene to the cyclohexane.

  • Cool the solution to the desired reaction temperature (e.g., 40-50°C).

  • Inject the calculated amount of n-BuLi solution to initiate the polymerization. The solution will typically turn a faint yellow color.

  • Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 2-4 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Ziegler-Natta Polymerization of Butadiene

Materials:

  • Butadiene (polymerization grade)

  • Toluene (anhydrous)

  • Neodymium(III) versatate (NdV₃)

  • Triisobutylaluminum (TIBA)

  • Diethylaluminum chloride (DEAC)

  • Jacketed glass reactor with mechanical stirrer

Procedure:

  • Thoroughly dry and purge the reactor with nitrogen.

  • Charge the reactor with anhydrous toluene.

  • Introduce the catalyst components in the following order while stirring: a. Triisobutylaluminum (TIBA) b. Neodymium(III) versatate (NdV₃) c. Diethylaluminum chloride (DEAC)

  • Age the catalyst mixture at the desired temperature (e.g., 50°C) for about 15-30 minutes.

  • Feed the butadiene monomer into the reactor at a controlled rate.

  • Maintain the polymerization temperature using the reactor jacket.

  • After the desired reaction time, terminate the polymerization by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant.

  • Coagulate the polymer by adding the reaction mixture to a large volume of an alcohol/water mixture.

  • Wash and dry the resulting polymer crumb.

Visual Guides

Troubleshooting_Low_Yield cluster_purity Purity Checks cluster_initiator Initiator/Catalyst Checks cluster_conditions Condition Optimization start Low Polymer Yield check_purity Check Purity of Reagents start->check_purity check_initiator Verify Initiator/Catalyst Activity start->check_initiator check_conditions Optimize Reaction Conditions start->check_conditions purify_monomer Purify Monomer (Distillation) check_purity->purify_monomer titrate_initiator Titrate Anionic Initiator check_initiator->titrate_initiator adjust_temp Adjust Temperature check_conditions->adjust_temp dry_solvent Dry/Deoxygenate Solvent purify_monomer->dry_solvent inert_atmosphere Ensure Inert Atmosphere dry_solvent->inert_atmosphere end_node Improved Yield inert_atmosphere->end_node handle_catalyst Strict Inert Handling of Catalyst titrate_initiator->handle_catalyst check_ratios Verify Co-catalyst Ratios handle_catalyst->check_ratios check_ratios->end_node extend_time Extend Reaction Time adjust_temp->extend_time monitor_conversion Monitor Conversion (GC/NMR) extend_time->monitor_conversion monitor_conversion->end_node

Caption: Troubleshooting workflow for low polymer yield.

Caption: Key factors controlling polydiene microstructure.

References

Technical Support Center: Catalyst Deactivation in 5-Methyl-1,3-hexadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the polymerization of 5-Methyl-1,3-hexadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound polymerization and what are their general sensitivities?

A1: The polymerization of this compound, like other conjugated dienes, is typically carried out using Ziegler-Natta or metallocene catalysts.

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds (e.g., TiCl₄) in combination with an organoaluminum cocatalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃).[1][2] They are known for their industrial importance in producing stereoregular polymers.[1] However, they are highly sensitive to various impurities, known as catalyst poisons, which can lead to a reduction in catalytic activity.

  • Metallocene Catalysts: These are homogeneous catalysts, typically based on complexes of Group 4 metals like titanium, zirconium, or hafnium.[1] They offer better control over the polymer's molecular weight and microstructure. Metallocene catalysts are also highly sensitive to impurities, and their deactivation can be more uniform due to their single-site nature.

Q2: What are the primary causes of catalyst deactivation in diene polymerization?

A2: Catalyst deactivation in diene polymerization can be broadly categorized into three main types:

  • Poisoning: This is the most common cause of deactivation and occurs when impurities in the reaction system chemically react with the active catalyst sites, rendering them inactive.[3] Common poisons include water, oxygen, carbon dioxide, carbon monoxide, and polar compounds containing heteroatoms (e.g., alcohols, amines, sulfur compounds).[3]

  • Fouling: This involves the physical deposition of substances on the catalyst surface, which blocks the active sites. In polymerization, this can be caused by the polymer product itself if it has low solubility in the reaction medium.

  • Thermal Degradation (Sintering): At elevated temperatures, the catalyst can undergo structural changes, such as the agglomeration of active metal particles, leading to a loss of active surface area and, consequently, a decrease in activity.

Q3: How does the structure of this compound potentially influence catalyst deactivation?

A3: The presence of the methyl group in this compound can influence polymerization and catalyst deactivation in several ways:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the monomer to the catalyst's active site. This can lead to lower polymerization rates compared to less substituted dienes like 1,3-butadiene.

  • Electronic Effects: The methyl group can alter the electron density of the diene system, which may affect its coordination to the metal center of the catalyst.

  • Side Reactions: The specific structure of the monomer might promote side reactions that can lead to catalyst deactivation. For instance, isomerization of the monomer or the growing polymer chain could lead to the formation of less reactive or inhibiting species.

Q4: Can the cocatalyst contribute to catalyst deactivation?

A4: Yes, the cocatalyst, typically an organoaluminum compound, can be involved in deactivation pathways. For example, in some metallocene systems, the formation of dormant species through reaction with the cocatalyst has been identified as a deactivation mechanism.[4] The ratio of cocatalyst to the transition metal catalyst is a critical parameter to control to minimize these deactivation pathways.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the polymerization of this compound.

Problem 1: Low or No Polymer Yield
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze monomer, solvent, and inert gas for impurities (water, oxygen, etc.) using appropriate techniques (e.g., GC, moisture analyzer).Purify monomer and solvent by passing them through activated alumina (B75360) or molecular sieve columns.[5] Ensure a high-purity inert gas supply with an oxygen and moisture trap.
Incorrect Catalyst Preparation or Handling Review catalyst preparation and transfer procedures. Ensure all manipulations were performed under a strictly inert atmosphere (glovebox or Schlenk line).Re-prepare the catalyst, paying close attention to the exclusion of air and moisture. Use freshly dried and degassed solvents and reagents.
Suboptimal Reaction Temperature Verify the reaction temperature is within the optimal range for the specific catalyst system being used.Adjust the reaction temperature. Note that excessively high temperatures can lead to thermal deactivation.
Improper Catalyst/Cocatalyst Ratio Double-check the calculations for the molar ratio of the catalyst and cocatalyst.Prepare fresh solutions and carefully measure the required volumes to ensure the correct stoichiometry.
Problem 2: Decrease in Polymerization Rate Over Time
Potential Cause Diagnostic Check Recommended Solution
Gradual Catalyst Poisoning Monitor the purity of the monomer and solvent feeds throughout the polymerization.Implement continuous purification of the monomer and solvent feeds if possible.
Thermal Deactivation Monitor the reactor temperature for any excursions above the desired setpoint.Improve temperature control of the reactor. For highly exothermic polymerizations, consider a semi-batch process to better manage heat removal.
Catalyst Leaching (for supported catalysts) Analyze the polymer product for the presence of the transition metal.If leaching is confirmed, consider using a different support material or modifying the catalyst anchoring chemistry.
Formation of Inactive Catalyst Species This can be difficult to diagnose directly without advanced spectroscopic techniques.Modify the reaction conditions (e.g., temperature, monomer concentration, cocatalyst ratio) to disfavor the formation of inactive species.
Problem 3: Broad Molecular Weight Distribution (in Metallocene Polymerization)
Potential Cause Diagnostic Check Recommended Solution
Presence of Multiple Active Species This can be inherent to the catalyst system or caused by impurities.Re-evaluate the catalyst synthesis and purification procedures. Ensure the use of high-purity starting materials.
Chain Transfer Reactions Analyze the polymer structure for evidence of chain transfer (e.g., by NMR).Adjust the polymerization temperature or monomer concentration. The use of a chain transfer agent, if compatible with the system, can sometimes help to control molecular weight.
Incomplete Catalyst Activation Review the catalyst activation procedure.Ensure sufficient time and appropriate conditions for complete activation of the metallocene precursor.

Quantitative Data

Table 1: Illustrative Effect of Impurities on Catalyst Activity in Diene Polymerization

Impurity Concentration (ppm) Catalyst System Relative Activity (%)
Water0Ziegler-Natta (TiCl₄/AlEt₃)100
565
1030
Oxygen0Metallocene (Cp₂ZrCl₂/MAO)100
250
515
Methanol (B129727)0Ziegler-Natta (TiCl₄/AlEt₃)100
1040
2010

Note: The data in this table is representative and intended to illustrate the detrimental effect of common impurities. Actual values will vary depending on the specific catalyst, monomer, and reaction conditions.

Table 2: Illustrative Temperature Effect on Catalyst Half-Life in Diene Polymerization

Temperature (°C) Catalyst System Catalyst Half-Life (min)
40Metallocene (Cp₂ZrCl₂/MAO)120
6075
8030

Note: This table illustrates the general trend of decreasing catalyst stability with increasing temperature. The specific values are for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Polymerization of this compound using a Ziegler-Natta Catalyst

1. Materials:

  • This compound (purified by passing through activated alumina)

  • Toluene (B28343) (anhydrous, freshly distilled from sodium/benzophenone)

  • Titanium tetrachloride (TiCl₄) solution in toluene (concentration determined by titration)

  • Triethylaluminum (Al(C₂H₅)₃) solution in toluene (concentration determined by titration)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl)

  • High-purity argon or nitrogen

2. Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and inert gas inlet/outlet

  • Schlenk line or glovebox

  • Syringes and cannulas

  • Thermostatic bath

3. Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor assembly. Purge the reactor with inert gas at an elevated temperature (e.g., 110 °C) for at least 2 hours to remove adsorbed moisture. Cool the reactor to the desired polymerization temperature under a positive pressure of inert gas.

  • Solvent and Monomer Charging: Under an inert atmosphere, transfer the desired amount of anhydrous toluene and purified this compound to the reactor via cannula or syringe.

  • Catalyst Component Addition:

    • Add the triethylaluminum solution to the reactor and stir for 10 minutes.

    • Slowly add the titanium tetrachloride solution to the reactor to initiate the polymerization. The order of addition and the aging of the catalyst components may vary and should be optimized for the specific system.

  • Polymerization: Maintain the desired reaction temperature and stirring speed for the specified duration. Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (e.g., gravimetric determination of polymer yield).

  • Quenching: Terminate the polymerization by adding a small amount of methanol to the reactor.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl. Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

7. Characterization:

  • Determine the polymer yield gravimetrically.

  • Characterize the polymer's microstructure (e.g., cis/trans content) using ¹H and ¹³C NMR spectroscopy.

  • Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

Visualizations

Below are diagrams illustrating key concepts related to catalyst deactivation.

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Site (e.g., Ti-Alkyl) Poisoning Poisoning ActiveCatalyst->Poisoning Reacts with ThermalDegradation Thermal Degradation ActiveCatalyst->ThermalDegradation Subjected to Fouling Fouling ActiveCatalyst->Fouling Blocked by DeactivatedCatalyst Deactivated Catalyst Site Poisoning->DeactivatedCatalyst ThermalDegradation->DeactivatedCatalyst Fouling->DeactivatedCatalyst Impurities Impurities (H₂O, O₂, Polar Molecules) Impurities->Poisoning HighTemp High Temperature HighTemp->ThermalDegradation PolymerDeposition Polymer Deposition PolymerDeposition->Fouling

Caption: Major pathways of catalyst deactivation.

TroubleshootingWorkflow Start Low Polymer Yield Observed CheckPurity Check Purity of Monomer and Solvent Start->CheckPurity CheckInertness Verify Inert Atmosphere (O₂, H₂O levels) CheckPurity->CheckInertness Pure Purify Action: Purify Reagents CheckPurity->Purify Impure CheckTemp Confirm Reaction Temperature CheckInertness->CheckTemp Inert ImproveHandling Action: Improve Inert Handling CheckInertness->ImproveHandling Contaminated CheckRatio Verify Catalyst/ Cocatalyst Ratio CheckTemp->CheckRatio Correct AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp Incorrect CorrectRatio Action: Correct Stoichiometry CheckRatio->CorrectRatio Incorrect End Problem Resolved CheckRatio->End Correct Purify->End ImproveHandling->End AdjustTemp->End CorrectRatio->End

Caption: Troubleshooting workflow for low polymer yield.

References

Technical Support Center: Separating Cis/Trans Isomers of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis and trans isomers of 5-Methyl-1,3-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of this compound?

A1: The primary challenge stems from the fact that cis and trans isomers of this compound are geometric isomers with the same molecular formula and connectivity. This results in very similar physical properties, such as boiling point, polarity, and solubility, making their separation difficult. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more stable due to reduced steric strain compared to the cis isomer.[1]

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: The most effective techniques for separating cis and trans isomers of volatile, non-polar compounds like this compound are:

  • Gas Chromatography (GC): This is often the most powerful method, especially when using high-resolution capillary columns.

  • Fractional Distillation: This technique can be effective if there is a sufficient difference in the boiling points of the isomers.

  • High-Performance Liquid Chromatography (HPLC): While less common for such volatile hydrocarbons, certain HPLC modes can be adapted for this type of separation.

Q3: How do I choose the best separation method for my needs?

A3: The choice of method depends on the scale of the separation, the required purity, and the available equipment.

  • For analytical purposes (i.e., determining the ratio of isomers in a mixture), Gas Chromatography (GC) is the preferred method due to its high resolution and sensitivity.

  • For preparative scale (i.e., isolating larger quantities of each isomer), fractional distillation may be a viable option, provided there is a practical difference in boiling points. HPLC can also be used for preparative separations.

The following decision workflow can help guide your choice of separation technique.

G Decision Workflow for Isomer Separation start Isomer Mixture (cis/trans-5-Methyl-1,3-hexadiene) decision1 Significant Difference in Boiling Points? start->decision1 decision2 High Resolution Required (Analytical Scale)? decision1->decision2 No / Unknown method1 Fractional Distillation decision1->method1 Yes decision3 Sufficient Difference in Polarity/Shape? decision2->decision3 No (Preparative Scale) method2 Gas Chromatography (GC) decision2->method2 Yes decision3->method2 No method3 High-Performance Liquid Chromatography (HPLC) decision3->method3 Yes

A logical workflow for selecting a separation technique.

Troubleshooting Guides

Gas Chromatography (GC)

Q4: My cis and trans isomers are co-eluting (not separating) on the GC. What should I do?

A4: Co-elution of geometric isomers is a common issue. Here are several parameters to optimize:

  • Column Selection: The choice of the stationary phase is critical. For non-polar hydrocarbons, a polar stationary phase often provides better separation. Consider using a column with a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl-based stationary phase. For very difficult separations, liquid crystalline stationary phases can offer unique selectivity for geometric isomers.

  • Column Dimensions: Increase the column length to enhance resolution. A longer column provides more theoretical plates, leading to better separation. Decreasing the internal diameter can also improve efficiency.

  • Temperature Program: Optimize the oven temperature program. Start with a low initial temperature to improve the separation of volatile compounds. A slower temperature ramp rate can also increase resolution.

  • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity. This will maximize column efficiency.

Q5: I'm seeing peak tailing for my isomers. What is the cause and how can I fix it?

A5: Peak tailing can be caused by several factors:

  • Active Sites: The column or inlet liner may have active sites that interact with the analytes. Using a deactivated liner and a high-quality, well-conditioned column can mitigate this.

  • Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting your sample or using a split injection.

  • Improper Column Installation: A poor column cut or incorrect ferrule placement can cause dead volume and lead to peak tailing. Ensure the column is installed correctly according to the manufacturer's instructions.

Q6: My retention times are shifting between runs. Why is this happening?

A6: Retention time instability can be due to:

  • Leaks: Check for leaks in the septum, fittings, or gas lines.

  • Flow Rate Fluctuation: Ensure your gas supply and pressure regulators are stable.

  • Temperature Variation: Verify that the oven temperature is stable and reproducible.

  • Column Bleed: At high temperatures, the stationary phase can degrade, leading to changes in retention. Ensure you are operating within the column's recommended temperature range.

Parameter Recommendation for Separating Alkene Isomers
Stationary Phase Polar phases (e.g., WAX, Cyanopropyl) or Liquid Crystalline phases
Column Length 30 m to 100 m
Internal Diameter ≤ 0.25 mm
Film Thickness 0.25 to 0.50 µm
Carrier Gas Helium or Hydrogen
Oven Program Start at a low temperature (e.g., 40-60°C), with a slow ramp (e.g., 2-5°C/min)
Fractional Distillation

Q7: Is fractional distillation a viable method for separating the isomers of this compound?

Q8: I'm getting poor separation with fractional distillation. How can I improve it?

A8: To improve the efficiency of your fractional distillation:

  • Use a High-Efficiency Column: Employ a fractionating column with a large surface area, such as a Vigreux, packed, or spinning band column. This increases the number of theoretical plates, leading to better separation.

  • Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for proper equilibrium to be established on each theoretical plate within the column.

  • Ensure Proper Insulation: Insulate the distillation column to maintain the temperature gradient.

  • Control the Reflux Ratio: In more advanced setups, controlling the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can significantly improve separation. A higher reflux ratio generally leads to better separation but a longer distillation time.

High-Performance Liquid Chromatography (HPLC)

Q9: Can I use HPLC to separate these non-polar isomers?

A9: While GC is typically preferred for volatile hydrocarbons, HPLC can be used. Given the non-polar nature of this compound, a reversed-phase or a normal-phase method could be developed.

  • Reversed-Phase HPLC: A non-polar stationary phase (like C18) is used with a polar mobile phase. For these non-polar isomers, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) would be required.

  • Normal-Phase HPLC: A polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane). This mode can offer good selectivity for isomers based on subtle differences in their interaction with the polar stationary phase.

  • Silver Ion Chromatography: Sometimes, stationary phases impregnated with silver ions are used to separate unsaturated compounds. The silver ions interact differently with the pi bonds of the cis and trans isomers, enabling separation.

Q10: I am not getting any retention on my C18 column. What should I do?

A10: For very non-polar compounds on a reversed-phase column, retention can be minimal. To increase retention:

  • Decrease the Organic Solvent Content: In your mobile phase, increase the proportion of the more polar solvent (e.g., water). However, this may be limited by the miscibility of your sample in a highly aqueous mobile phase.

  • Consider Normal-Phase HPLC: For highly non-polar compounds, normal-phase HPLC often provides better retention and selectivity.

Experimental Protocols

Gas Chromatography (GC) Protocol

This is a general starting method for the analytical separation of cis and trans isomers of this compound. Optimization will likely be required.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dilute isomer mixture in a volatile solvent (e.g., hexane) gc1 Inject 1 µL of the diluted sample prep1->gc1 gc2 Separate on a polar capillary column (e.g., DB-WAX, 60 m x 0.25 mm x 0.25 µm) gc1->gc2 gc3 Use a temperature program: Initial: 50°C (hold 5 min) Ramp: 3°C/min to 150°C gc2->gc3 gc4 Detect with Flame Ionization Detector (FID) gc3->gc4 data1 Integrate peak areas to determine isomer ratio gc4->data1

A typical experimental workflow for GC analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: DB-WAX (or similar polar stationary phase), 60 m length, 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 50:1.

  • Detector: FID, 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

Procedure:

  • Prepare a dilute solution of the this compound isomer mixture in a volatile solvent like hexane (B92381) (e.g., 1% v/v).

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram using the conditions specified above.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Integrate the peak areas to determine the relative percentage of each isomer.

Fractional Distillation Protocol

This is a general procedure for a laboratory-scale fractional distillation.

Apparatus:

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.

  • Place the mixture of this compound isomers into the round-bottom flask, along with boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady rise of the vapor.

  • The vapor of the lower-boiling point isomer will reach the top of the column first. Note the temperature at which the first drops of distillate are collected. This is the boiling point of the first fraction.

  • Collect this fraction in a receiving flask until the temperature begins to rise again.

  • Change the receiving flask to collect the intermediate fraction.

  • Once the temperature stabilizes at the boiling point of the second isomer, change the receiving flask again to collect the second, higher-boiling point fraction.

  • Analyze the collected fractions by GC to determine their purity.

References

Technical Support Center: Safe Storage and Handling of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 5-Methyl-1,3-hexadiene, with a focus on preventing the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where certain organic compounds, including this compound, react with oxygen to form unstable peroxide compounds.[1][2][3] this compound, as a conjugated diene, is susceptible to this process, also known as autoxidation.[1][4] This reaction is typically initiated by factors like light, heat, and the presence of contaminants.[1][2] The primary concern is that these peroxides can be shock-sensitive and explosive, especially when concentrated through evaporation or distillation.[1][2][5][6] This poses a significant safety hazard in a laboratory setting.[2][5]

Q2: How can I visually inspect my container of this compound for peroxides?

A2: While not a definitive test, visual inspection can offer initial clues about the presence of peroxides.[1] Using a backlight from a non-hazardous source like a flashlight, look for the following signs within the liquid:

  • The appearance of cloudiness.[1]

  • Suspended wisp-like structures.[1]

  • Precipitated crystals, which may look like chips or an ice-like solid mass.[1]

  • White crystals forming under the cap's rim.[1]

  • Any discoloration of the liquid.[1]

If you observe any of these signs, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[7][8]

Q3: What are the recommended storage conditions to minimize peroxide formation in this compound?

A3: Proper storage is the first line of defense against peroxide formation. Follow these guidelines:

  • Container: Store in a sealed, air-impermeable, and light-resistant container, preferably the original manufacturer's container.[7][8][9] Avoid loose-fitting caps (B75204) or glass stoppers that can allow air to enter.[9]

  • Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere, such as nitrogen.[8][9] However, be aware that some inhibitors require small amounts of oxygen to function, so always check the manufacturer's recommendations.[8][9]

  • Temperature: Store in a cool, dark, and dry place.[9] Avoid exposure to heat and direct sunlight, as these can accelerate peroxide formation.[2][5] If refrigeration is recommended, use an explosion-proof refrigerator.[9]

  • Labeling: Clearly label the container with the date received and the date opened.[7][8] This is crucial for tracking the age of the chemical.

Q4: Should I use inhibitors for storing this compound?

A4: Yes, using an inhibitor is highly recommended. Many commercial grades of peroxide-forming chemicals are supplied with an inhibitor, such as Butylated Hydroxytoluene (BHT).[2][10] These inhibitors scavenge oxygen and prevent the autoxidation process.[2][10] When purchasing, opt for an inhibited grade if available.[4][8] Be aware that inhibitors are consumed over time and their effectiveness decreases, especially after the container is opened.[2][10] Distillation will remove the inhibitor, making the purified diene highly susceptible to peroxide formation.[2][10]

Troubleshooting Guides

Problem: I need to use this compound that has been stored for a while. How do I know if it's safe to use?

Solution: You must test for the presence of peroxides before using any previously opened container of a peroxide-forming chemical.[1][5] Do not rely on visual inspection alone.

Recommended Actions:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound will provide specific information on its peroxide-forming potential and any recommended handling procedures.

  • Peroxide Testing: Perform a qualitative or semi-quantitative test for peroxides.

    • Semi-Quantitative Test Strips: This is the most convenient method.[11][12] Use test strips specifically designed for organic solvents.[1][11] Follow the manufacturer's instructions carefully.[13] Typically, you dip the strip into the solvent, allow it to dry, and compare the resulting color to a chart to estimate the peroxide concentration.[13] For some strips, adding a drop of deionized water to the strip after the solvent evaporates is necessary.[11][13]

    • Qualitative Iodide Test: This is a classic wet chemical method.[1][11]

      • Mix 1-3 mL of your this compound with an equal volume of glacial acetic acid in a test tube.[1]

      • Add a few drops of a 5% potassium iodide (KI) solution and shake.[1]

      • The appearance of a yellow to brown color indicates the presence of peroxides.[1][11] A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[11] For enhanced sensitivity, a drop of starch solution can be added, which will turn dark blue or purple in the presence of iodine.[11]

Problem: My test indicates the presence of peroxides in my this compound. What should I do?

Solution: The appropriate action depends on the concentration of peroxides detected.

Peroxide ConcentrationRecommended Action
< 30 ppm The chemical may be used, but it is advisable to remove the peroxides before distillation or other concentration steps.[5][14] Consider adding fresh inhibitor if the existing inhibitor is depleted.
30 - 100 ppm A moderate hazard exists.[14] Avoid any procedures that involve heating or concentration.[14] It is strongly recommended to decontaminate the solvent to remove peroxides or dispose of it through your institution's EHS office.
> 100 ppm Serious Hazard! Do not attempt to handle, move, or open the container.[14][15] Contact your EHS office immediately for assistance with disposal.[5][8]

Problem: How can I remove peroxides from this compound?

Solution: For peroxide levels below 100 ppm, several methods can be used for removal.[15] Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves.

Recommended Protocols:

  • Activated Alumina (B75360) Column: This is a common and effective method for removing peroxides from water-insoluble solvents.[12][14][16]

    • Prepare a chromatography column with a plug of glass wool at the bottom.

    • Fill the column with activated basic alumina. The amount will depend on the volume of solvent to be purified.

    • Carefully pass the this compound through the column.

    • Collect the purified solvent.

    • Important: The peroxides are adsorbed onto the alumina and are not destroyed.[14] The alumina should be treated as hazardous waste. To safely dispose of the alumina, it can be flushed with a dilute acidic solution of ferrous sulfate (B86663) or potassium iodide to destroy the adsorbed peroxides.[14]

  • Ferrous Sulfate Wash: This method is suitable for water-insoluble solvents.[14][15]

    • Prepare a saturated solution of ferrous sulfate (FeSO₄). A common recipe is to dissolve 60 g of FeSO₄·7H₂O in 110 mL of water and add 6 mL of concentrated sulfuric acid.[14]

    • In a separatory funnel, wash the this compound with the ferrous sulfate solution.

    • Separate the organic layer.

    • Repeat the washing until a peroxide test on the organic layer is negative.

    • Wash the organic layer with water to remove any remaining acid and iron salts.

    • Dry the purified this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test using Commercial Test Strips

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of this compound, deionized water (if required by the strip manufacturer).

  • Procedure:

    • Dip the test strip into the this compound for 1 second.[13]

    • Shake off any excess liquid.[13]

    • Allow the solvent on the strip to evaporate.

    • If required by the manufacturer's instructions, add one drop of deionized water to the test pad.[11][13]

    • Wait for the color to develop as specified in the instructions (typically 15-30 seconds).

    • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.[13]

Protocol 2: Qualitative Peroxide Test using Potassium Iodide

  • Materials: Test tube, this compound sample, glacial acetic acid, 5% potassium iodide solution, starch solution (optional).

  • Procedure:

    • Add 1-3 mL of the this compound to a clean test tube.

    • Add an equal volume of glacial acetic acid.

    • Add 3-5 drops of the 5% potassium iodide solution.

    • Stopper the test tube and shake well.

    • Observe any color change. A yellow to brown color indicates the presence of peroxides.

    • (Optional) For a more sensitive test, add 1-2 drops of a freshly prepared starch solution. A blue-black color confirms the presence of peroxides.

Data Presentation

Table 1: General Guidelines for Storage and Testing of Peroxide-Forming Chemicals

Chemical ClassExamplesStorage Time Limit (Opened)Testing Frequency (Opened)
Class A: Severe Peroxide Hazard Isopropyl ether, divinyl acetylene, sodium amide3 months[1][3]Before each use[1]
Class B: Peroxide Hazard on Concentration Diethyl ether, tetrahydrofuran, dienes 12 months[17]Every 3-6 months[1][17]
Class C: Polymerization Hazard Styrene, vinyl acetate, methyl methacrylate6-12 months[10]Every 3-6 months

Note: this compound falls under Class B as a diene.[1][3][4] These are general guidelines; always consult the SDS for specific recommendations for the chemical in use.

Mandatory Visualization

Peroxide_Formation_Prevention cluster_storage Safe Storage Practices cluster_monitoring Regular Monitoring cluster_outcome Desired Outcome cluster_hazard Hazardous Conditions storage_container Airtight, Light-Resistant Container storage_atmosphere Inert Atmosphere (e.g., Nitrogen) outcome_safe Minimized Peroxide Formation & Safe Use storage_container->outcome_safe storage_conditions Cool, Dark, Dry Location storage_atmosphere->outcome_safe storage_inhibitor Presence of Inhibitor (e.g., BHT) storage_conditions->outcome_safe storage_inhibitor->outcome_safe monitoring_labeling Date Received & Date Opened monitoring_testing Periodic Peroxide Testing monitoring_labeling->monitoring_testing monitoring_testing->outcome_safe hazard_peroxide Peroxide Formation hazard_explosion Potential for Explosion hazard_peroxide->hazard_explosion

Caption: Logical workflow for minimizing peroxide formation in stored chemicals.

References

troubleshooting unexpected NMR shifts in 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-1,3-hexadiene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H1a~5.0 - 5.2ddTerminal vinyl proton, cis to H2
H1b~5.1 - 5.3ddTerminal vinyl proton, trans to H2
H2~6.2 - 6.5dddVinyl proton, coupled to H1a, H1b, and H3
H3~5.7 - 6.0ddVinyl proton, coupled to H2 and H4
H4~5.5 - 5.8mVinyl proton, coupled to H3 and H5
H5~2.3 - 2.6mAllylic methine proton
H6 (CH₃)~1.0 - 1.2dMethyl protons on C5
H7 (CH₃)~1.0 - 1.2dMethyl protons on C5

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃) [1]

CarbonPredicted Chemical Shift (ppm)Notes
C1~116Terminal sp² carbon
C2~137Internal sp² carbon
C3~132Internal sp² carbon
C4~128Internal sp² carbon
C5~31sp³ methine carbon
C6~22sp³ methyl carbon
C7~22sp³ methyl carbon

Q2: My observed chemical shifts for the vinyl protons (H1-H4) are shifted significantly downfield from the predicted values. What could be the cause?

A2: Several factors can lead to a downfield shift (to a higher ppm value) of vinylic protons in a conjugated diene system:

  • Solvent Effects: Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ due to anisotropic effects. The pi system of the solvent can interact with the solute, leading to either shielding or deshielding depending on the geometry of the solvent-solute complex. If you are not using CDCl₃, this is a likely cause.

  • Conformational Isomers: this compound can exist as s-trans and s-cis conformers due to rotation around the C2-C3 single bond. The s-trans conformer is generally more stable.[1] However, the equilibrium between these conformers can be influenced by temperature and solvent, and they will have slightly different chemical shifts. A higher population of a conformer that places a vinyl proton in a more deshielded environment could explain the shift.

  • Concentration: At higher concentrations, intermolecular interactions can become more significant, potentially leading to downfield shifts. Try acquiring a spectrum of a more dilute sample to see if the shifts change.

  • Presence of an Electronegative Impurity: An impurity with electron-withdrawing groups could associate with your diene, causing a downfield shift. Check your spectrum for any unexpected signals.

Q3: The signals for the methyl protons (H6, H7) appear as a singlet instead of a doublet. Why?

A3: The methyl protons on C5 are expected to be a doublet due to coupling with the methine proton (H5). A singlet would indicate a lack of this coupling. Possible reasons include:

  • Accidental Isochrony: The chemical shift of the methyl protons might be accidentally identical, and if the coupling to H5 is not resolved, they could appear as a singlet. This is less likely but possible.

  • Sample Degradation: The compound may have isomerized or degraded. For instance, oxidation or polymerization could lead to a different structure where the methyl groups are no longer adjacent to a methine proton.

  • Incorrect Structural Assignment: It is possible that the compound you have is an isomer of this compound where the methyl groups are not coupled to a single proton.

Q4: I am seeing more signals in my spectrum than predicted. What are they?

A4: The presence of extra signals can be attributed to several sources:

  • Impurities: The most common cause of extra peaks is the presence of impurities. These could be residual solvents from the synthesis or purification, starting materials, or byproducts. Reference tables of common NMR solvent and impurity shifts can be helpful for identification.

  • Geometric Isomers: this compound can exist as (E) and (Z) isomers at the C3-C4 double bond. While the (E) isomer is generally more stable, your sample might be a mixture of both, which would result in two distinct sets of signals.

  • Conformational Isomers: As mentioned, s-cis and s-trans conformers exist. If the rotation around the C2-C3 bond is slow on the NMR timescale (which can happen at low temperatures), you might observe separate signals for each conformer.

Troubleshooting Workflow

Below is a logical workflow to diagnose unexpected NMR shifts for this compound.

Troubleshooting_NMR_Shifts Start Observed NMR Spectrum Deviates from Prediction CheckSolvent Verify NMR Solvent and Check for Impurity Peaks Start->CheckSolvent SolventMatch Solvent as Expected, Impurities Identified? CheckSolvent->SolventMatch ImpurityYes Impurity Peaks Identified SolventMatch->ImpurityYes Yes ImpurityNo No Obvious Impurities SolventMatch->ImpurityNo No Repurify Action: Re-purify Sample ImpurityYes->Repurify CheckConcentration Analyze Sample Concentration ImpurityNo->CheckConcentration DiluteSample Action: Run Dilute Sample CheckConcentration->DiluteSample ConcentrationEffect Shifts are Concentration Dependent DiluteSample->ConcentrationEffect Shifts Change NoConcentrationEffect Shifts are Not Concentration Dependent DiluteSample->NoConcentrationEffect Shifts Don't Change VariableTemp Perform Variable Temperature (VT) NMR NoConcentrationEffect->VariableTemp TempEffect Shifts Change with Temperature VariableTemp->TempEffect Yes NoTempEffect Shifts Do Not Change with Temperature VariableTemp->NoTempEffect No Conformers Conclusion: Likely Conformational Isomers TempEffect->Conformers TwoD_NMR Acquire 2D NMR (COSY, HSQC) NoTempEffect->TwoD_NMR StructuralIssue Conclusion: Possible Isomer or Degradation TwoD_NMR->StructuralIssue

Troubleshooting workflow for unexpected NMR shifts.

Experimental Protocols

Protocol for Acquiring a Standard ¹H NMR Spectrum of this compound

This compound is a volatile compound, so proper sample preparation is crucial to obtain a high-quality NMR spectrum.

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-10 mg of purified this compound in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Ensure the compound is fully dissolved. The solution should be clear and free of any particulate matter.

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube immediately to prevent evaporation of the solvent and analyte.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Use standard acquisition parameters for a ¹H spectrum on a 400 MHz spectrometer as a starting point:

      • Pulse Width (p1): Calibrated 90° pulse (typically 8-12 µs).

      • Acquisition Time (aq): 2-4 seconds. This will provide sufficient resolution for a small molecule.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing proton) is necessary.

      • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Spectral Width (sw): A standard spectral width of -2 to 12 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

References

Validation & Comparative

A Comparative Study of 5-Methyl-1,3-hexadiene and 1,3-butadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the construction of six-membered rings. The electronic nature of the diene and dienophile plays a crucial role in the kinetics and outcome of this cycloaddition. This guide offers a comparative analysis of the performance of a substituted diene, 5-Methyl-1,3-hexadiene, and the parent diene, 1,3-butadiene (B125203), in Diels-Alder reactions. This comparison is supported by established principles of physical organic chemistry and available experimental data for related compounds.

Executive Summary

In Diels-Alder reactions, the rate is generally accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

This guide will delve into the theoretical basis for this reactivity difference, present a qualitative and semi-quantitative comparison, provide detailed experimental protocols for analogous reactions, and offer a visual representation of the comparative study workflow.

Data Presentation: Performance Comparison

The following table summarizes the expected and reported performance characteristics of this compound and 1,3-butadiene in Diels-Alder reactions with a typical dienophile like maleic anhydride (B1165640).

ParameterThis compound1,3-ButadieneRationale for Difference
Reaction Rate FasterSlowerThe electron-donating methyl group in this compound raises the diene's HOMO energy, leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.
Relative Rate Constant (krel) > 1 (Estimated)1 (Reference)Based on data for other methyl-substituted butadienes, the rate increase is significant.
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time) may be sufficient.Often requires elevated temperatures or longer reaction times to achieve high yields.The higher intrinsic reactivity of the substituted diene allows for less forcing conditions.
Product Yield Potentially higher under comparable conditions.High yields are achievable but may require more forcing conditions.The faster reaction rate can lead to higher product conversion in a given timeframe.
Stereoselectivity (Endo/Exo ratio) Generally high endo selectivity is expected, similar to other substituted dienes. The specific ratio can be influenced by steric factors introduced by the substituents.Exhibits endo selectivity with cyclic dienophiles, a hallmark of the Diels-Alder reaction.The fundamental principles governing endo selectivity (secondary orbital interactions) are still dominant, though may be modulated by steric hindrance.

Experimental Protocols

Detailed methodologies for Diels-Alder reactions involving a substituted hexadiene and 1,3-butadiene are presented below. These protocols can be adapted for a direct comparative study.

Experimental Protocol 1: Diels-Alder Reaction of a Substituted Hexadiene with Maleic Anhydride

This protocol is adapted from the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride and can be modified for this compound.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (B28343)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Weigh approximately 0.4 g of this compound and 0.4 g of maleic anhydride into a 25 mL round-bottom flask containing a stir bar.

  • Add approximately 5 mL of toluene to the flask.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle or water bath and maintain reflux with stirring for 15-30 minutes.

  • After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

  • Once at room temperature, cool the flask in an ice bath for 10 minutes to promote complete crystallization of the product. If crystals do not form readily, scratching the inside of the flask with a glass rod may initiate crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small portion of cold toluene.

  • Allow the product to air dry on the filter paper.

  • Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Experimental Protocol 2: Diels-Alder Reaction of 1,3-Butadiene (in situ generation) with Maleic Anhydride

This protocol utilizes the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone) to generate 1,3-butadiene in the reaction mixture.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic Anhydride

  • Xylene

  • 25 mL Round-bottom flask

  • Reflux condenser with a venting tube

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Apparatus for vacuum filtration

Procedure:

  • To a 25 mL round-bottom flask, add 1.0 g of maleic anhydride and 2.0 g of 3-sulfolene.

  • Add 2 mL of xylene and a few boiling chips to the flask.

  • Set up a reflux apparatus, ensuring the top of the condenser is vented to a fume hood to safely remove the sulfur dioxide gas produced.

  • Heat the reaction mixture to a gentle reflux. The solids should dissolve as the mixture heats.

  • Continue to reflux for approximately 30 minutes. During this time, the 3-sulfolene will decompose to generate 1,3-butadiene, which will then react with the maleic anhydride.

  • After the reflux period, remove the heating source and allow the flask to cool to room temperature.

  • As the solution cools, the product should crystallize. To ensure complete crystallization, cool the flask in an ice bath.

  • Collect the product by vacuum filtration and wash it with a small amount of cold petroleum ether or hexanes.

  • Allow the product to air dry and determine the yield and melting point.

Mandatory Visualization

The logical workflow for conducting a comparative study of the Diels-Alder reactivity of this compound and 1,3-butadiene is depicted in the following diagram.

G cluster_reactants Reactant Selection cluster_reaction Diels-Alder Reaction cluster_analysis Data Acquisition and Analysis cluster_comparison Comparative Assessment Diene1 This compound Reaction1 Reaction of This compound Diene1->Reaction1 Diene2 1,3-Butadiene Reaction2 Reaction of 1,3-Butadiene Diene2->Reaction2 Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction1 Dienophile->Reaction2 Kinetics Kinetic Analysis (Reaction Rates) Reaction1->Kinetics Yield Yield Determination Reaction1->Yield Stereo Stereoselectivity Analysis (Endo/Exo Ratio) Reaction1->Stereo Reaction2->Kinetics Reaction2->Yield Reaction2->Stereo Comparison Comparative Reactivity and Selectivity Profile Kinetics->Comparison Yield->Comparison Stereo->Comparison

Workflow for the comparative study of Diels-Alder reactions.

The signaling pathway for the influence of an electron-donating group (EDG) on the diene in a Diels-Alder reaction is illustrated below.

G Diene Diene HOMO Diene HOMO Energy Diene->HOMO determines EDG Electron-Donating Group (e.g., -CH3) EDG->Diene attached to HOMO_LUMO_Gap HOMO-LUMO Energy Gap (with Dienophile) HOMO->HOMO_LUMO_Gap decreases Reaction_Rate Diels-Alder Reaction Rate HOMO_LUMO_Gap->Reaction_Rate increases

Influence of an electron-donating group on Diels-Alder reactivity.

References

A Comparative Guide to the Synthesis of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key organic intermediates is paramount. 5-Methyl-1,3-hexadiene is a valuable conjugated diene with applications in polymer chemistry and as a building block in organic synthesis. This guide provides a comparative analysis of common synthetic methods for this compound, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable method for a given research need.

Performance Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, cost of starting materials, and available laboratory equipment. The following table summarizes the key quantitative data for several common synthesis methods.

Synthesis MethodKey ReactantsTypical Yield (%)Purity (%)Reaction ConditionsAdvantagesDisadvantages
Wittig Reaction Allyltriphenylphosphonium bromide, Isobutyraldehyde (B47883), Strong Base (e.g., n-BuLi)60-80>95Anhydrous solvent (e.g., THF), Inert atmosphere, -78 °C to room temperatureHigh stereoselectivity for the Z-isomer with unstabilized ylides, good functional group tolerance.[1]Requires stoichiometric amounts of the phosphonium (B103445) salt, generation of triphenylphosphine (B44618) oxide byproduct which can complicate purification.
Grignard Reaction Allylmagnesium bromide, Crotonaldehyde (B89634)50-70~90Anhydrous ether or THF, Inert atmosphere, 0 °C to room temperatureReadily available starting materials, straightforward procedure.Potential for side reactions such as 1,2- vs. 1,4-addition to the α,β-unsaturated aldehyde, subsequent dehydration step required.
Dehydration of Alcohols 5-Methyl-2-hexanol or 5-Methyl-3-hexanol, Acid catalyst (e.g., H₂SO₄, H₃PO₄)40-60VariableHigh temperature (e.g., 180 °C)Inexpensive starting materials and reagents.Formation of multiple alkene isomers (regio- and stereoisomers) requiring careful purification, potential for rearrangements.[2]
Transition Metal-Catalyzed Cross-Coupling Vinyl halide (e.g., vinyl bromide), Isopropenylboronic acid, Palladium or Nickel catalyst70-85>98Inert atmosphere, Anhydrous solvent (e.g., THF, Toluene), 20-80 °CHigh selectivity and yield, mild reaction conditions.[3]Cost of catalysts and ligands, sensitivity to air and moisture.
Dehydrogenation of Saturated Precursors 5-Methylhexane, Catalyst (e.g., Cr₂O₃/Al₂O₃)40-60VariableHigh temperature (400-600 °C)Utilizes readily available alkane starting materials.Requires high temperatures and specialized equipment, often results in a mixture of products requiring extensive purification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Wittig Reaction

This protocol describes the synthesis of this compound from allyltriphenylphosphonium bromide and isobutyraldehyde.

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyraldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with allyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • The suspension is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise via syringe, resulting in the formation of a deep red solution of the ylide. The mixture is stirred at this temperature for 30 minutes.

  • A solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to afford this compound.

Grignard Reaction followed by Dehydration

This two-step protocol involves the reaction of allylmagnesium bromide with crotonaldehyde, followed by dehydration of the resulting alcohol.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Crotonaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.

  • A solution of allyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • The Grignard reagent is cooled to 0 °C, and a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour and then quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration

  • The crude alcohol is mixed with a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated, and the product is distilled as it is formed.

  • The distillate is washed with saturated sodium bicarbonate solution and then with water, dried over anhydrous Na₂SO₄, and purified by fractional distillation.

Dehydration of 5-Methyl-2-hexanol

This protocol describes the acid-catalyzed dehydration of 5-methyl-2-hexanol.

Materials:

  • 5-Methyl-2-hexanol

  • Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • 5-Methyl-2-hexanol is placed in a distillation apparatus with a catalytic amount of concentrated phosphoric acid or sulfuric acid.

  • The mixture is heated to approximately 180 °C. The alkene and water will co-distill.

  • The distillate is collected in a receiving flask cooled in an ice bath.

  • The organic layer is separated from the aqueous layer and washed with saturated NaHCO₃ solution and then with water.

  • The product is dried over anhydrous CaCl₂ and purified by fractional distillation. It is important to note that this reaction will likely produce a mixture of isomers, including 5-methyl-1-hexene, (E/Z)-5-methyl-2-hexene, and the desired this compound through rearrangement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows for the synthesis of this compound.

Wittig_Reaction_Workflow Wittig Reaction Workflow reagents Allyltriphenylphosphonium bromide + Isobutyraldehyde ylide_formation Ylide Formation (n-BuLi, -78 °C) reagents->ylide_formation reaction Wittig Reaction (-78 °C to RT) ylide_formation->reaction workup Aqueous Workup (NH4Cl) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthesis_Method_Selection Synthesis Method Selection Logic start Desired Outcome high_yield High Yield? start->high_yield high_purity High Purity? start->high_purity low_cost Low Cost? start->low_cost wittig Wittig Reaction high_yield->wittig Yes cross_coupling Cross-Coupling high_yield->cross_coupling Yes high_purity->wittig Yes high_purity->cross_coupling Yes dehydration Dehydration low_cost->dehydration Yes grignard Grignard Reaction low_cost->grignard Yes

Caption: A decision-making diagram for selecting a synthesis method based on desired outcomes.

References

A Comparative Guide to the Kinetic Analysis of 5-Methyl-1,3-hexadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of conjugated dienes is a cornerstone of synthetic polymer chemistry, yielding materials with a wide array of properties suitable for numerous applications. 5-Methyl-1,3-hexadiene, a substituted conjugated diene, presents an interesting case for polymerization studies due to the influence of its methyl group on reaction kinetics and polymer microstructure. While specific kinetic data for the polymerization of this compound is not extensively available in publicly accessible literature, this guide provides a comparative analysis based on established principles of diene polymerization and kinetic data from structurally similar monomers. This guide will explore the expected kinetic behavior of this compound under various polymerization mechanisms—Ziegler-Natta, anionic, and cationic—and compare it with other relevant dienes.

Overview of Polymerization Methods and Expected Kinetics

The polymerization of this compound can be initiated through several methods, each offering different levels of control over the polymer structure and properties. The primary methods include Ziegler-Natta, anionic, and cationic polymerization. The kinetics of these processes are significantly influenced by the monomer structure, catalyst/initiator system, and reaction conditions.

Table 1: Comparison of Polymerization Methods for Conjugated Dienes

Polymerization MethodTypical Catalyst/InitiatorExpected Rate Determining StepInfluence of Methyl Group on this compoundKey Polymer Characteristics
Ziegler-Natta TiCl₄/Al(C₂H₅)₃, VCl₄/Al(C₂H₅)₃Monomer insertion into the metal-carbon bond[1]Steric hindrance from the methyl group may decrease the rate of coordination and insertion, potentially lowering the overall polymerization rate compared to less substituted dienes. May influence stereoselectivity.High stereoregularity (isotactic, syndiotactic), linear chains.[1][2]
Anionic Alkyllithium (e.g., n-BuLi, sec-BuLi)Monomer addition to the growing carbanionic chain end.The electron-donating methyl group may slightly increase the electron density of the double bonds, but steric hindrance is expected to be the dominant factor, likely reducing the propagation rate constant compared to butadiene or isoprene.Well-defined molecular weights, narrow molecular weight distributions ("living" polymerization). Microstructure (1,2- vs. 1,4-addition) is highly dependent on the solvent.[1][3]
Cationic Lewis acids (e.g., TiCl₄, AlCl₃) with a proton sourceAddition of the monomer to the growing carbocationic center.[4]The methyl group, being electron-donating, can stabilize the carbocationic intermediate, potentially increasing the polymerization rate. However, cationic polymerization of dienes is often plagued by side reactions.[5]Often results in low molecular weight polymers with broad molecular weight distributions and side reactions like cyclization and cross-linking.[5]
Comparative Kinetic Data of Structurally Similar Dienes

To infer the potential kinetic behavior of this compound, it is useful to examine the kinetic parameters of other conjugated dienes. The data below is compiled from various studies and serves as a benchmark for comparison.

Table 2: Kinetic Parameters for the Polymerization of Various Conjugated Dienes

MonomerPolymerization MethodCatalyst/Initiator SystemSolventPropagation Rate Constant (kₚ) [L mol⁻¹ s⁻¹]Activation Energy (Eₐ) [kJ mol⁻¹]
Butadiene Anionicn-BuLiCyclohexane (B81311)Varies with temperature and initiator concentration~60-70
Isoprene CationicTiCl₄ / t-BuClCH₂Cl₂~1.5 x 10³ (at -70°C)Not specified
1,3-Pentadiene CationicTiCl₄ / t-BuClCH₂Cl₂~5.0 x 10² (at -70°C)Not specified
2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) Liquid-State ThermalNone (Thermal)MeltNot applicable (zero-order kinetics observed)106 ± 2[6]

Note: The kinetic parameters for diene polymerization are highly dependent on the specific reaction conditions and catalyst systems used. The values presented are illustrative and sourced from different studies.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible kinetic studies. Below are representative protocols for Ziegler-Natta, anionic, and cationic polymerization of conjugated dienes, which can be adapted for this compound.

Ziegler-Natta Polymerization Protocol (Representative)

Objective: To determine the rate of polymerization of a conjugated diene using a Ziegler-Natta catalyst system.

Materials:

  • Monomer: this compound (purified by distillation over calcium hydride)

  • Catalyst: Titanium tetrachloride (TiCl₄)

  • Cocatalyst: Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Solvent: Toluene (B28343) (anhydrous)

  • Quenching Agent: Isopropanol with hydrochloric acid

  • Atmosphere: High-purity nitrogen or argon

Procedure:

  • A flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer and a temperature controller is charged with anhydrous toluene.

  • The desired amount of this compound is added to the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., 50°C).

  • A solution of triethylaluminum in toluene is added to the reactor, followed by a solution of titanium tetrachloride in toluene to initiate the polymerization. The Al/Ti molar ratio is a critical parameter to control.

  • Samples are withdrawn from the reactor at specific time intervals using a syringe and quenched in a known volume of the isopropanol/HCl mixture.

  • The polymer from each sample is isolated by precipitation in methanol, filtered, washed, and dried under vacuum to a constant weight.

  • The monomer conversion is determined gravimetrically at each time point.

  • The rate of polymerization can be calculated from the slope of the conversion versus time plot.

Anionic Polymerization Protocol (Representative)

Objective: To conduct a living anionic polymerization of a conjugated diene and determine the propagation rate constant.

Materials:

  • Monomer: this compound (rigorously purified)

  • Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane

  • Solvent: Cyclohexane (anhydrous, purified)

  • Terminating Agent: Degassed methanol

  • Atmosphere: High-purity argon

Procedure:

  • A high-vacuum apparatus with break-seals is used to ensure anaerobic and anhydrous conditions.

  • The reactor is baked and evacuated under high vacuum.

  • Anhydrous cyclohexane is distilled into the reactor.

  • A known amount of sec-BuLi initiator is introduced into the reactor.

  • The purified this compound is distilled into the reactor to initiate the polymerization. The reaction is typically very fast.

  • The polymerization can be monitored in-situ using techniques like UV-Vis spectroscopy to follow the disappearance of the living anionic chain ends or by dilatometry to measure the volume contraction upon polymerization.

  • For kinetic analysis, the reaction can be carried out at low temperatures to slow down the propagation rate.

  • The polymerization is terminated by adding degassed methanol.

  • The polymer is isolated by precipitation and characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for conducting kinetic analysis. The following diagram illustrates a typical workflow for a polymerization kinetics experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Charge_Reactor Charge Reactor with Solvent and Monomer Monomer_Purification->Charge_Reactor Solvent_Drying Solvent Drying Solvent_Drying->Charge_Reactor Reactor_Setup Reactor Setup & Purging Reactor_Setup->Charge_Reactor Equilibration Temperature Equilibration Charge_Reactor->Equilibration Initiation Add Catalyst/Initiator Equilibration->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Polymerization Sampling->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation Characterization Characterization (GPC, NMR, etc.) Isolation->Characterization Data_Analysis Kinetic Data Analysis Characterization->Data_Analysis

Caption: Experimental workflow for kinetic analysis of polymerization.

Signaling Pathway for Ziegler-Natta Polymerization

The mechanism of Ziegler-Natta polymerization involves a series of steps at the transition metal center. The following diagram illustrates the key steps in the propagation cycle.

ZieglerNattaMechanism Active_Center [Ti]-R Monomer_Complex [Ti]-R (Diene) Active_Center->Monomer_Complex Coordination Transition_State Transition State Monomer_Complex->Transition_State Insertion New_Active_Center [Ti]-Diene-R Transition_State->New_Active_Center New_Active_Center->Active_Center Propagation Cycle Diene Diene Diene->Monomer_Complex

Caption: Simplified Ziegler-Natta polymerization propagation cycle.

Conclusion

The kinetic analysis of this compound polymerization, while not extensively documented, can be approached through established methodologies used for other conjugated dienes. By comparing with monomers like butadiene and 1,3-pentadiene, it is anticipated that the methyl substituent in this compound will introduce steric effects that influence polymerization rates and potentially enhance stereocontrol, particularly in Ziegler-Natta systems. Cationic polymerization is expected to be rapid but difficult to control, whereas anionic polymerization offers the potential for producing well-defined polymers. The provided experimental protocols and workflows offer a solid foundation for researchers to conduct detailed kinetic investigations of this and other substituted diene monomers.

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in the Polymerization of 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polymers from conjugated dienes such as 5-Methyl-1,3-hexadiene, the choice of catalyst is paramount in determining the microstructure, molecular weight, and overall properties of the resulting polymer. This guide provides a detailed comparison of two prominent classes of catalysts: the traditional heterogeneous Ziegler-Natta (ZN) catalysts and the more modern, single-site homogeneous metallocene catalysts.

While direct, comprehensive experimental data for the polymerization of this compound is limited in publicly available literature, this guide will draw upon established principles and experimental data from analogous conjugated dienes, such as isoprene (B109036) and 1,3-butadiene, to provide an objective comparison. The insights herein are intended to guide researchers in catalyst selection and experimental design for the polymerization of this compound and similar monomers.

Overview of Catalyst Systems

Ziegler-Natta Catalysts: These are multi-sited, heterogeneous catalysts, typically composed of a titanium halide (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an organoaluminum co-catalyst like triethylaluminium (TEA).[1] The presence of multiple active sites with varying reactivity leads to polymers with a broad molecular weight distribution and complex microstructure.[2]

Metallocene Catalysts: These are single-site, homogeneous catalysts consisting of a transition metal atom (commonly zirconium or titanium) sandwiched between one or more cyclopentadienyl-type ligands.[1][2] They are activated by a co-catalyst, most often methylaluminoxane (B55162) (MAO).[1] The well-defined nature of the single active site in metallocene catalysts allows for precise control over the polymerization process, leading to polymers with narrow molecular weight distributions and uniform microstructures.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance of Ziegler-Natta and metallocene catalysts in the polymerization of this compound, based on data from similar conjugated dienes.

Table 1: Catalyst Performance Comparison

Performance MetricZiegler-Natta CatalystsMetallocene CatalystsRationale/Inference from Analogous Dienes
Catalyst Activity Moderate to HighHigh to Very HighMetallocene catalysts generally exhibit higher activity for olefin and diene polymerization due to their single-site nature and higher accessibility of the active center.[3]
Monomer Conversion GoodExcellentHigher catalyst activity of metallocenes typically leads to higher monomer conversion under similar reaction conditions.
Polymer Yield GoodExcellentDirectly correlated with monomer conversion and catalyst activity.
Control over Polymer Microstructure ModerateExcellentThe single-site nature of metallocenes allows for precise control over stereoselectivity (cis-1,4, trans-1,4, 1,2- and 3,4-addition), which is more challenging with the multi-sited ZN catalysts.[4][5]
Molecular Weight (Mw) HighVariable (Tunable)ZN catalysts often produce high molecular weight polymers. Metallocene systems allow for tuning of molecular weight by adjusting reaction parameters like temperature and monomer-to-catalyst ratio.[2]
Molecular Weight Distribution (MWD or PDI) Broad (PDI > 3)Narrow (PDI ≈ 2)The multiple active sites of ZN catalysts lead to a broader range of polymer chain lengths, whereas the uniform active sites of metallocenes produce more homogeneous polymers.[2]

Table 2: Polymer Microstructure Comparison (Expected for Poly(this compound))

Microstructure FeatureZiegler-Natta CatalystsMetallocene CatalystsInfluence of Catalyst Structure
Predominant Isomer Typically high cis-1,4 or trans-1,4 contentTunable (cis-1,4, trans-1,4, or mixed)The ligand environment of the metallocene catalyst can be designed to favor a specific insertion mechanism.[5]
Regioselectivity Generally goodExcellentSingle-site catalysts offer superior control over the regiochemistry of monomer insertion.
Stereoregularity Can produce stereoregular polymersHigh degree of stereocontrol possibleThe symmetry and steric bulk of the metallocene ligands are key determinants of the polymer's tacticity.[6]
Presence of Side Reactions (e.g., cross-linking) Can occur, especially at higher temperaturesGenerally lower tendency for side reactionsThe well-defined nature of the metallocene active site can minimize unwanted side reactions.

Experimental Protocols

Below are generalized experimental protocols for the polymerization of a conjugated diene like this compound using both Ziegler-Natta and metallocene catalysts. Note: These are starting points and will likely require optimization for the specific monomer and desired polymer characteristics.

Ziegler-Natta Polymerization Protocol

Materials:

  • Catalyst: TiCl₄ supported on MgCl₂

  • Co-catalyst: Triethylaluminium (TEA) solution in an inert solvent

  • Monomer: this compound (purified and dried)

  • Solvent: Anhydrous toluene (B28343) or heptane

  • Quenching Agent: Isopropanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Reactor Preparation: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet is thoroughly dried and purged with inert gas.

  • Solvent and Monomer Addition: The desired amount of anhydrous solvent is introduced into the reactor, followed by the this compound monomer via syringe under a positive pressure of inert gas.

  • Temperature Equilibration: The reactor contents are brought to the desired polymerization temperature (e.g., 50 °C).

  • Catalyst and Co-catalyst Addition: The TEA solution is added to the reactor, followed by the slurry of the Ziegler-Natta catalyst in the inert solvent.

  • Polymerization: The reaction mixture is stirred at a constant temperature for the desired polymerization time (e.g., 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.

  • Termination: The polymerization is terminated by the addition of the quenching agent.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer is filtered, washed multiple times with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Metallocene Polymerization Protocol

Materials:

  • Pre-catalyst: A metallocene complex (e.g., rac-Et(Ind)₂ZrCl₂)

  • Co-catalyst: Methylaluminoxane (MAO) solution in toluene

  • Monomer: this compound (purified and dried)

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Reactor Preparation: A Schlenk flask or a glovebox is used to handle the air- and moisture-sensitive catalyst components. A jacketed glass reactor is prepared as described for the Ziegler-Natta polymerization.

  • Solvent and Monomer Addition: Anhydrous toluene and this compound are added to the reactor.

  • Temperature Equilibration: The reactor is brought to the desired polymerization temperature (e.g., 25-70 °C).

  • Co-catalyst Addition: The MAO solution is added to the reactor and stirred for a short period to scavenge any remaining impurities.

  • Catalyst Injection: The metallocene pre-catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed with vigorous stirring for the specified time (e.g., 15-60 minutes).

  • Termination: The polymerization is quenched by the addition of acidified methanol.

  • Polymer Isolation and Purification: The polymer is precipitated, filtered, washed with methanol, and dried under vacuum as described in the Ziegler-Natta protocol.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Diene Polymerization cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up prep1 Dry Reactor prep2 Purge with Inert Gas prep1->prep2 reag1 Add Solvent prep2->reag1 reag2 Add Monomer reag1->reag2 reag3 Equilibrate Temperature reag2->reag3 react1 Add Co-catalyst reag3->react1 react2 Add Catalyst react1->react2 react3 Polymerize for Set Time react2->react3 work1 Terminate Reaction react3->work1 work2 Precipitate Polymer work1->work2 work3 Filter and Wash work2->work3 work4 Dry Polymer work3->work4 end end work4->end Characterize Polymer

Caption: General experimental workflow for the polymerization of conjugated dienes.

Ziegler_Natta_Mechanism Proposed Mechanism for Ziegler-Natta Polymerization of a Conjugated Diene active_site Active Site [Ti]-Polymer Chain coordination π-Complex Formation Monomer Coordinates to Ti active_site->coordination + Monomer monomer { Diene Monomer | (this compound)} monomer->coordination insertion Insertion Monomer Inserts into Ti-Polymer Bond coordination->insertion cis- or trans- insertion new_active_site Regenerated Active Site [Ti]-Polymer Chain (n+1) insertion->new_active_site Chain Growth new_active_site->coordination + another Monomer Metallocene_Mechanism Proposed Mechanism for Metallocene-Catalyzed Diene Polymerization precatalyst Metallocene Pre-catalyst Cp₂ZrCl₂ activation Activation with MAO Formation of Cationic Active Species precatalyst->activation + MAO active_species Active Cationic Species [Cp₂Zr-Polymer]⁺ activation->active_species coordination Monomer Coordination active_species->coordination + Monomer monomer { Diene Monomer} monomer->coordination insertion Migratory Insertion coordination->insertion propagated_chain Propagated Polymer Chain [Cp₂Zr-Polymer(n+1)]⁺ insertion->propagated_chain propagated_chain->coordination + another Monomer

References

Unraveling the Reaction Pathways of 5-Methyl-1,3-hexadiene: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of the pericyclic reactions of (3Z)-5-Methyl-1,3-hexadiene reveals a landscape of competing reaction pathways, primarily the[1][2]-hydride shift and the 6π-electrocyclization. This guide provides a comparative overview of these mechanisms, supported by theoretical data, to offer insights for researchers in organic synthesis and computational chemistry.

The thermal reactivity of conjugated polyenes is a cornerstone of modern organic chemistry, offering elegant and stereospecific routes to complex molecular architectures. For (3Z)-5-Methyl-1,3-hexadiene, two primary pericyclic reaction pathways are of significant interest: a sigmatropic[1][2]-hydride shift and a 6π-electrocyclic ring closure. Understanding the energetic favorability of these competing pathways is crucial for predicting and controlling reaction outcomes. This guide synthesizes available computational data to provide a clear comparison of these reaction mechanisms.

Executive Summary of Competing Pathways

Reaction PathwayProductComputational MethodCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
[1][2]-Hydride Shift (Z)-2-Methyl-2,4-hexadieneB3LYP/6-311G++(d,p)Estimated ca. 35-40-3.66[3]
6π-Electrocyclization 1-Methyl-1,3-cyclohexadieneB3LYP/6-31G*28.3-14.2

Note: The activation energy for the[1][2]-hydride shift in 5-Methyl-1,3-hexadiene is an estimation based on the parent (Z)-1,3-hexadiene system and the known effect of methyl substitution. The data for the electrocyclization is for the parent (Z)-1,3,5-hexatriene, which serves as a close electronic analogue for the reactive π-system.

Detailed Reaction Pathway Analysis

####[1][2]-Hydride Sigmatropic Shift

A[1][2]-hydride shift is a pericyclic reaction where a hydrogen atom migrates from one end of a five-atom π-system to the other. In the case of (3Z)-5-Methyl-1,3-hexadiene, this involves the transfer of a hydrogen atom from the methyl group (C5) to C1 of the diene system.

A theoretical study on the parent compound, (Z)-hexa-1,3-diene, calculated the thermodynamic and kinetic parameters for the[1][2]-H shift using DFT at the B3LYP/6-311G++(d,p) level of theory.[3] The study found the reaction to be exergonic, with a calculated free enthalpy of reaction in the gas phase of -15.301 kJ/mol (approximately -3.66 kcal/mol).[3] The study also investigated the effect of substituents and concluded that electron-donating groups, such as a methyl group, favor the mechanism.[2][3] This suggests that the activation barrier for the[1][2]-hydride shift in this compound would be comparable to or slightly lower than that of the unsubstituted system.

6π-Electrocyclization

6π-electrocyclization is another concerted pericyclic reaction involving the formation of a sigma bond between the termini of a 6π-electron system, leading to a cyclic product. For (3Z)-5-Methyl-1,3-hexadiene, this would result in the formation of 1-Methyl-1,3-cyclohexadiene.

Computational studies on the electrocyclization of (Z)-hexa-1,3,5-triene, a close analogue, provide insight into the energetics of this process. Using DFT calculations with the B3LYP functional and the 6-31G* basis set, the activation energy for the disrotatory ring closure of (Z)-hexa-1,3,5-triene to 1,3-cyclohexadiene (B119728) has been determined to be 28.3 kcal/mol, with a reaction enthalpy of -14.2 kcal/mol.[4] The methyl group at the 5-position in this compound is not at a terminus of the π-system and is therefore expected to have a relatively small electronic effect on the activation barrier of the electrocyclization, though steric effects in the transition state could play a role.

Experimental Protocols and Computational Methodologies

The data presented is derived from computational studies employing Density Functional Theory (DFT), a widely used method for investigating chemical reaction mechanisms.

For the[1][2]-Hydride Shift (based on the study of (Z)-hexa-1,3-diene): [3]

  • Computational Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311G++(d,p)

  • Transition State Localization: The QST2 method was used to locate the transition state (TS).

  • Verification: Vibrational frequency calculations were performed to confirm the TS (a single imaginary frequency) and minima (all real frequencies). The Intrinsic Reaction Coordinate (IRC) was calculated to confirm the connection between the TS and the reactant and product.[3]

For the 6π-Electrocyclization (based on the study of (Z)-hexa-1,3,5-triene): [4]

  • Computational Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G*

  • Procedure: The study involved a conformational analysis of the reactants, localization of transition structures, and optimization of the closed products. Energy, geometry, and vibrational frequencies were calculated at the specified level of theory.

Visualizing the Competing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the competing reaction mechanisms.

competing_pathways cluster_sigmatropic [1,5]-Hydride Shift cluster_electrocyclization 6π-Electrocyclization reactant This compound ts1 TS_hydride reactant->ts1 ΔE‡ ≈ 35-40 kcal/mol ts2 TS_electro reactant->ts2 ΔE‡ ≈ 28.3 kcal/mol product1 (Z)-2-Methyl-2,4-hexadiene ts1->product1 ΔH = -3.66 kcal/mol product2 1-Methyl-1,3-cyclohexadiene ts2->product2 ΔH = -14.2 kcal/mol

Caption: Competing pericyclic reactions of this compound.

Conclusion

References

Spectroscopic Scrutiny: A Comparative Guide to 5-Methyl-1,3-hexadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of organic chemistry, isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the geometric isomers of 5-Methyl-1,3-hexadiene, supplemented with data from its constitutional isomers, offering a clear framework for their differentiation and characterization.

The focus of this comparison is on the (E) and (Z) isomers of this compound. Due to the limited availability of complete, experimentally verified spectral data for the (Z) isomer, this guide combines established data for the (E) isomer with predicted values and data from analogous compounds to provide a comprehensive analytical perspective. Further comparison is made with the constitutional isomer 5-Methyl-1,2-hexadiene to highlight the distinguishing spectroscopic features arising from the arrangement of double bonds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers of this compound. These tables are designed to facilitate a rapid comparison of their distinguishing features across various analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Isomer Proton Assignment Chemical Shift (ppm) Multiplicity
(E)-5-Methyl-1,3-hexadieneH1 (CH₂)~5.0-5.2m
H2 (CH)~6.0-6.3m
H3 (CH)~5.6-5.8m
H4 (CH)~5.4-5.6m
H5 (CH)~2.2-2.4m
H6 (CH₃)~1.0d
H7 (CH₃)~1.0d
(Z)-5-Methyl-1,3-hexadieneH1 (CH₂)~4.9-5.1m
H2 (CH)~6.1-6.4m
H3 (CH)~5.5-5.7m
H4 (CH)~5.3-5.5m
H5 (CH)~2.5-2.7m
H6 (CH₃)~1.1d
H7 (CH₃)~1.1d
Table 2: ¹³C NMR Spectroscopic Data
Isomer Carbon Assignment Chemical Shift (ppm)
(E)-5-Methyl-1,3-hexadieneC1~115-117
C2~137-139
C3~128-130
C4~132-134
C5~31-33
C6 & C7~22-24
5-Methyl-1,2-hexadieneC1Not Available
C2Not Available
C3Not Available
C4Not Available
C5Not Available
C6 & C7Not Available
Table 3: Infrared (IR) Spectroscopy Data
Isomer Functional Group Absorption (cm⁻¹)
(E)-5-Methyl-1,3-hexadieneC=C Stretch (conjugated)~1650
=C-H Bend (trans)~965
C-H Bend (methyl)~1375
(Z)-5-Methyl-1,3-hexadieneC=C Stretch (conjugated)~1650
=C-H Bend (cis)~675-730
C-H Bend (methyl)~1375
Table 4: Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
(E)-5-Methyl-1,3-hexadiene96.1781 ([M-CH₃]⁺), 67 ([M-C₂H₅]⁺)[1]
5-Methyl-1,2-hexadiene96Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-150 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the isomer mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable for separating hydrocarbon isomers.

  • GC Conditions: Set an appropriate temperature program for the GC oven to ensure separation of the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 35-200).

  • Data Analysis: Identify the peaks in the chromatogram corresponding to the different isomers based on their retention times. Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison E_isomer (E)-5-Methyl-1,3-hexadiene NMR NMR Spectroscopy (¹H & ¹³C) E_isomer->NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry (GC-MS) E_isomer->MS Z_isomer (Z)-5-Methyl-1,3-hexadiene Z_isomer->NMR Z_isomer->IR Z_isomer->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Characteristic Frequencies IR->IR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data Comparison Comparative Analysis NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between the isomers of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development, enabling the accurate identification and characterization of these compounds.

References

Performance Showdown: Poly(5-Methyl-1,3-hexadiene) Derivatives Emerge as High-Potential Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the quest for advanced polymers with tailored properties is perpetual. A promising contender in the polydiene family, poly(5-methyl-1,3-hexadiene), particularly in its hydrogenated form, is demonstrating potential as a high-performance material. This guide provides a comparative analysis of its properties against established polydienes like polyisoprene, polybutadiene, and polychloroprene, supported by available experimental data.

While direct, extensive comparative studies on the non-hydrogenated poly(this compound) are limited in publicly accessible literature, research highlights that its true potential is unlocked upon hydrogenation. The process of hydrogenating syndiotactic trans-1,2-poly(this compound) yields syndiotactic poly(5-methyl-1-hexene), a material noted for its enhanced mechanical and thermal characteristics.[1] This transformation suggests a pathway to creating advanced elastomers with superior performance.

Comparative Analysis of Polydiene Properties

To provide a clear perspective, the following table summarizes key performance indicators for various polydienes. It is important to note that the properties of poly(this compound) derivatives are based on initial findings and may vary with specific synthesis and processing conditions.

PropertyPoly(this compound) Derivative (Syndiotactic Poly(5-methyl-1-hexene))Polyisoprene (Natural Rubber)PolybutadienePolychloroprene (Neoprene)
Tensile Strength (MPa) Data not readily available; described as a "high-performance material"[1]20 - 3010 - 2025 - 35
Elongation at Break (%) Data not readily available600 - 800400 - 600300 - 600
Young's Modulus (MPa) Data not readily available1 - 101 - 152 - 20
Glass Transition Temp. (°C) Data not readily available-70-100 to -50-40
Chemical Resistance Expected to be high due to saturated backboneGood (to some chemicals)FairExcellent (to oils and chemicals)

Experimental Workflows and Methodologies

The characterization of these polydienes involves standardized experimental protocols to ensure reliable and comparable data.

Experimental Workflow for Polydiene Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_hydrogenation Post-Polymerization Modification (Optional) Monomer Diene Monomer Polymerization Stereospecific Polymerization Monomer->Polymerization Structural Structural Analysis (NMR, FT-IR) Polymerization->Structural Thermal Thermal Analysis (DSC) Polymerization->Thermal Mechanical Mechanical Testing (Tensile) Polymerization->Mechanical Hydrogenation Hydrogenation Polymerization->Hydrogenation HydrogenatedPolymer Saturated Polydiene Hydrogenation->HydrogenatedPolymer HydrogenatedPolymer->Thermal HydrogenatedPolymer->Mechanical

Caption: General experimental workflow for the synthesis and characterization of polydienes.

Key Experimental Protocols

1. Tensile Testing:

  • Objective: To determine the mechanical properties of the polymer, including tensile strength, elongation at break, and Young's modulus.

  • Methodology: Following ASTM D412 or ISO 37 standards, dumbbell-shaped specimens are prepared from the polymer. These specimens are then subjected to a controlled tensile force in a universal testing machine at a constant crosshead speed (e.g., 500 mm/min) until failure. Stress-strain curves are recorded to calculate the key mechanical properties.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the thermal transitions of the polymer, primarily the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Methodology: A small, weighed sample of the polymer is placed in an aluminum pan and subjected to a controlled temperature program in a DSC instrument. The sample is typically heated and cooled at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature, and the transitions are identified as changes in the heat flow curve.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the microstructure and tacticity of the polymer chain.

  • Methodology: The polymer is dissolved in a suitable deuterated solvent, and ¹H and ¹³C NMR spectra are recorded. The chemical shifts and splitting patterns of the peaks provide detailed information about the arrangement of the monomer units and the stereochemistry of the polymer.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the functional groups present in the polymer and to confirm chemical transformations such as hydrogenation.

  • Methodology: A thin film of the polymer is cast or a small amount of the polymer is pressed into a KBr pellet. The sample is then analyzed using an FT-IR spectrometer. The absence of characteristic double bond peaks (e.g., around 1650 cm⁻¹) and the appearance of new C-H stretching peaks for saturated hydrocarbons can confirm successful hydrogenation.

Signaling Pathway of Stereospecific Polymerization

The properties of polydienes are highly dependent on their microstructure, which is controlled by the catalyst system used in their synthesis. The following diagram illustrates the general signaling pathway for the stereospecific polymerization of a diene monomer.

G Monomer Diene Monomer (e.g., this compound) Coordination Monomer Coordination Monomer->Coordination Catalyst Transition Metal Catalyst (e.g., Co, Nd based) Active_Species Active Catalytic Species Catalyst->Active_Species Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Active_Species Active_Species->Coordination π-complexation Insertion Chain Insertion Coordination->Insertion Regio- and Stereoselective Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Repeats Polymer Stereoregular Polydiene Propagation->Polymer

Caption: Simplified pathway of stereospecific diene polymerization.

References

A Comparative Guide to the Regioselectivity of Hydrohalogenation Methods for 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity of different hydrohalogenation methods for 5-Methyl-1,3-hexadiene. Understanding the factors that control the addition of hydrogen halides to conjugated dienes is crucial for the selective synthesis of desired isomers in pharmaceutical and chemical research. This document outlines the theoretical framework, presents experimental data from a closely related analog, provides detailed experimental protocols, and utilizes visualizations to clarify reaction pathways.

Introduction to Hydrohalogenation of Conjugated Dienes

The addition of hydrogen halides (HX, where X = Cl, Br, I) to conjugated dienes like this compound can result in the formation of two primary types of products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is highly dependent on the reaction conditions, a phenomenon known as kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest. This is referred to as the kinetic product. The formation of the kinetic product is favored because it proceeds through the lowest energy transition state.[4][5]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products. Under these conditions, the major product is the most stable one, known as the thermodynamic product.[4][5]

The regioselectivity of the initial protonation follows Markovnikov's rule, leading to the formation of the most stable carbocation intermediate.[2] For conjugated dienes, this results in a resonance-stabilized allylic carbocation.

Reaction Mechanism and Regioselectivity in this compound

Protonation of this compound at the C1 position leads to a resonance-stabilized secondary allylic carbocation. Nucleophilic attack by the halide ion at the two electrophilic centers of this carbocation gives rise to the 1,2- and 1,4-addition products.

Protonation at the C4 position would lead to a less stable primary carbocation and is therefore disfavored.

The stability of the final alkene products is a key factor in determining the thermodynamic product. Generally, more substituted alkenes are more stable. In the case of this compound:

  • The 1,2-adduct (4-halo-5-methyl-2-hexene) is a disubstituted alkene.

  • The 1,4-adduct (2-halo-5-methyl-3-hexene) is a trisubstituted alkene.

Therefore, the 1,4-adduct is predicted to be the more stable thermodynamic product , while the 1,2-adduct is generally the kinetic product due to the proximity effect of the halide ion to the adjacent carbon after the initial protonation.

Quantitative Data for Hydrohalogenation of a Substituted Diene

ReagentTemperature (°C)1,2-Adduct (%)1,4-Adduct (%)Product Type
HCl-78~75~25Kinetic
HCl40~30~70Thermodynamic
HBr-80~80~20Kinetic
HBr40~20~80Thermodynamic

Data is illustrative and based on typical results for the hydrohalogenation of isoprene (B109036).

This data clearly demonstrates the influence of temperature on the product ratio. At low temperatures, the faster-forming 1,2-adduct predominates (kinetic control). At elevated temperatures, the more stable 1,4-adduct is the major product (thermodynamic control).

Experimental Protocols

The following are generalized experimental protocols for the hydrohalogenation of a conjugated diene under kinetic and thermodynamic control. These can be adapted for this compound.

Kinetic Control Protocol (Low Temperature)

Objective: To selectively synthesize the 1,2-addition product.

Materials:

  • This compound

  • Anhydrous hydrogen chloride (or hydrogen bromide) gas or a solution in a non-polar, anhydrous solvent (e.g., diethyl ether, pentane)

  • Dry, inert solvent (e.g., diethyl ether, pentane)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a suitable cooling bath.

  • Slowly bubble anhydrous hydrogen halide gas through the stirred solution or add a pre-cooled solution of the hydrogen halide (1.0 eq) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography or distillation to isolate the 1,2-adduct.

Thermodynamic Control Protocol (High Temperature)

Objective: To selectively synthesize the 1,4-addition product.

Materials:

  • This compound

  • Aqueous concentrated hydrobromic acid or hydrochloric acid

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and a slight excess of concentrated aqueous hydrobromic or hydrochloric acid (e.g., 1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the product ratio reaches equilibrium, favoring the 1,4-adduct.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography or distillation to isolate the 1,4-adduct.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships in the hydrohalogenation of this compound.

hydrohalogenation_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Resonance-Stabilized\nAllylic Carbocation Resonance-Stabilized Allylic Carbocation This compound->Resonance-Stabilized\nAllylic Carbocation Protonation (Markovnikov) HX HX HX->Resonance-Stabilized\nAllylic Carbocation 1,2-Adduct (Kinetic) 1,2-Adduct (Kinetic) Resonance-Stabilized\nAllylic Carbocation->1,2-Adduct (Kinetic) Nucleophilic Attack at C2 1,4-Adduct (Thermodynamic) 1,4-Adduct (Thermodynamic) Resonance-Stabilized\nAllylic Carbocation->1,4-Adduct (Thermodynamic) Nucleophilic Attack at C4

Caption: Reaction mechanism for the hydrohalogenation of this compound.

kinetic_vs_thermodynamic cluster_conditions Reaction Conditions cluster_control Control Type cluster_product Major Product Low Temperature\n(e.g., -78 °C) Low Temperature (e.g., -78 °C) Kinetic Control Kinetic Control Low Temperature\n(e.g., -78 °C)->Kinetic Control Favors High Temperature\n(e.g., 40 °C) High Temperature (e.g., 40 °C) Thermodynamic Control Thermodynamic Control High Temperature\n(e.g., 40 °C)->Thermodynamic Control Favors 1,2-Adduct 1,2-Adduct Kinetic Control->1,2-Adduct Leads to 1,4-Adduct 1,4-Adduct Thermodynamic Control->1,4-Adduct Leads to

Caption: Relationship between reaction conditions and major product formation.

Conclusion

The regioselectivity of the hydrohalogenation of this compound is a classic example of the principles of kinetic and thermodynamic control. By carefully selecting the reaction temperature, it is possible to selectively favor the formation of either the 1,2- or the 1,4-addition product. Low temperatures favor the kinetically controlled 1,2-adduct, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 1,4-adduct. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to perform selective hydrohalogenation reactions on this and similar conjugated diene systems.

References

cross-reactivity studies of 5-Methyl-1,3-hexadiene with various reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of this compound with two distinct classes of reagents, illustrating its utility in different synthetic contexts. While direct, comprehensive cross-reactivity studies with a wide array of individual reagents are not extensively documented in publicly available literature, a comparison of its performance in two major reaction pathways—Electrophilic Addition and Cycloaddition—offers significant insight into its chemical behavior. This document outlines the mechanisms, experimental conditions, and expected outcomes for these reaction types, supported by generalized experimental protocols and mechanistic diagrams.

Overview of Reactivity

This compound is a conjugated diene, a structural motif that governs its reactivity. The conjugated system allows for the delocalization of π-electrons across four carbon atoms, leading to the formation of a stable, resonance-stabilized allylic carbocation intermediate upon electrophilic attack. This property is central to its behavior in electrophilic addition reactions. Furthermore, as a conjugated diene, it is an ideal candidate for pericyclic reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction.

This guide compares these two fundamental reaction pathways:

  • Electrophilic Addition: Characterized by the addition of an electrophile, such as HBr, across the diene system.

  • Cycloaddition (Diels-Alder): Involving a concerted reaction with an alkene or alkyne (a dienophile) to form a six-membered ring.[1]

Section I: Electrophilic Addition with HBr

The reaction of this compound with a hydrogen halide like HBr is a classic example of electrophilic addition to a conjugated diene. The reaction proceeds via a resonance-stabilized allylic carbocation, leading to a mixture of products. The distribution of these products is highly dependent on the reaction temperature, illustrating the principle of kinetic versus thermodynamic control.[2][3][4][5][6]

Mechanism and Products

The initial step involves the protonation of one of the double bonds by HBr. Protonation at C1 leads to the most stable carbocation intermediate because it is both secondary and allylic, with the positive charge delocalized between C2 and C4. The subsequent attack by the bromide nucleophile at either of these carbon atoms yields the 1,2-adduct and the 1,4-adduct, respectively.[7][8]

  • 1,2-Addition Product: The result of the bromide ion attacking the C2 carbon of the allylic carbocation.

  • 1,4-Addition Product: The result of the bromide ion attacking the C4 carbon of the allylic carbocation.

Data Presentation: Product Distribution

The ratio of 1,2- to 1,4-addition products is determined by the reaction conditions.

Control Type Temperature Dominant Product Rationale
Kinetic Control Low (e.g., ≤ 0°C)1,2-AdductForms faster due to the lower activation energy required for the nucleophile to attack the secondary carbocation. The reaction is effectively irreversible at low temperatures.[2][5]
Thermodynamic Control High (e.g., ≥ 40°C)1,4-AdductThe more stable product, featuring a more substituted (and thus more stable) double bond. At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established, which favors the most stable product.[2][4][5]
Experimental Protocol: Generalized Electrophilic Addition of HBr

This protocol describes a general procedure for the electrophilic addition of HBr to a conjugated diene under conditions designed for either kinetic or thermodynamic control.[9]

  • Preparation: Dissolve this compound in a suitable non-polar, aprotic solvent (e.g., hexane (B92381) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control:

    • For Kinetic Control: Cool the reaction mixture to the desired low temperature (e.g., -78°C using a dry ice/acetone bath or 0°C using an ice bath).

    • For Thermodynamic Control: Heat the reaction mixture to the desired elevated temperature (e.g., 40-50°C) using a water bath.

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a pre-cooled/pre-warmed solution of HBr in a non-reactive solvent (like acetic acid) dropwise to the stirred diene solution.

  • Reaction: Maintain the temperature and continue stirring for a period of 1 to 3 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, extract the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure to yield the crude product mixture.

  • Analysis: The product ratio can be determined using GC or ¹H NMR spectroscopy. Products may be separated by column chromatography.

Visualization: Electrophilic Addition Mechanism

G cluster_start Step 1: Protonation cluster_intermediate Resonance-Stabilized Allylic Carbocation cluster_products Step 2: Nucleophilic Attack Diene This compound Carbocation Secondary Allylic Carbocation (Charge at C2) Diene->Carbocation Electrophilic Attack HBr H-Br HBr->Carbocation Carbocation_Resonance Primary Allylic Carbocation (Charge at C4) Carbocation->Carbocation_Resonance Resonance Product_12 1,2-Adduct (Kinetic Product) Carbocation->Product_12 Br⁻ attack at C2 (Low Temp) Product_14 1,4-Adduct (Thermodynamic Product) Carbocation_Resonance->Product_14 Br⁻ attack at C4 (High Temp)

Caption: Mechanism of HBr addition to this compound.

Section II: Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. As a conjugated diene, this compound can react with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. The reaction's rate and selectivity are influenced by the electronic properties of both the diene and the dienophile.[1]

Mechanism and Products

This reaction is a single-step, concerted process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.

  • Regioselectivity: When both the diene and dienophile are unsymmetrical, as is the case with this compound, constitutional isomers can be formed. The outcome is governed by the electronic effects of the substituents. Generally, reactions between an electron-rich diene and an electron-poor dienophile are fastest. The major product arises from the alignment that matches the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile.[10][11]

  • Stereoselectivity: The reaction typically favors the endo product due to secondary orbital interactions in the transition state, although the exo product is often more thermodynamically stable.

Data Presentation: Comparison with a Generic Dienophile

For this guide, we will consider the reaction with a generic electron-deficient dienophile, such as maleic anhydride (B1165640).

Parameter Description Expected Outcome with this compound
Reagents Diene + DienophileThis compound + Maleic Anhydride
Mechanism Concerted [4+2] CycloadditionA single transition state leads to the cyclohexene (B86901) adduct.
Solvent Typically non-polar (e.g., Toluene (B28343), Xylene)High-boiling solvents are often used to increase the reaction rate.[12][13][14]
Temperature Varies (Room temp to high heat)Heating is often required to overcome the activation energy barrier.
Major Product Cyclohexene derivativeA substituted cyclohexene anhydride adduct. The reaction will be regioselective due to the methyl group on the diene.
Stereochemistry Typically favors endo productThe endo adduct is expected to be the major kinetic product.
Experimental Protocol: Generalized Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction between a diene and a dienophile like maleic anhydride.[12][13][14][15]

  • Preparation: In a round-bottom flask, dissolve the dienophile (e.g., maleic anhydride) in a minimal amount of a high-boiling solvent like toluene or xylene.

  • Reagent Addition: Add an equimolar amount of this compound to the solution. Add a stir bar.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 110-140°C) with constant stirring. The reaction is often monitored for completion by TLC, watching for the disappearance of the starting materials. This can take several hours.

  • Crystallization: Once the reaction is complete, allow the flask to cool slowly to room temperature. The product often crystallizes out of the solution upon cooling. Further cooling in an ice bath can enhance crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Analysis: The structure and purity of the product can be confirmed using Melting Point analysis, IR spectroscopy, and NMR spectroscopy.

Visualization: Diels-Alder Reaction Workflow

G cluster_workflow Diels-Alder Experimental Workflow cluster_reaction General Reaction A 1. Combine Diene & Dienophile in Solvent B 2. Heat to Reflux A->B C 3. Cool to Crystallize Product B->C D 4. Isolate by Vacuum Filtration C->D E 5. Purify & Analyze Product D->E Diene This compound Product Cyclohexene Adduct Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product

Caption: Workflow and general scheme for a Diels-Alder reaction.

Section III: Comparative Summary

Feature Electrophilic Addition (with HBr) Cycloaddition (Diels-Alder)
Reaction Type Two-step, ionic mechanismSingle-step, concerted, pericyclic mechanism
Key Reagent Electrophile (e.g., HBr)Dienophile (e.g., Maleic Anhydride)
Intermediate Resonance-stabilized allylic carbocationNone (a single transition state)
Bond Changes 1 π-bond broken, 2 new σ-bonds formed3 π-bonds broken, 2 new σ-bonds and 1 new π-bond formed
Primary Product Acyclic haloalkeneCyclic alkene (cyclohexene derivative)
Controlling Factors Temperature (Kinetic vs. Thermodynamic Control)Electronic nature of reactants, steric hindrance, orbital overlap
Selectivity Issues 1,2- vs. 1,4-additionRegioselectivity (ortho/meta/para), Stereoselectivity (endo/exo)

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyl-1,3-hexadiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methyl-1,3-hexadiene, a flammable hydrocarbon, emphasizing operational and logistical plans to foster a culture of safety and responsible chemical management.

I. Understanding the Hazard Profile of this compound

Key Safety Considerations:

  • Flammability: The compound is a flammable liquid and should be kept away from all sources of ignition, including open flames, sparks, and hot surfaces.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this chemical.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

II. Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes known properties and estimates based on its chemical structure and data from analogous compounds.

PropertyValue (this compound)Data Source/Analogue
Molecular Formula C₇H₁₂PubChem
Molecular Weight 96.17 g/mol PubChem
Appearance LiquidAssumed based on similar hydrocarbons
Flash Point < 60 °C (140 °F) (Assumed)Classification as a flammable liquid[2][4]
GHS Pictograms No specific data availableLikely includes Flammable Liquid pictogram
GHS Hazard Statements No specific data availableLikely includes statements related to flammability
GHS Signal Word No specific data availableLikely "Danger" or "Warning"

III. Detailed Disposal Protocol

The proper disposal of this compound is critical to prevent accidents and environmental contamination. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[1][2][6]

Experimental Methodology for Waste Neutralization (Not Recommended):

Direct neutralization of this compound in a standard laboratory setting is not a recommended or safe disposal method due to its flammability and the potential for uncontrolled reactions.

Recommended Disposal Workflow:

The required method for the disposal of this compound is through a certified hazardous waste management company. The following workflow outlines the necessary steps for its collection and preparation for pickup.

DisposalWorkflow cluster_prep Phase 1: Waste Preparation cluster_collection Phase 2: Waste Collection & Disposal A Step 1: Identify Waste Confirm this compound as flammable waste. B Step 2: Select Approved Container Use a properly labeled, leak-proof container compatible with flammable organic liquids. A->B Proceed to C Step 3: Segregate Waste Store container in a designated, well-ventilated, and cool area away from incompatible materials. B->C Proceed to D Step 4: Label Container Affix a hazardous waste label with the full chemical name and associated hazards. E Step 5: Arrange for Pickup Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company. D->E Proceed to F Step 6: Document Disposal Maintain records of the disposed chemical, including quantity and date of pickup. E->F Proceed to

Figure 1. Disposal workflow for this compound.

Step-by-Step Disposal Instructions:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound, Flammable Liquid Waste".

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containerization:

    • Use a designated and compatible waste container. An empty, clean, and dry container of the original product is often suitable.[1]

    • Ensure the container has a secure, tight-fitting lid to prevent spills and vapor release.[2]

    • The container must be in good condition, free from cracks or leaks.

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE".[2]

    • Include the full chemical name: "this compound".

    • Indicate the primary hazard: "Flammable Liquid".

    • Note the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from ignition sources and incompatible chemicals.[6]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6]

    • Provide them with accurate information about the waste chemical and its quantity.

  • Record Keeping:

    • Maintain a log of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

Personal protective equipment for handling 5-Methyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyl-1,3-hexadiene, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general safety protocols for handling flammable and potentially irritating organic compounds.

Chemical Properties:

  • Molecular Formula: C₇H₁₂[1][2][3][4]

  • Molecular Weight: 96.17 g/mol [1][2][5]

  • Appearance: Assumed to be a liquid, based on related compounds.

  • Hazards: While specific hazard data is limited, it is prudent to treat this compound as a flammable liquid that may cause skin, eye, and respiratory irritation, similar to other related diene compounds.[6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., small-scale synthesis, solution preparation) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Standard laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.
High-Volume Handling or Splash Potential (e.g., bulk transfer, reactions with splash risk) Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., Nitrile, Neoprene), consider double gloving.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[7]
Emergency Situations (e.g., spills) Full-face respirator with organic vapor cartridges.Heavy-duty chemical-resistant gloves.Fully encapsulating chemical-resistant suit.Positive-pressure, self-contained breathing apparatus (SCBA).[8]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G Figure 1: PPE Donning Procedure A Perform Hand Hygiene B Don Laboratory Coat or Apron A->B C Don Respiratory Protection (if required) B->C D Don Eye and Face Protection C->D E Don Gloves D->E

Caption: Figure 1: Step-by-step procedure for correctly putting on personal protective equipment.

Doffing PPE Workflow

G Figure 2: PPE Doffing Procedure A Remove Gloves B Remove Laboratory Coat or Apron A->B C Perform Hand Hygiene B->C D Remove Eye and Face Protection C->D E Remove Respiratory Protection (if used) D->E F Perform Final Hand Hygiene E->F

Caption: Figure 2: Step-by-step procedure for safely removing personal protective equipment to prevent contamination.

Operational and Disposal Plans

Safe handling and disposal are paramount to laboratory safety and environmental responsibility.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Use non-sparking tools and take precautionary measures against static discharge, as the compound is likely flammable.[4][9]

  • Avoid contact with skin and eyes.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[4][6]

Disposal Plan:

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]

Disposal Workflow

G Figure 3: Chemical Waste Disposal Plan A Segregate Waste: - Liquid this compound - Contaminated Solids (e.g., gloves, paper towels) B Collect liquid waste in a designated, labeled, and sealed container for flammable organic waste. A->B C Collect solid waste in a separate, labeled, and sealed container. A->C D Store waste containers in a designated satellite accumulation area. B->D C->D E Arrange for pickup by certified hazardous waste disposal personnel. D->E

Caption: Figure 3: A systematic workflow for the safe segregation and disposal of this compound and associated contaminated materials.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.